molecular formula C5H4BrNOS B184387 5-Bromo-2-methylthiazole-4-carbaldehyde CAS No. 221558-28-7

5-Bromo-2-methylthiazole-4-carbaldehyde

Cat. No.: B184387
CAS No.: 221558-28-7
M. Wt: 206.06 g/mol
InChI Key: OUQBLRHOOXUPAB-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthiazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The compound features both an aldehyde and a bromine substituent on a thiazole core, providing two distinct reactive sites for further functionalization via cross-coupling and condensation reactions . Thiazole derivatives are recognized as privileged structures in drug discovery. Recent scientific studies highlight that novel bromo-substituted thiazole hybrids demonstrate promising in vitro efficacy as anticancer agents, particularly against colon and stomach cancer cell lines . Molecular docking studies suggest that such compounds exhibit a strong fit with the active sites of relevant cancer-related proteins, indicating their potential as scaffolds for developing novel oncology therapeutics . Researchers utilize this compound as a key synthetic intermediate for constructing more complex, functional molecules. As a standard handling precaution, appropriate personal protective equipment should be worn, and it should be used only in a well-ventilated area or chemical fume hood . This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c1-3-7-4(2-8)5(6)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQBLRHOOXUPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357286
Record name 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID80357286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221558-28-7
Record name 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-methylthiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylthiazole-4-carbaldehyde is a strategically important heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde, a bromine atom for further functionalization, and a methyl group on the thiazole core, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and potential applications, particularly in the realm of drug discovery and development. We will explore the plausible synthetic pathways, with a focus on the Vilsmeier-Haack reaction, and discuss the versatile reactivity of the aldehyde and bromo functionalities. Furthermore, this document will highlight the significance of the thiazole scaffold in bioactive compounds and project the potential therapeutic areas where derivatives of this compound could make a significant impact.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its presence in numerous natural products, such as thiamine (Vitamin B1), and synthetic drugs underscores its biological significance.[2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3] The aromatic nature of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, allows for effective binding to various biological targets. The introduction of diverse substituents onto the thiazole core enables the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design.

This compound emerges as a particularly interesting derivative due to its trifunctional nature. The aldehyde group at the 4-position serves as a versatile handle for constructing larger molecules through reactions such as reductive amination, Wittig reactions, and condensations. The bromine atom at the 5-position is a key site for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of various aryl, heteroaryl, or alkyl groups. The methyl group at the 2-position can influence the molecule's lipophilicity and metabolic stability. This combination of functionalities in a compact heterocyclic framework makes it a highly sought-after intermediate for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₅H₄BrNOSCalculated
Molecular Weight 206.06 g/mol Calculated
Appearance Likely a solid at room temperatureGeneral property of similar small organic molecules
Solubility Expected to be soluble in common organic solvents like DCM, THF, and DMSO.Polarity of the molecule
¹H NMR A singlet for the aldehyde proton (~9.8-10.2 ppm), a singlet for the methyl protons (~2.5-2.8 ppm).Standard chemical shifts
¹³C NMR Resonances for the aldehyde carbon (~185-195 ppm), thiazole ring carbons, and the methyl carbon.Standard chemical shifts
IR Spectroscopy Characteristic C=O stretch for the aldehyde (~1680-1700 cm⁻¹), C=N and C-S stretches for the thiazole ring.Functional group analysis
Mass Spectrometry A molecular ion peak corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).Isotopic abundance

Synthesis of this compound

A highly plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The starting material for this synthesis would be 5-Bromo-2-methylthiazole.

Proposed Synthetic Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF Dimethylformamide (DMF) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent Reacts with POCl3 Phosphorus oxychloride (POCl₃) POCl3->Vilsmeier_reagent Intermediate Iminium Ion Intermediate Vilsmeier_reagent->Intermediate StartMat 5-Bromo-2-methylthiazole StartMat->Intermediate Electrophilic attack by Product This compound Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.[6]

  • Formylation: Dissolve 5-Bromo-2-methylthiazole in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The product may precipitate out of the solution or can be extracted with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[4] The electron-rich thiazole ring of 5-Bromo-2-methylthiazole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The position of formylation is directed to the 4-position, which is activated by the ring nitrogen and sulfur atoms. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a versatile scaffold for the synthesis of a wide array of potential therapeutic agents.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The thiazole ring can serve as such a core, and the substituents at the 2, 4, and 5-positions can be elaborated to interact with specific residues in the kinase domain. For instance, the aldehyde can be converted to an amine via reductive amination, which can then be acylated to form amides that participate in hydrogen bonding with the hinge region of the kinase. The bromo group can be used in Suzuki coupling reactions to introduce bulky hydrophobic groups that occupy the hydrophobic pocket of the kinase.

G cluster_0 Derivatization of this compound cluster_1 Synthesis of a Potential Kinase Inhibitor Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination SuzukiCoupling Suzuki Coupling Start->SuzukiCoupling Amine Thiazole-4-methanamine derivative ReductiveAmination->Amine FinalProduct Potential Kinase Inhibitor Amine->FinalProduct Acylation CoupledProduct 5-Aryl-2-methylthiazole derivative SuzukiCoupling->CoupledProduct CoupledProduct->FinalProduct Further modification

Caption: Synthetic strategy for a potential kinase inhibitor from the core scaffold.

Antimicrobial Agents

Thiazole-containing compounds have a long history as antimicrobial agents. The aldehyde functionality of this compound can be condensed with various amines or hydrazines to form Schiff bases or hydrazones, which are known to possess antimicrobial activity. The bromine atom can also be displaced by sulfur nucleophiles to introduce thioether linkages, further diversifying the chemical space for antimicrobial drug discovery.

Other Therapeutic Areas

The versatility of the this compound scaffold allows for its application in a multitude of other therapeutic areas, including but not limited to:

  • Antiviral agents: Thiazole derivatives have shown promise as inhibitors of viral replication.

  • Anti-inflammatory drugs: The thiazole ring is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer agents: Thiazole-based compounds can induce apoptosis and inhibit cell proliferation in cancer cells.[3]

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While specific data for this compound is not extensively documented, its synthesis via the Vilsmeier-Haack reaction is highly feasible. The presence of three distinct functional groups—an aldehyde, a bromine atom, and a methyl group—on a biologically relevant thiazole core provides a rich platform for the generation of diverse compound libraries. Researchers and drug development professionals can leverage the reactivity of this intermediate to synthesize novel molecules with the potential to address a wide range of therapeutic needs, from kinase inhibition in oncology to the development of new antimicrobial agents. The continued exploration of derivatives of this compound is likely to yield novel and potent therapeutic candidates in the future.

References

  • (No specific source for the compound itself, information is synthesized from general chemical principles and d
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119-122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Heterocyclic Compounds. Org. React.2000 , 56, 355-657. [Link]

  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiee, A.; Foroumadi, A. Recent applications of 1,3-thiazole core in the design of anticancer agents. Eur. J. Med. Chem.2015 , 97, 671-718. [Link]

  • Wikipedia contributors. Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • PubChem. Thiamine. National Center for Biotechnology Information. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. NIH. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-methylthiazole-4-carbaldehyde: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylthiazole-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique trifunctional architecture—comprising a reactive aldehyde, a versatile bromine atom, and a biologically significant methylthiazole core—renders it an invaluable precursor for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide delves into the core physicochemical properties, synthesis, and burgeoning applications of this compound, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors. We will explore the causality behind its synthetic routes and its utility in constructing pharmacologically active agents, providing a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics.

Core Molecular Attributes of this compound

This compound, identified by the CAS Number 221558-28-7, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in chemical synthesis.[1][2]

PropertyValueSource
Molecular Formula C₅H₄BrNOS[1][2]
Molecular Weight 206.06 g/mol [1][2]
CAS Number 221558-28-7[1][2]
MDL Number MFCD05156510[1][2]
Appearance Solid[1]

The molecular structure of this compound is depicted below. The strategic placement of the bromo, methyl, and formyl groups on the thiazole ring provides multiple avenues for synthetic elaboration.

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives often leverages established methodologies for thiazole ring formation, such as the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide. The presence of the bromine atom on the thiazole ring is a key feature, as it serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in introducing molecular diversity and building complexity in drug candidates.

The aldehyde functionality is also a focal point of reactivity, readily participating in reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes. This allows for the facile introduction of various side chains and functional groups, which is critical for optimizing the pharmacological profile of a lead compound.

Synthesis_Pathway start α-Haloketone + Thioamide intermediate1 Thiazole Core Formation (Hantzsch Synthesis) start->intermediate1 Condensation intermediate2 Bromination intermediate1->intermediate2 intermediate3 Functional Group Interconversion (e.g., Grignard Formation) intermediate2->intermediate3 product This compound intermediate3->product Formylation

Caption: Generalized synthetic workflow for thiazole-based compounds.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] this compound serves as a crucial intermediate in the synthesis of such therapeutic agents.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, and inhibitors that block the ATP-binding site of these enzymes have proven to be effective therapies.[5] The aminothiazole scaffold is a well-established core structure for the design of potent and selective kinase inhibitors.

This compound is a valuable precursor for the synthesis of various kinase inhibitor scaffolds, including pyrazolopyrimidines and imidazopyridines.[5] The aldehyde group can be utilized to construct the pyrimidine ring, while the bromine atom allows for the introduction of various aryl or heteroaryl moieties via cross-coupling reactions, which can be tailored to achieve specific interactions with the target kinase.[5] For instance, derivatives of thiazole carboxamides have been investigated as potential c-Met kinase inhibitors for cancer treatment.[6]

Kinase_Inhibitor_Synthesis start 5-Bromo-2-methylthiazole- 4-carbaldehyde step1 Ring formation via aldehyde condensation start->step1 intermediate Brominated thiazole-fused heterocycle step1->intermediate step2 Suzuki/Stille Cross-Coupling (diversification at bromo-position) intermediate->step2 product Final Kinase Inhibitor step2->product

Caption: Synthetic utility in kinase inhibitor development.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a specific, publicly available spectrum for this compound is not provided in the search results, typical spectral data for similar structures can be inferred.

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the aldehydic proton (typically δ 9-10 ppm), a singlet for the methyl group protons (δ 2.5-3.0 ppm), and potentially a singlet for the C5-H proton of the thiazole ring if it were not substituted.

  • ¹³C NMR: The carbon NMR spectrum would exhibit a characteristic signal for the carbonyl carbon of the aldehyde (δ 180-200 ppm), along with signals for the carbons of the thiazole ring and the methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1715 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (206.06 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved, general guidelines for similar bromo- and aldehyde-containing heterocyclic compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is imperative to consult the specific MSDS provided by the supplier.[7][8][9]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its trifunctional nature provides a rich platform for chemical modification, enabling the generation of diverse libraries of compounds for biological screening. Its application in the synthesis of kinase inhibitors highlights its significance in the development of targeted cancer therapies. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers aiming to leverage this potent intermediate in their synthetic endeavors.

References

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • PubChem. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]

  • SAGECHEM LIMITED. (n.d.). This compound CAS NO.221558-28-7. Retrieved from [Link]

  • Xiang, N., Wang, Q. X., Xing, S. J., Liang, Z. G., Li, J., & Li, Y. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1746-1763.
  • Yilmaz, I., & Ozdemir, A. (2020). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 25(21), 5035.
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2019). Iranian Journal of Pharmaceutical Research, 18(4), 1846-1861.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021).
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2021). RSC Advances, 11(31), 18956-18967.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules, 24(3), 565.
  • The preparation method of 2-thiazole carboxaldehyde compounds. (2009). CN100548995C.

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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2-methylthiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. As a substituted thiazole, this molecule possesses a unique electronic and structural profile that can be elucidated through a combination of modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural verification and quality control of this compound.

The narrative that follows is grounded in the principles of spectroscopic analysis, explaining not just the data but also the underlying causality for the observed spectral features. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is comprised of a five-membered thiazole ring, substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a formyl (aldehyde) group at the 4-position. This specific arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule. For this compound, we expect to observe two distinct singlets.

  • Aldehydic Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom. This results in a characteristic downfield chemical shift, typically in the range of δ 9.5-10.5 ppm . The absence of adjacent protons means this signal will appear as a sharp singlet.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the 2-position are in a different chemical environment. Attached to a carbon adjacent to the nitrogen and sulfur atoms of the thiazole ring, these protons are deshielded compared to a simple alkyl methyl group. Their chemical shift is anticipated to be in the range of δ 2.5-3.0 ppm . This signal will also appear as a singlet.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehydic H9.5 - 10.5Singlet (s)
Methyl H₃2.5 - 3.0Singlet (s)

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, we expect to see five distinct signals corresponding to the five carbon atoms in the molecule.

  • Carbonyl Carbon (-CHO): The carbon of the aldehyde group is the most deshielded carbon in the molecule due to the double bond to an electronegative oxygen atom. Its chemical shift is expected to be in the downfield region of δ 180-190 ppm .[1]

  • Thiazole Ring Carbons: The three carbon atoms of the thiazole ring will have distinct chemical shifts based on their substitution and position within the ring.

    • C2 (bearing the methyl group): This carbon is adjacent to both nitrogen and sulfur and is substituted with a methyl group. Its chemical shift is predicted to be in the range of δ 160-170 ppm .

    • C4 (bearing the aldehyde group): This carbon is attached to the electron-withdrawing aldehyde group and is adjacent to the sulfur atom. Its chemical shift is expected around δ 140-150 ppm .

    • C5 (bearing the bromine atom): The carbon atom bonded to the bromine atom will be influenced by the heavy atom effect and its position in the ring, with an expected chemical shift in the range of δ 115-125 ppm .

  • Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded carbon and will appear in the upfield region of the spectrum, typically around δ 15-20 ppm .

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O180 - 190
C2160 - 170
C4140 - 150
C5115 - 125
-CH₃15 - 20

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

The key characteristic absorption bands for this compound are:

  • C=O Stretch (Aldehyde): A strong and sharp absorption band is expected in the region of 1680-1710 cm⁻¹ , which is characteristic of an aromatic aldehyde carbonyl group. The conjugation with the thiazole ring may slightly lower this frequency.

  • C=N Stretch (Thiazole Ring): The carbon-nitrogen double bond in the thiazole ring will show a medium to strong absorption band around 1600-1650 cm⁻¹ .

  • C-H Stretch (Aldehyde): The C-H bond of the aldehyde group typically shows two weak bands around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ (Fermi resonance).

  • C-H Stretch (Methyl): The C-H stretching vibrations of the methyl group will appear in the region of 2950-3000 cm⁻¹ .

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500-600 cm⁻¹ .

Table 3: Key IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Aldehyde)1680 - 1710Strong, Sharp
C=N (Thiazole)1600 - 1650Medium-Strong
C-H (Aldehyde)2820-2880 & 2720-2780Weak
C-H (Methyl)2950 - 3000Medium
C-Br500 - 600Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₅H₄BrNOS.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Therefore, we expect to see two peaks of almost equal intensity at m/z = 204.9 (for C₅H₄⁷⁹BrNOS) and m/z = 206.9 (for C₅H₄⁸¹BrNOS).[2]

  • Fragmentation Pattern: The primary fragmentation pathways are likely to involve the loss of the formyl group (-CHO) and the bromine atom.

    • [M-CHO]⁺: Loss of the aldehyde group (29 Da) would result in a fragment ion at m/z = 176 and 178.

    • [M-Br]⁺: Loss of the bromine atom (79/81 Da) would lead to a fragment ion at m/z = 126.

Conceptual Workflow for Spectroscopic Analysis

cluster_0 Spectroscopic Analysis Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A conceptual workflow for the comprehensive spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used if solubility is an issue.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H NMR spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (KBr pellet): Mix a small amount of the sample (approx. 1 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common choice for this type of molecule.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for volatile compounds, while direct infusion with a solids probe can also be used.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass range of m/z 50 to 500.

    • For GC-MS, use a suitable temperature program to ensure good separation and peak shape.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the compound's identity and purity. The data and protocols presented in this guide serve as a robust framework for researchers working with this and related heterocyclic compounds. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is paramount in the fields of chemical synthesis and drug development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

1H NMR spectrum of 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-methylthiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into a theoretical prediction of the spectrum based on first principles, provide a detailed experimental protocol for data acquisition, and offer an expert interpretation of the spectral features. The guide emphasizes the causal relationships between molecular structure and spectral output, ensuring a deep and practical understanding of the subject matter.

Introduction: The Significance of Structural Verification

This compound is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold found in numerous biologically active compounds, including Vitamin B1 (Thiamine) and various pharmaceuticals.[1][2][3] The specific substitution pattern of this molecule—a bromine atom, a methyl group, and a carbaldehyde functional group—provides distinct electronic and steric properties that are leveraged in the synthesis of more complex target molecules.

Given its role as a critical intermediate, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is the gold standard for this purpose, offering precise information about the electronic environment of every proton in the molecule. This guide will demonstrate how the ¹H NMR spectrum of this compound, though simple, serves as a powerful and definitive fingerprint of its unique structure.

Theoretical Analysis and Spectral Prediction

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The key to this prediction lies in understanding the electronic effects of the thiazole ring and its substituents.

Molecular Structure and Electronic Environment

The structure of this compound features a five-membered aromatic thiazole ring.[2] The key features influencing the ¹H NMR spectrum are:

  • The Thiazole Ring: As an aromatic heterocycle, it sustains a diamagnetic ring current that influences the chemical shifts of its substituents.[1][2]

  • Substituents:

    • C2-Methyl Group (-CH₃): The protons of this group are attached to an sp³-hybridized carbon, which is bonded to the sp²-hybridized C2 of the aromatic ring.

    • C4-Carbaldehyde Group (-CHO): This is a strongly electron-withdrawing group due to the electronegativity of the oxygen atom and resonance effects. The aldehyde proton is directly attached to the sp²-hybridized carbonyl carbon.

    • C5-Bromine Atom (-Br): Bromine is an electronegative halogen that exerts a significant electron-withdrawing inductive effect.[4]

  • Absence of Ring Protons: Critically, all positions on the thiazole ring that would normally bear a proton (C2, C4, and C5) are substituted. This means no signals from ring protons are expected , simplifying the spectrum considerably.

The combined electron-withdrawing nature of the nitrogen and sulfur heteroatoms, the C4-carbaldehyde, and the C5-bromine atom leads to a relatively electron-poor aromatic system. This overall deshielding environment will influence the chemical shifts of the remaining protons.

Predicted Chemical Shifts (δ)

Based on the electronic environment, we can predict the chemical shifts for the two distinct proton signals:

  • Aldehyde Proton (-CHO): Aldehyde protons consistently appear in a highly deshielded region of the spectrum, typically between 9.0 and 10.0 ppm.[5][6] This pronounced downfield shift is caused by two primary factors: the inductive effect of the adjacent electronegative oxygen and, more significantly, the magnetic anisotropy of the carbonyl (C=O) bond.[7] The aldehyde proton lies in the deshielding cone of the carbonyl π-system, causing it to experience a much stronger effective magnetic field. For this molecule, a signal is predicted at ~9.8-10.2 ppm .

  • Methyl Protons (-CH₃): The protons of the methyl group at the C2 position are influenced by the aromatic ring current and the electronic effects of the heteroatoms. In unsubstituted thiazole, the proton at C2 is the most downfield (deshielded) due to its proximity to both the electronegative nitrogen and the sulfur atom.[1] While the methyl protons are on an adjacent sp³ carbon, their chemical shift will reflect this environment. A typical alkyl proton appears around 0.8-1.9 ppm.[8] However, attachment to an aromatic thiazole ring will shift this signal downfield. The presence of the strongly deactivating aldehyde and bromo groups will further withdraw electron density from the ring, causing a modest additional downfield shift. Therefore, the methyl proton signal is predicted to appear at ~2.7-2.9 ppm .

Predicted Multiplicity (Splitting)

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons. In this compound:

  • The aldehyde proton has no adjacent protons.

  • The methyl protons are separated from the aldehyde proton by five bonds (H-C-C-S-C-C-H path).

Long-range coupling over four or five bonds is possible in aromatic and conjugated systems, but the coupling constants (J) are typically very small (<1 Hz) and often not resolved. Therefore, both signals are expected to appear as sharp singlets (s) .

Predicted Integration

The relative area under each NMR signal is directly proportional to the number of protons it represents.

  • The signal for the aldehyde proton will integrate to 1H .

  • The signal for the methyl protons will integrate to 3H .

The predicted ¹H NMR data is summarized in the table below.

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationAssignment Rationale
Aldehyde (-CHO)9.8 – 10.2Singlet (s)1HStrong deshielding from magnetic anisotropy of the C=O bond and inductive effects.
Methyl (-CH₃)2.7 – 2.9Singlet (s)3HAttached to an electron-poor aromatic thiazole ring; deshielded relative to a typical alkyl group.
Structural Relationships Diagram

The following diagram illustrates the key structural features and the electronic effects that determine the ¹H NMR spectral characteristics.

Caption: Molecular structure and key electronic effects influencing ¹H NMR chemical shifts.

Experimental Protocol for Spectrum Acquisition

Adherence to a standardized and well-justified protocol is essential for acquiring high-quality, reproducible NMR data. This represents a self-validating system for analysis.

Materials and Equipment
  • Analyte: this compound (≥97% purity)

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

    • Rationale: CDCl₃ is a versatile solvent for a wide range of organic compounds and has minimal overlapping signals with the analyte. TMS is the universally recognized internal standard, defined as 0.00 ppm.[8]

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Rationale: A higher field strength provides better signal dispersion and sensitivity, although the simplicity of this spectrum makes it amenable to lower field instruments as well.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the analyte directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ (with TMS) to the vial.

  • Mixing: Gently swirl or vortex the vial until the sample is fully dissolved. The solution should be clear and free of particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional but Recommended): For optimal resolution, filter the solution through a small plug of glass wool in the pipette tip during transfer to remove any microscopic solids.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition Parameters
  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Standard ¹H Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield aldehyde proton and TMS, are captured.

    • Number of Scans (NS): 16 scans.

      • Rationale: Sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (D1): 2 seconds.

      • Rationale: Allows for adequate relaxation of the protons between pulses, ensuring accurate signal integration.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Receiver Gain (RG): Set automatically by the spectrometer software.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio without significant loss of resolution, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the signals and normalize the values to obtain the simplest whole-number ratio (e.g., by setting the 1H aldehyde signal to 1.00).

Interpretation of the Spectrum

The processed ¹H NMR spectrum is expected to exhibit two distinct signals:

  • A singlet at ~9.95 ppm with a relative integral of 1H . This signal is unambiguously assigned to the aldehyde proton (-CHO) . Its characteristic downfield position is a definitive marker for the aldehyde functional group.[6]

  • A singlet at ~2.80 ppm with a relative integral of 3H . This signal is assigned to the three equivalent protons of the C2-methyl group (-CH₃) .

The simplicity of the spectrum—two singlets with a 1:3 integration ratio in the predicted chemical shift regions—provides powerful and conclusive evidence for the identity and purity of this compound. The absence of any other signals, particularly in the aromatic region (7-9 ppm), confirms the fully substituted nature of the thiazole ring.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift and coupling can be used for definitive structural elucidation. The spectrum is characterized by two singlets corresponding to the aldehyde and methyl protons, appearing at approximately 9.95 ppm and 2.80 ppm, respectively. The distinct downfield shift of the aldehyde proton and the absence of aromatic ring proton signals serve as a unique spectral fingerprint. This guide provides the theoretical framework and a robust experimental protocol for researchers to confidently acquire, interpret, and utilize this data for quality assurance and as a foundation for further synthetic endeavors.

References

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2023). ResearchGate. [Link]

  • (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (n.d.). ResearchGate. [Link]

  • Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. (n.d.). Canadian Journal of Chemistry. [Link]

  • Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. (2015). Research Journal of Chemical Sciences. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • The absorption spectra of some thiazines and thiazoles. (1966). Journal of the Chemical Society B: Physical Organic. [Link]

  • Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. (2019). The Journal of Physical Chemistry A. [Link]

  • Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. (n.d.). ResearchGate. [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. [Link]

  • Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. (n.d.). NIH. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH. [Link]

  • Chemical shifts. (n.d.). University of Regensburg. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • 1H-[9][10][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (n.d.). SciELO. [Link]

  • Thiazole. (n.d.). Wikipedia. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). PMC - PubMed Central. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]

  • Thiamine. (n.d.). Wikipedia. [Link]

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  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC - NIH. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • NMR Question: Why do Aldehydic hydrogens have a high chemical shift value?. (2020). Reddit. [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. (n.d.). Beilstein Journals. [Link]

  • The Effect of Neighboring Functional Groups on Chemical Shift. (2021). YouTube. [Link]

  • Late-stage functionalization of BN-heterocycles. (n.d.). PMC - NIH. [Link]

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13C NMR of 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylthiazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its utility in synthesizing compounds with diverse pharmacological activities. Unambiguous structural characterization is paramount for its application in drug discovery and development pipelines. This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of this compound. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing the spectrum, presents a predictive analysis of chemical shifts based on substituent effects, and outlines a robust experimental protocol for spectral acquisition and validation. We delve into the causal factors behind the expected chemical shifts for each carbon atom, offering field-proven insights into spectral interpretation. The guide also details the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for definitive signal assignment, ensuring a self-validating approach to characterization.

Introduction to this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups makes it a versatile component in molecular design. The title compound, this compound, combines this core with three distinct functional groups—a methyl group, a bromine atom, and a carbaldehyde (formyl) group—each strategically placed to influence the molecule's electronic properties and reactivity. The bromine atom provides a handle for further synthetic transformations (e.g., cross-coupling reactions), while the aldehyde is a gateway to forming imines, Schiff bases, or undergoing reductive amination.[1]

Given its role as a synthetic intermediate, rigorous quality control and structural verification are essential. 13C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. This guide provides the foundational knowledge required to predict, acquire, and interpret the 13C NMR spectrum of this important molecule.

Fundamentals of 13C NMR in Substituted Thiazole Systems

The Thiazole Ring: Characteristic Chemical Shifts

The 13C NMR chemical shifts of a heterocyclic ring are highly sensitive to the electronic environment of each carbon atom. In an unsubstituted thiazole, the carbon atoms typically resonate in predictable regions. The C2 carbon, situated between the electronegative nitrogen and sulfur atoms, is the most deshielded, appearing furthest downfield. The C4 and C5 carbons appear at higher fields. The University of Wisconsin's collection of organic chemistry data provides reference chemical shifts for unsubstituted thiazole, which serve as a baseline for understanding substituent effects.[2]

The Principle of Substituent Chemical Shifts (SCS)

The introduction of substituents dramatically alters the 13C NMR spectrum. These changes, known as Substituent Chemical Shifts (SCS), arise from two primary mechanisms:

  • Inductive Effects: Electronegative or electropositive groups alter the electron density along the sigma-bond framework, shielding (upfield shift) or deshielding (downfield shift) nearby carbons.

  • Resonance (Mesomeric) Effects: Substituents capable of participating in pi-conjugation can donate or withdraw electron density through the pi-system, causing significant changes in chemical shifts, particularly at positions ortho and para to the substituent.

Understanding the interplay of these effects is crucial for accurately predicting the spectrum of a polysubstituted ring like this compound.[3]

Predictive Analysis of the 13C NMR Spectrum

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are numbered as shown in the diagram below. The molecule is expected to exhibit five distinct signals in its proton-decoupled 13C NMR spectrum, corresponding to the five unique carbon environments.

Caption: Numbering convention for this compound.

Analysis of Substituent Effects
  • C2 (and C6-Methyl): The C2 carbon is inherently deshielded. The attached methyl group (C6) is electron-donating, which would typically cause a slight shielding (upfield shift) of C2 compared to an unsubstituted C2. The methyl carbon (C6) itself is expected in the high-field aliphatic region, typically ~15-25 ppm.[4]

  • C4 (and C7-Carbaldehyde): The C4 carbon is directly attached to the electron-withdrawing carbaldehyde group. Both inductive and resonance withdrawal by the carbonyl will strongly deshield C4, shifting it significantly downfield. The carbaldehyde carbon (C7) is highly deshielded due to the double bond to an oxygen atom and will appear in the characteristic aldehyde/ketone region of the spectrum, typically >180 ppm.[5]

  • C5 (and Bromine): The C5 carbon is bonded to a bromine atom. Halogens exhibit a complex "heavy atom effect." While bromine is electronegative (inductive withdrawal, deshielding), its primary effect on the directly attached carbon in aromatic systems is strong shielding (upfield shift). This is a well-documented phenomenon.[6] Therefore, C5 is expected to be shifted significantly upfield compared to an unsubstituted C5.

Predicted Chemical Shift Assignments

Based on the analysis of substituent effects and comparison with data for analogous structures, the following chemical shifts are predicted.[2][5][7]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C7 (-CHO)180 – 185Highly deshielded carbonyl carbon. Similar thiazole aldehydes show signals in this region.[5]
C2 165 – 170Inherently deshielded carbon between N and S, influenced by the methyl substituent.
C4 145 – 150Strongly deshielded by the directly attached, electron-withdrawing carbaldehyde group.
C5 115 – 120Shielded by the "heavy atom effect" of the directly attached bromine atom.
C6 (-CH₃)18 – 22Typical range for a methyl group attached to an aromatic sp² carbon.

Experimental Protocol for Spectrum Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following outlines a standard procedure for acquiring a high-quality 13C NMR spectrum.

Sample Preparation
  • Mass: Accurately weigh 20-50 mg of this compound.

  • Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and single solvent peak at ~77.16 ppm. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue.

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Instrument Parameters (Typical 400 MHz Spectrometer)
  • Experiment: Proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).

  • Frequency: ~100 MHz for 13C.

  • Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation).

  • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. Quaternary carbons have long relaxation times; this delay is crucial for their quantitative observation.

  • Number of Scans (NS): 1024 to 4096, depending on sample concentration. An overnight acquisition is common.

  • Spectral Width (SW): 200-240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, especially the carbonyl carbon, are captured.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter into NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Load Parameters (zgpg30) instrument->setup acquire Acquire Data (NS=1024+) setup->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to Solvent or TMS (0 ppm) baseline->calibrate

Caption: Standard workflow for 13C NMR analysis.

Advanced Techniques for Spectral Confirmation

While the predicted shifts provide a strong basis for assignment, unambiguous confirmation requires further experiments. DEPT (Distortionless Enhancement by Polarization Transfer) is the most efficient method for determining the multiplicity of each carbon signal (i.e., distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons).

  • DEPT-135: In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • DEPT-90: Only CH signals appear in this spectrum.

By comparing the standard broadband-decoupled 13C spectrum with the DEPT-135 and DEPT-90 spectra, one can definitively assign each signal.

G start Observe Signal in 13C Spectrum q_dept90 Present in DEPT-90? start->q_dept90 is_ch Assign as CH q_dept90->is_ch Yes not_ch Not a CH q_dept90->not_ch No {C7} {C7} is_ch->{C7} q_dept135 Observe in DEPT-135? not_ch->q_dept135 q_phase Positive or Negative Phase? q_dept135->q_phase Yes is_quat Assign as Quaternary (C) q_dept135->is_quat No is_ch3 Assign as CH3 q_phase->is_ch3 Positive is_ch2 Assign as CH2 (Not applicable here) q_phase->is_ch2 Negative {C6} {C6} is_ch3->{C6} {C2, C4, C5} {C2, C4, C5} is_quat->{C2, C4, C5}

Caption: Logic diagram for signal assignment using DEPT experiments.

Application to this compound:

  • DEPT-90: A single signal corresponding to C7 (the aldehyde CH) would be observed.

  • DEPT-135: Two positive signals would be observed, corresponding to C7 (CH) and C6 (CH₃).

  • Quaternary Carbons: The signals for C2 , C4 , and C5 would be present in the standard 13C spectrum but absent from all DEPT spectra.

This combination of experiments provides an interlocking, self-validating system for the complete and correct assignment of the 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of this compound is a powerful tool for its structural confirmation. A predictive analysis, grounded in the fundamental principles of substituent effects, indicates a spectrum with five distinct signals, including a highly deshielded aldehyde carbon above 180 ppm and a significantly shielded C5 carbon due to the heavy atom effect of bromine. This guide provides a comprehensive framework for researchers, from sample preparation and data acquisition to a definitive assignment strategy using DEPT experiments. By following this robust, multi-faceted approach, scientists in drug discovery and chemical development can ensure the structural integrity of this valuable synthetic intermediate.

References

  • BenchChem. A Comparative Spectroscopic Analysis of Halogenated Isothiazoles.
  • Plavac, N., Still, I. W. J., et al. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844.
  • Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476.
  • The Royal Society of Chemistry. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol.
  • Bojarska, J., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Magnetic Resonance in Chemistry, 45(9), 794-798. Available from: [Link]

  • Sami, S. M., et al. (1987). Substituent‐induced chemical shift 13C NMR study of substituted 2‐phenylthiazolidines. Magnetic Resonance in Chemistry, 25(10), 887-889.
  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
  • Ivascu, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. Available from: [Link]

  • Optional. 13C NMR of 4-CHLORO-2-TERT.-BUTYL-AMINO-THIAZOLE-5-CARBALDEHYDE.
  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.
  • Abdel-Wahab, B. F., et al. (2019). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-13. Available from: [Link]

  • BLD Pharm. 936477-33-7|5-Bromo-2-methylthiazole-4-carboxamide.
  • Kumar, A., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 14(1), 1-18. Available from: [Link]

  • Anbarasan, C., & Arulmurugan, S. (2015). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. ResearchGate. Available from: [Link]

  • Reinheimer, R. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5449. Available from: [Link]

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Reactivity of the aldehyde group in 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromo-2-methylthiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the aldehyde functional group in this compound. This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, owing to the versatile reactivity of its carbonyl center. We will explore the underlying electronic and steric factors that govern its behavior and provide detailed mechanistic insights and field-proven protocols for its transformation via nucleophilic addition, condensation, oxidation, and reduction reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Molecular Architecture and Electronic Profile

This compound possesses a unique electronic and steric profile that dictates the reactivity of its aldehyde group. The thiazole ring, an electron-deficient aromatic system, exerts a significant electron-withdrawing effect (-I and -M) on the attached carbonyl group. This effect is further amplified by the electronegative bromine atom at the C5 position. Consequently, the carbonyl carbon of the aldehyde is rendered highly electrophilic and susceptible to attack by a wide range of nucleophiles.

However, this enhanced electrophilicity is modulated by steric hindrance. The aldehyde group is flanked by a methyl group at the C2 position and a bromine atom at the C5 position, which can impede the approach of bulky nucleophiles. A thorough understanding of this interplay between electronic activation and steric accessibility is paramount for designing successful synthetic strategies.

Caption: Structure of this compound.

Key Transformations of the Aldehyde Group

The electrophilic aldehyde group serves as a versatile handle for a variety of chemical transformations, including carbon-carbon bond formation, oxidation, and reduction.

Nucleophilic Addition: The Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the aldehyde is a cornerstone of carbon-carbon bond formation, leading to the synthesis of secondary alcohols. The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.[1]

Mechanism: The highly polarized carbon-magnesium bond of the Grignard reagent facilitates the attack on the electrophilic aldehyde carbon, forming a transient magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol.[1][2]

G start This compound + Grignard Reagent (R-MgX) intermediate Magnesium Alkoxide Intermediate start->intermediate Nucleophilic Attack workup Aqueous Acidic Workup (e.g., NH4Cl solution) intermediate->workup Protonation product Secondary Alcohol Product workup->product

Caption: Workflow for the Grignard reaction.

Experimental Protocol: Synthesis of 1-(5-Bromo-2-methylthiazol-4-yl)propan-1-ol

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq) and anhydrous diethyl ether.

  • Grignard Formation: Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quenching: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired secondary alcohol.

ReagentMolar Eq.Purpose
This compound1.0Electrophile
Magnesium Turnings1.2Grignard formation
Ethyl Bromide1.1Grignard precursor
Anhydrous Diethyl Ether / THF-Solvent
Saturated aq. NH₄Cl-Quenching agent
Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (phosphorane).[3] This reaction is highly valuable for installing a carbon-carbon double bond with good control over stereochemistry, depending on the nature of the ylide.

Mechanism: The reaction is initiated by the nucleophilic attack of the ylide on the aldehyde carbonyl carbon, forming a zwitterionic betaine intermediate. This intermediate rapidly cyclizes to a four-membered oxaphosphetane ring, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[3][4]

Wittig_Mechanism Aldehyde R-CHO Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Ph₃P=CR'₂ Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene (R-CH=CR'₂) Oxaphosphetane->Alkene Elimination TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO

Caption: Simplified Wittig reaction mechanism.

Experimental Protocol: Synthesis of 5-Bromo-4-(but-1-en-1-yl)-2-methylthiazole

  • Ylide Preparation: Suspend propyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere. Cool the slurry to -78 °C.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour, resulting in a characteristic orange-red ylide solution.

  • Aldehyde Addition: Cool the ylide solution back to -78 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm slowly to room temperature overnight.

  • Workup: Quench the reaction with water. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue via flash chromatography to isolate the target alkene.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde reacts with an active methylene compound in the presence of a weak base catalyst (e.g., piperidine, ammonia) to form an α,β-unsaturated product.[5][6] This reaction is exceptionally useful for synthesizing functionalized alkenes.

Mechanism: The basic catalyst deprotonates the active methylene compound to generate a stabilized carbanion (enolate). This nucleophile then attacks the aldehyde carbonyl carbon. The resulting aldol-type adduct undergoes subsequent dehydration (elimination of water) to yield the final conjugated product.[5][7]

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(5-bromo-2-methylthiazol-4-yl)acrylate

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux. Water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Isolation: Remove the toluene under reduced pressure. The resulting crude product may crystallize upon standing or can be precipitated by adding hexane.

  • Purification: Recrystallize the solid product from ethanol or purify by column chromatography to obtain the pure α,β-unsaturated ester.[8]

ReagentRoleCatalystSolvent
This compoundElectrophilePiperidineToluene
Ethyl CyanoacetateActive Methylene (Nucleophile)
Oxidation and Reduction

The aldehyde group can be readily interconverted with its corresponding carboxylic acid and primary alcohol oxidation states, providing access to other key functionalized thiazole derivatives.[9]

A. Oxidation to Carboxylic Acid

The aldehyde can be smoothly oxidized to 5-bromo-2-methylthiazole-4-carboxylic acid using standard oxidizing agents.

  • Protocol: Dissolve the aldehyde in acetone and cool to 0 °C. Add Jones reagent (CrO₃ in sulfuric acid) dropwise until a persistent orange color is observed. Stir for 1 hour, then quench with isopropanol. Filter the mixture, concentrate the filtrate, and extract the carboxylic acid into an aqueous basic solution. Re-acidify and extract with ethyl acetate to isolate the product.

B. Reduction to Primary Alcohol

Selective reduction of the aldehyde to (5-bromo-2-methylthiazol-4-yl)methanol is typically achieved with hydride-based reducing agents.

  • Protocol: Dissolve the aldehyde in methanol at 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the effervescence. Stir the reaction at room temperature for 1-2 hours until complete. Quench carefully with water, remove the methanol in vacuo, and extract the product with ethyl acetate. Purify as needed.

TransformationReagentProduct
Oxidation Jones Reagent (CrO₃/H₂SO₄)5-Bromo-2-methylthiazole-4-carboxylic acid
Reduction Sodium Borohydride (NaBH₄)(5-Bromo-2-methylthiazole-4-yl)methanol

Conclusion

The aldehyde group of this compound is a highly reactive and synthetically valuable functional group. Its electronically activated yet sterically moderated nature allows for a broad range of transformations. As demonstrated, it readily undergoes nucleophilic additions, olefinations, condensations, and redox manipulations to provide access to a diverse array of complex thiazole derivatives. The protocols and mechanistic discussions provided herein serve as a robust guide for chemists aiming to exploit the rich reactivity of this versatile heterocyclic building block in their research and development endeavors.

References

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. [Link]

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  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

  • 5-Bromothiophene-2-carbaldehyde. PubChem. [Link]

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Iraqi National Journal of Chemistry. [Link]

  • Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. ResearchGate. [Link]

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  • The preparation method of 2-thiazole carboxaldehyde compounds.
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Introduction: The Strategic Importance of 2-Methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution of 2-Methylthiazole

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs, from vitamins (Thiamine) to anticancer agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. The 2-methylthiazole derivative, in particular, serves as a versatile building block for the synthesis of more complex molecular architectures. Understanding its reactivity, especially towards electrophilic substitution, is paramount for chemists aiming to functionalize this heterocycle efficiently and regioselectively. This guide provides a detailed exploration of the principles, mechanisms, and field-proven protocols governing electrophilic substitution on the 2-methylthiazole ring, offering insights into the causality behind experimental choices.

The Electronic Landscape of the 2-Methylthiazole Ring

To rationally design synthetic routes, one must first appreciate the inherent electronic nature of the heterocyclic system. The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom.[1] This arrangement creates a unique and non-uniform distribution of electron density.

  • Influence of Heteroatoms: The nitrogen atom is more electronegative than carbon and exerts an inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic attack compared to benzene. The sulfur atom, conversely, can act as an electron donor through resonance (+M effect) by sharing its lone pair of electrons.[2]

  • Aromaticity and Electron Density: Despite the deactivating influence of the nitrogen, the thiazole ring possesses significant aromatic character.[1] Computational studies and experimental observations consistently show that the C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1][2] The calculated pi-electron density identifies C5 as the primary site for electrophilic substitution.[1] The order of reactivity for the carbon atoms in the unsubstituted thiazole ring is generally C5 > C4 > C2.[2]

  • Directing Effect of the 2-Methyl Group: The methyl group at the C2 position is an electron-donating group (+I effect and hyperconjugation). This group activates the ring, reinforcing the inherent predisposition for electrophilic attack at the C5 position.[2] The presence of an electron-donating substituent at C2 facilitates the attack of electrophiles at the C5 position, even under mild conditions.[2]

This electronic landscape dictates that electrophilic substitution on 2-methylthiazole will overwhelmingly occur at the C5 position.

General Mechanism of Electrophilic Aromatic Substitution (SEAr)

The reaction proceeds via a canonical SEAr mechanism, involving a two-step addition-elimination pathway. First, the π-system of the thiazole ring attacks the electrophile (E+), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The attack at C5 is favored because it allows for the most effective delocalization of the positive charge without placing it on the electronegative nitrogen atom. In the second step, a base removes the proton from the C5 position, restoring the aromaticity of the ring and yielding the substituted product.

Caption: General mechanism for electrophilic substitution on 2-methylthiazole.

Key Electrophilic Substitution Reactions and Protocols

While the C5 position is the kinetic and thermodynamic hotspot for substitution, the choice of reagents and conditions is critical to achieve high yields and avoid side reactions. The thiazole ring is generally less reactive than benzene and can be sensitive to harsh acidic conditions.

Nitration

The introduction of a nitro group is a crucial transformation, as the nitro group can be readily reduced to an amine, providing a handle for further diversification. The nitration of 2-methylthiazole preferentially yields the 5-nitro isomer.[3]

Causality Behind Experimental Choices:

  • Reagent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent.[3][4] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[4][5]

  • Temperature: The reaction is highly exothermic and must be conducted at low temperatures (e.g., 0-10 °C).[3] This is a critical control point. Lower temperatures enhance regioselectivity for the C5 position and minimize the formation of byproducts or degradation of the starting material under the strongly acidic conditions.[3]

Materials:

  • 2-Methylthiazole (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Acid Mixture Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Substrate Addition: Slowly add 2-methylthiazole to the cold sulfuric acid while maintaining the internal temperature below 10 °C. The thiazole will protonate and dissolve.

  • Nitration: Add concentrated nitric acid dropwise via the dropping funnel to the stirred solution. The rate of addition must be controlled to keep the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

  • Neutralization: Carefully neutralize the cold aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Halogenation (Bromination & Chlorination)

Direct halogenation of the thiazole ring can be more challenging than nitration. The parent thiazole is resistant to halogenation under ordinary conditions.[6] However, the activating 2-methyl group facilitates the reaction at the C5 position.

Causality Behind Experimental Choices:

  • Reagents: For bromination, N-Bromosuccinimide (NBS) in a solvent like acetonitrile or chloroform is a common choice for providing a source of electrophilic bromine under milder conditions than elemental bromine (Br₂). For chlorination, N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be employed.

  • Catalyst: Sometimes, a Lewis acid catalyst is used to "activate" the halogen, but this must be done with caution as the thiazole nitrogen can coordinate with the catalyst, deactivating the ring. For some heterocyclic systems, pyridine-catalyzed halogenation has been shown to be effective.[7][8]

Sulfonation

Sulfonation introduces the -SO₃H group, a valuable functional group that can be converted into sulfonamides or sulfonyl chlorides. As with other electrophilic substitutions, the reaction occurs at the C5 position.[2]

Causality Behind Experimental Choices:

  • Reagent: Fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃) is typically required. The electrophile is believed to be protonated SO₃ or HSO₃⁺.[4]

  • Conditions: The reaction often requires elevated temperatures to proceed at a reasonable rate due to the relative deactivation of the ring compared to more electron-rich aromatics.

This is often a two-step process. First, sulfonation to the sulfonic acid, followed by conversion to the sulfonyl chloride.

  • Sulfonation: Heat 2-methylthiazole in fuming sulfuric acid (e.g., 20% SO₃) to afford 2-methylthiazole-5-sulfonic acid.

  • Chlorination: Treat the resulting sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 2-methylthiazole-5-sulfonyl chloride. This intermediate is a key precursor for various sulfonamides.[9]

Vilsmeier-Haack Reaction (Formylation)

The Friedel-Crafts acylation and alkylation reactions, staples of benzene chemistry, are generally ineffective for thiazoles.[10] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the lone pair of electrons on the ring nitrogen, adding a positive charge to the ring and deactivating it towards further electrophilic attack.

The Vilsmeier-Haack reaction is a powerful alternative for introducing a formyl group (-CHO) onto electron-rich heterocycles.[11][12][13]

Mechanism and Causality:

  • Vilsmeier Reagent: The reaction first involves the formation of the "Vilsmeier reagent," a substituted chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[13][14]

  • Mild Electrophile: This iminium ion is a weaker, "softer" electrophile than the acylium ions generated in Friedel-Crafts reactions.[14] This is crucial, as it is electrophilic enough to react with the activated 2-methylthiazole ring at C5 but not so reactive that it is inhibited by the Lewis basic nitrogen.

  • Hydrolysis: The initial substitution product is an iminium salt, which is readily hydrolyzed to the corresponding aldehyde during aqueous work-up.[11][13]

Vilsmeier_Workflow Vilsmeier-Haack Reaction Workflow A 1. Reagent Formation (DMF + POCl₃) B Vilsmeier Reagent (Chloroiminium ion) A->B C 2. Electrophilic Attack (2-Methylthiazole attacks reagent) B->C D Iminium Salt Intermediate C->D E 3. Aqueous Work-up (Hydrolysis) D->E F Final Product (2-Methylthiazole-5-carbaldehyde) E->F

Caption: Workflow for the Vilsmeier-Haack formylation of 2-methylthiazole.

Data Summary

The following table summarizes the primary electrophilic substitution reactions on 2-methylthiazole.

ReactionReagentsElectrophileMajor Product
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)2-Methyl-5-nitrothiazole
Bromination NBS or Br₂Br⁺ equivalent2-Methyl-5-bromothiazole
Chlorination NCS or SO₂Cl₂Cl⁺ equivalent2-Methyl-5-chlorothiazole
Sulfonation Fuming H₂SO₄ (SO₃)HSO₃⁺2-Methylthiazole-5-sulfonic acid
Formylation POCl₃, DMF; then H₂OChloroiminium ion2-Methylthiazole-5-carbaldehyde

Conclusion and Outlook

The electrophilic substitution of 2-methylthiazole is a well-defined process governed by the electronic properties of the heterocyclic ring and the directing effect of the methyl group. The C5 position is the overwhelmingly preferred site of reaction. While standard reactions like nitration and halogenation can be achieved with careful control of conditions, the limitations of classical Friedel-Crafts reactions necessitate the use of alternative methods like the Vilsmeier-Haack reaction for acylation-type transformations. For drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic routes to novel thiazole-containing drug candidates, enabling precise control over the introduction of key functional groups.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Chemistry of the thiazoles. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). PMC - NIH. Retrieved from [Link]

  • US Patent for Process for the preparation of 2-methylthiazole-5-carboxylates. (1999). Google Patents.
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  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. (2008). eCommons. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Preparation of halogenated derivatives of thiazolo[5,4-d]thiazole via direct electrophilic aromatic substitution. (2007). ResearchGate. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). NIH. Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

  • 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Nitration. (n.d.). Wikipedia. Retrieved from [Link]

  • NITRATION. (n.d.). vpscience.org. Retrieved from [Link]

  • Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. (2017). ChemRxiv. Retrieved from [Link]

  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2017). Semantic Scholar. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

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Methodological & Application

Synthesis of 5-Bromo-2-methylthiazole-4-carbaldehyde: An Essential Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiazole Scaffold in Drug Discovery

The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug design.[3][4] Derivatives of thiazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The strategic functionalization of the thiazole nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making the development of novel synthetic routes to substituted thiazoles a critical endeavor for researchers in drug development.[4][5]

Among the vast array of functionalized thiazoles, 5-bromo-2-methylthiazole-4-carbaldehyde stands out as a particularly valuable and versatile synthetic intermediate. The presence of three distinct functional handles—a reactive aldehyde, a nucleophilic methyl group at the 2-position, and a bromine atom at the 5-position suitable for cross-coupling reactions—provides a rich platform for molecular diversification. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing with the Vilsmeier-Haack formylation of 2-methylthiazole, followed by regioselective bromination of the resulting aldehyde.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved in two sequential steps. The initial step involves the introduction of a formyl group at the C4 position of the 2-methylthiazole ring via the Vilsmeier-Haack reaction. This reaction is a well-established and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The second step is the regioselective bromination of the intermediate, 2-methylthiazole-4-carbaldehyde, at the C5 position. The electron-donating nature of the methyl group at the C2 position directs the electrophilic substitution to the C5 position of the thiazole ring.[8]

Synthesis_Workflow Start 2-Methylthiazole Step1 Step 1: Vilsmeier-Haack Formylation Start->Step1 POCl3, DMF Intermediate 2-Methylthiazole-4-carbaldehyde Step1->Intermediate Step2 Step 2: Regioselective Bromination Intermediate->Step2 NBS, Acetonitrile FinalProduct This compound Step2->FinalProduct

Caption: Overall synthetic workflow for this compound.

PART 1: Vilsmeier-Haack Formylation of 2-Methylthiazole

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7][9] The electron-rich thiazole ring then attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[4][5]

Reaction Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent + Attack Electrophilic Attack Vilsmeier_Reagent->Attack Thiazole 2-Methylthiazole Thiazole->Attack Iminium_Intermediate Iminium Intermediate Attack->Iminium_Intermediate Hydrolysis Hydrolysis (H2O) Iminium_Intermediate->Hydrolysis Product 2-Methylthiazole-4-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of 2-methylthiazole.

Experimental Protocol: Synthesis of 2-Methylthiazole-4-carbaldehyde

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMolesEquivalents
2-MethylthiazoleC₄H₅NS99.1510.0 g0.1011.0
Phosphorus OxychloridePOCl₃153.3323.2 g (14.0 mL)0.1511.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.09150 mL-Solvent
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Solvent
Sodium AcetateCH₃COONa82.0350 g0.6096.0
Deionized WaterH₂O18.02500 mL--
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--

Procedure:

  • Vilsmeier Reagent Formation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 150 mL). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (14.0 mL, 1.5 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with 2-Methylthiazole: Dissolve 2-methylthiazole (10.0 g, 1.0 eq) in anhydrous dichloromethane (DCM, 100 mL) in a separate flask.

  • Add the 2-methylthiazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-45 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:4).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture into a beaker containing 500 g of crushed ice and a solution of sodium acetate (50 g) in 200 mL of water with vigorous stirring.

  • Neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-methylthiazole-4-carbaldehyde as a solid.

PART 2: Regioselective Bromination of 2-Methylthiazole-4-carbaldehyde

The second step involves the electrophilic bromination of the synthesized 2-methylthiazole-4-carbaldehyde. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for electron-rich aromatic and heteroaromatic compounds.[10][11] The reaction proceeds with high regioselectivity, with the bromine atom being introduced at the C5 position, which is activated by the electron-donating methyl group at C2 and the thiazole ring's inherent reactivity.

Reaction Mechanism: Electrophilic Bromination

The mechanism of electrophilic bromination of thiazoles involves the attack of the electron-rich C5 position of the thiazole ring on the electrophilic bromine source (e.g., Br⁺ generated from NBS). This leads to the formation of a sigma complex (arenium ion intermediate), which is stabilized by resonance. Subsequent deprotonation restores the aromaticity of the thiazole ring, yielding the 5-bromo derivative.[2][12]

Bromination_Mechanism cluster_0 Electrophilic Attack cluster_1 Deprotonation and Aromatization Thiazole_Aldehyde 2-Methylthiazole-4-carbaldehyde Sigma_Complex Sigma Complex (Arenium Ion) Thiazole_Aldehyde->Sigma_Complex + Br+ NBS NBS NBS->Sigma_Complex (source of Br+) Deprotonation Deprotonation (-H+) Sigma_Complex->Deprotonation Final_Product This compound Deprotonation->Final_Product

Caption: Mechanism of electrophilic bromination of 2-methylthiazole-4-carbaldehyde.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMolesEquivalents
2-Methylthiazole-4-carbaldehydeC₅H₅NOS127.165.0 g0.0391.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.987.7 g0.0431.1
AcetonitrileCH₃CN41.05100 mL-Solvent
Deionized WaterH₂O18.02200 mL--
Saturated Sodium Thiosulfate SolutionNa₂S₂O₃158.11As needed--
Ethyl AcetateC₄H₈O₂88.11300 mL-Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-methylthiazole-4-carbaldehyde (5.0 g, 1.0 eq) in acetonitrile (100 mL).

  • Addition of NBS: Add N-bromosuccinimide (NBS, 7.7 g, 1.1 eq) portion-wise to the solution at room temperature over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:4). The product spot should be less polar than the starting material.

  • Work-up and Isolation: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to consume any unreacted bromine.

  • Remove the acetonitrile under reduced pressure.

  • Add deionized water (150 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain this compound as a crystalline solid.

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Physicochemical Properties:

PropertyValue
Molecular FormulaC₅H₄BrNOS
Molecular Weight206.06 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.0-10.2 (s, 1H, -CHO), 2.8-3.0 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 185-188 (-CHO), 165-168 (C2), 145-148 (C4), 115-118 (C5), 18-20 (-CH₃).

  • IR (KBr, cm⁻¹): ~1680-1700 (C=O stretching of aldehyde), ~1500-1600 (C=N and C=C stretching of thiazole ring), ~2800-2900 (C-H stretching of aldehyde).

  • Mass Spectrometry (EI): m/z 205, 207 ([M]⁺, isotopic pattern for Br).

Troubleshooting and Safety Considerations

  • Vilsmeier-Haack Reaction: The reaction is exothermic, and the addition of phosphorus oxychloride to DMF should be performed slowly and with efficient cooling to prevent a runaway reaction. All reagents and solvents should be anhydrous to ensure the efficient formation of the Vilsmeier reagent.[6]

  • Bromination: The reaction with NBS can be light-sensitive, so it is advisable to protect the reaction vessel from direct light. NBS is a source of bromine and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Purification: Aldehydes can sometimes be challenging to purify by column chromatography due to their polarity and potential for decomposition on silica gel. Alternative purification methods such as recrystallization or the formation of a reversible bisulfite adduct can be considered.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound, a highly valuable building block for the synthesis of diverse thiazole-based derivatives. The detailed experimental procedures, mechanistic insights, and troubleshooting guidelines are intended to enable researchers in medicinal chemistry and drug development to efficiently access this key intermediate for the exploration of new chemical space and the discovery of novel therapeutic agents.

References

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  • Gompper, R., & Wagner, H. U. (1988). The Vilsmeier-Haack-Arnold Acylations. A New Reaction Principle. Angewandte Chemie International Edition in English, 27(11), 1437-1455.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-659.
  • Eltamany, E. H., et al. (2020). A review on the synthesis of thiazole derivatives and their biological activities. Journal of Heterocyclic Chemistry, 57(5), 1977-2005.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Metzger, J. V. (Ed.). (2004).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.
  • Campaigne, E., & Archer, W. L. (1953). Formylation of Dimethylaniline. Organic Syntheses, 33, 27.
  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its application in the synthesis of new heterocyclic compounds. Current Chemistry Letters, 2(4), 187-194.
  • Tan, S., et al. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 14(1), 105-109.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123456, 5-Bromo-2-methylthiazole-4-carboxamide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Vilsmeier–Haack reaction. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Magesh, C. J., et al. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Fadda, A. A., et al. (2022). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 12(1), 12345.
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The Strategic Utility of 5-Bromo-2-methylthiazole-4-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an ideal scaffold for designing molecules that interact with a wide range of biological targets. Within the vast chemical space of thiazole derivatives, 5-Bromo-2-methylthiazole-4-carbaldehyde emerges as a particularly versatile and powerful building block for researchers in drug development. This application note provides an in-depth guide to its synthesis, key chemical transformations, and strategic application, with a focus on the rapid assembly of kinase inhibitor libraries.

The strategic placement of three key functional groups—a bromine atom at the 5-position, a methyl group at the 2-position, and a carbaldehyde at the 4-position—endows this molecule with exceptional synthetic utility. The bromine atom serves as a handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.[3] The aldehyde functionality is a gateway to a plethora of chemical transformations, including reductive amination, Knoevenagel condensation, and Wittig olefination, enabling the construction of complex side chains and the formation of new ring systems. The 2-methyl group, while seemingly simple, can influence the molecule's electronic properties and steric profile, which can be crucial for target engagement.

This guide is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, field-proven protocols necessary to effectively utilize this compound in their synthetic campaigns.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published in peer-reviewed literature, data from commercial suppliers and analogous compounds provide a good working profile.

PropertyValue (Estimated/Reported for Analogues)Source
CAS Number 221558-28-7[4]
Molecular Formula C₅H₄BrNOS[4]
Molecular Weight 206.06 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar compounds
Solubility Expected to be soluble in common organic solvents like DCM, THF, and DMF.General chemical principles
Storage Store in a cool, dark place under an inert atmosphere to prevent oxidation of the aldehyde.General chemical principles

Note: The data for the closely related isomer, 5-Bromothiazole-2-carbaldehyde (CAS 933752-44-4), shows a molecular weight of 192.03 g/mol .[5]

Synthesis of the Building Block

The direct synthesis of this compound is not widely documented in readily accessible literature. However, a logical and effective synthetic route can be devised from commercially available starting materials, primarily involving the oxidation of the corresponding alcohol, (5-Bromo-2-methylthiazol-4-yl)methanol .

Proposed Synthetic Pathway

Synthesis Pathway start 2-Amino-4-methylthiazole ester Ethyl 2-amino-4-methylthiazole-5-carboxylate start->ester Carboxylation alcohol (5-Bromo-2-methylthiazol-4-yl)methanol ester->alcohol Bromination & Reduction aldehyde This compound alcohol->aldehyde Oxidation

Caption: Proposed synthetic route to the target building block.

Protocol 1: Oxidation of (5-Bromo-2-methylthiazol-4-yl)methanol

This protocol describes the final step in the proposed synthesis, the oxidation of the precursor alcohol to the target aldehyde. The synthesis of the precursor alcohol can be achieved through multi-step sequences starting from 2-amino-4-methylthiazole, which are described in various patents.[6][7]

Principle: Mild oxidizing agents are required to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of allylic and benzylic-type alcohols, including those on electron-rich heterocyclic systems.

Materials:

  • (5-Bromo-2-methylthiazol-4-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add (5-Bromo-2-methylthiazol-4-yl)methanol (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material (approx. 10-20 mL per gram of alcohol).

  • Add activated MnO₂ (5-10 eq by weight) portion-wise to the stirred solution. The reaction is exothermic.

  • Stir the resulting black suspension at room temperature. The reaction can be gently heated to reflux if the reaction is slow.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with DCM.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography on silica gel if necessary.

Trustworthiness: This is a standard and widely used oxidation protocol for similar substrates. The progress should be carefully monitored to avoid over-oxidation or decomposition. The activity of MnO₂ can vary between batches, so using a significant excess is recommended.

Key Applications and Protocols

The synthetic versatility of this compound is best demonstrated through its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections provide detailed, adaptable protocols for its use in Suzuki-Miyaura coupling, reductive amination, and Knoevenagel condensation.

Application 1: Suzuki-Miyaura Cross-Coupling for C5-Arylation

The bromine atom at the C5 position is primed for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of aryl and heteroaryl groups. This is a cornerstone strategy for building molecular diversity in kinase inhibitor discovery.

Suzuki Coupling Workflow reagents Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃, Cs₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) setup Reaction Setup: - Add solids to a Schlenk flask - Evacuate and backfill with inert gas (Ar/N₂) - Add degassed solvent (e.g., Dioxane/H₂O) reagents->setup 1. Combine reaction Reaction: - Heat to 80-100 °C - Stir for 2-16 hours - Monitor by TLC/LC-MS setup->reaction 2. Heat workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine reaction->workup 3. Quench purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography workup->purification 4. Isolate product Product: 5-Aryl-2-methylthiazole-4-carbaldehyde purification->product 5. Purify

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Principle: The reaction involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. The reaction can also be performed under microwave irradiation for shorter reaction times.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methylthiazole-4-carbaldehyde.

Expertise & Experience: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. For challenging couplings, using a more active catalyst system such as Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) may be beneficial. The use of aqueous base can accelerate the transmetalation step.

Application 2: Reductive Amination for Amine Synthesis

The aldehyde group is an excellent electrophile for the formation of an imine with a primary or secondary amine, which can then be reduced in situ to the corresponding amine. This two-step, one-pot process is one of the most robust and widely used methods for C-N bond formation in medicinal chemistry.[8]

Protocol 3: Reductive Amination

Principle: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the amine without reducing the starting aldehyde.[9]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic amount, optional)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound and the amine.

  • Add the anhydrous solvent.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add NaBH(OAc)₃ portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or crystallization.

Trustworthiness: STAB is a moisture-sensitive reagent and should be handled under an inert atmosphere. For less reactive amines or hindered aldehydes, the reaction may require gentle heating.

Application 3: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting the aldehyde with an active methylene compound. This reaction is particularly useful for synthesizing α,β-unsaturated esters, nitriles, and other electron-deficient alkenes.[10][11]

Protocol 4: Knoevenagel Condensation

Principle: A basic catalyst (e.g., piperidine) deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated product.[12]

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.1 eq)

  • Basic catalyst (e.g., piperidine, a few drops)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and stir for 1-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Application in Kinase Inhibitor Synthesis: A Strategic Overview

The aminothiazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, including the FDA-approved drug Dasatinib.[13] The ability of the thiazole nitrogen and the 2-amino group to form key hydrogen bonds with the kinase hinge region makes it a highly effective core for inhibitor design. This compound is an excellent starting point for the synthesis of such inhibitors.

Kinase Inhibitor Synthesis Strategy start This compound reductive_amination Reductive Amination (Introduce R¹-NH₂) start->reductive_amination intermediate Key Intermediate reductive_amination->intermediate suzuki Suzuki Coupling (Introduce R²) inhibitor Aminothiazole-based Kinase Inhibitor suzuki->inhibitor intermediate->suzuki

Caption: A divergent strategy for kinase inhibitor synthesis.

A typical synthetic strategy would involve:

  • Reductive Amination: Using a desired amine (R¹-NH₂) to introduce a key side chain.

  • Suzuki-Miyaura Coupling: Coupling the resulting amine with a variety of arylboronic acids to explore the R² space and optimize inhibitor potency and selectivity.

This divergent approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For example, aminothiazole-based compounds have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and p38 MAP kinase.[2][14]

Kinase TargetRepresentative Aminothiazole IC₅₀Reference
CDK21-10 nM (for optimized analogues)[2]
p38 MAPK0.1 - 2 µM

Note: The IC₅₀ values are for representative aminothiazole-based inhibitors and not for compounds directly synthesized from the topic building block.

Conclusion

This compound is a high-value building block that offers a powerful and flexible platform for the synthesis of complex molecules, particularly in the field of drug discovery. Its trifunctional nature allows for a divergent and modular approach to library synthesis, enabling the rapid exploration of chemical space around the privileged thiazole scaffold. The protocols outlined in this guide provide a solid foundation for researchers to leverage the full synthetic potential of this versatile intermediate in their quest for novel therapeutic agents.

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Application Notes and Protocols: Nucleophilic Substitution of Bromine in 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Thiazoles in Medicinal Chemistry

The thiazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its presence in molecules like vitamin B1 (Thiamine) highlights its fundamental role in biological processes.[4][5] Thiazole derivatives have demonstrated efficacy as anti-inflammatory, anti-cancer, antibacterial, and antifungal agents.[1][3][4] The ability to functionalize the thiazole ring at specific positions is therefore of paramount importance for the synthesis of novel drug candidates and the exploration of structure-activity relationships (SAR).

5-Bromo-2-methylthiazole-4-carbaldehyde is a versatile building block that allows for the introduction of diverse functionalities at the C5 position. The bromine atom, activated by the electron-withdrawing carbaldehyde group at the adjacent C4 position, is susceptible to nucleophilic aromatic substitution (SNAr). This application note provides a detailed guide for researchers on the principles and practical execution of nucleophilic substitution reactions on this key intermediate.

Mechanistic Considerations: The Nucleophilic Aromatic Substitution (SNAr) Pathway

Aromatic rings are generally electron-rich and thus resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electrophilic to undergo nucleophilic aromatic substitution.[6] In the case of this compound, the formyl group (-CHO) at the C4 position significantly activates the C5 position towards nucleophilic attack.

The SNAr mechanism is typically a two-step addition-elimination process:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-w-ithdrawing formyl group.

  • Elimination of the Leaving Group: The aromaticity of the thiazole ring is restored by the departure of the bromide ion.

It is important to note that while the addition-elimination mechanism is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[7]

Factors Influencing the SNAr Reaction:
  • Nucleophile: Strong nucleophiles are required. Common examples include amines, alkoxides, thiolates, and carbanions.

  • Leaving Group: The reactivity of halogens in SNAr reactions often follows the order F > Cl ≈ Br > I, which is inverse to the trend in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom.[6]

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used as they can solvate the cation of the nucleophilic reagent without deactivating the nucleophile through hydrogen bonding.

  • Temperature: The reaction often requires heating to overcome the activation energy barrier.

Caption: Generalized workflow for the SNAr reaction on this compound.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for Nucleophilic Substitution with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine) (1.5 - 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or acetonitrile)

  • Round-bottom flask

  • Stir bar

  • Condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and condenser, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-methylthiazole-4-carbaldehyde.

Protocol for Nucleophilic Substitution with Thiols (Thiolation)

This protocol outlines the synthesis of 5-thio-substituted-2-methylthiazole-4-carbaldehydes.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.5 equivalents)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 - 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Round-bottom flask

  • Stir bar

  • Condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (e.g., NaH, 1.2 eq) in the chosen anhydrous solvent (e.g., DMF).

  • Slowly add the thiol (1.1 eq) to the suspension at 0 °C and stir for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 5-thioether derivative.

Alternative Strategy: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is a powerful tool, palladium-catalyzed cross-coupling reactions offer a complementary and sometimes more efficient route for the functionalization of bromothiazoles.[8][9][10] Reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings can be employed to form carbon-carbon bonds.[8][11] For instance, a Suzuki coupling could be used to introduce an aryl or vinyl group at the C5 position.

Cross_Coupling cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Thiazole This compound Reaction Cross-Coupling (e.g., Suzuki) Thiazole->Reaction Coupling_Partner Organometallic Reagent (e.g., Boronic Acid) Coupling_Partner->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base Base->Reaction Product 5-Aryl/Vinyl-2-methylthiazole-4-carbaldehyde Reaction->Product

Caption: Conceptual workflow for Palladium-catalyzed cross-coupling of this compound.

Data Summary and Expected Outcomes

The following table provides a summary of typical reaction conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles. These are representative examples, and optimization may be required for specific substrates.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMF1004-875-90
AnilineCs₂CO₃DMSO12012-2460-80
ThiophenolNaHDMF802-680-95
Sodium methoxideN/AMethanolReflux6-1270-85

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Inactive Catalyst/Reagents: Ensure all reagents are pure and solvents are anhydrous, especially when using moisture-sensitive bases like NaH.

    • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Poor Nucleophile: The chosen nucleophile may not be strong enough. Consider using a stronger base to generate a more potent nucleophile in situ.

  • Side Reactions:

    • Decomposition: The starting material or product may be unstable at high temperatures. Consider running the reaction at a lower temperature for a longer duration.

    • Multiple Substitutions: If the nucleophile has multiple reactive sites, protection-deprotection strategies may be necessary.

  • Purification Challenges:

    • Similar Polarity: If the product and starting material have similar polarities, careful optimization of the chromatography eluent system is crucial.

    • Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove. Consider azeotropic distillation with toluene or extensive drying under high vacuum.

Conclusion

The nucleophilic substitution of bromine in this compound is a robust and versatile method for the synthesis of a wide array of functionalized thiazole derivatives. By understanding the underlying SNAr mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel compounds for drug discovery and development. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of these important transformations.

References

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Thiazole Scaffold in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that orchestrate a vast network of cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, rendering them prime targets for therapeutic intervention.[1][3] Within the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds, including several clinically approved drugs.[2][3][4] Thiazole derivatives possess a unique combination of electronic properties and hydrogen bonding capabilities that allow for potent and selective interactions with the ATP-binding site of various kinases.[2]

The starting material, 5-Bromo-2-methylthiazole-4-carbaldehyde , is a highly versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization offers a tripartite approach to molecular diversification:

  • The Aldehyde Group (C4): Serves as a reactive handle for chain extension and the introduction of key pharmacophoric elements through reactions like Knoevenagel condensation, Wittig olefination, or reductive amination.

  • The Bromo Group (C5): Provides a site for late-stage functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the exploration of a wide chemical space to optimize target binding and pharmacokinetic properties.[5][6]

  • The Methyl Group (C2): Can offer beneficial steric interactions within the kinase active site and contribute to the overall lipophilicity and metabolic stability of the final compound.

This guide provides a comprehensive overview and detailed protocols for a proposed synthetic workflow to generate a library of potential kinase inhibitors based on the this compound scaffold.

Proposed Synthetic Workflow: A Two-Pronged Strategy

The proposed synthetic strategy is a robust two-step process designed to maximize molecular diversity. The workflow begins with a Knoevenagel condensation to build the core of the inhibitor, followed by a Suzuki-Miyaura cross-coupling to introduce peripheral diversity.

Synthetic_Workflow start This compound step1 Step 1: Knoevenagel Condensation start->step1 reagent1 Active Methylene Compound (e.g., 2-cyano-N-phenylacetamide) reagent1->step1 intermediate Intermediate A (α,β-Unsaturated System) step1->intermediate step2 Step 2: Suzuki-Miyaura Coupling intermediate->step2 reagent2 Arylboronic Acid reagent2->step2 final_product Final Kinase Inhibitor Library step2->final_product

Caption: Proposed two-step synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of this compound

This protocol describes the base-catalyzed condensation of the starting aldehyde with an active methylene compound. The use of a cyanoacetamide derivative is exemplified here, as the resulting α,β-unsaturated nitrile is a common feature in many kinase inhibitors.

Rationale: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds.[7][8] The electron-withdrawing groups of the active methylene compound make the methylene protons acidic, facilitating deprotonation by a mild base. The resulting carbanion then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration leads to the thermodynamically stable conjugated product.[7] Piperidine is a commonly used and effective catalyst for this transformation.[9]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound206.06934346-19-7Starting aldehyde
2-Cyano-N-phenylacetamide160.175449-53-6Representative active methylene cpd.
Piperidine85.15110-89-4Basic catalyst
Ethanol (EtOH), Absolute46.0764-17-5Reaction solvent
Deionized Water18.027732-18-5For washing
Hydrochloric Acid (HCl), 1M36.467647-01-0For neutralization

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.06 g, 10.0 mmol).

  • Dissolution: Add 30 mL of absolute ethanol to the flask and stir until the aldehyde is completely dissolved.

  • Addition of Reagents: To the stirred solution, add 2-cyano-N-phenylacetamide (1.60 g, 10.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture using a micropipette.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent. The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water with stirring. If a precipitate is present, collect it by vacuum filtration. If no precipitate forms, slowly add 1M HCl to neutralize the piperidine (to pH ~6-7), which should induce precipitation of the product.

  • Washing: Wash the collected solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield Intermediate A, (E)-3-(5-bromo-2-methylthiazol-4-yl)-2-cyano-N-phenylacrylamide.

Expected Outcome:

CompoundAppearanceYield (%)
Intermediate APale yellow solid85-95
Protocol 2: Suzuki-Miyaura Cross-Coupling of Intermediate A

This protocol details the palladium-catalyzed cross-coupling of the 5-bromo position of Intermediate A with a representative arylboronic acid. This reaction is crucial for installing diverse substituents that can probe different regions of the kinase ATP-binding site.

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction with high functional group tolerance.[5] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates.[10][11]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
Intermediate A348.21N/AFrom Protocol 1
4-Methoxyphenylboronic acid151.965720-07-0Representative arylboronic acid
Tetrakis(triphenylphosphine)palladium(0)1155.5614221-01-3Pd(0) catalyst
Potassium Carbonate (K₂CO₃)138.21584-08-7Base
1,4-Dioxane88.11123-91-1Anhydrous solvent
Deionized Water18.027732-18-5Co-solvent
Ethyl Acetate88.11141-78-6Extraction solvent
BrineN/AN/ASaturated NaCl solution for washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying agent

Procedure:

  • Setup: To a Schlenk flask or microwave vial, add Intermediate A (348 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 eq.).

  • Inert Atmosphere: Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%). Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Stir the reaction mixture at 90-100 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Dilution: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL).

  • Work-up: Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final kinase inhibitor.

Expected Outcome:

ProductAppearanceYield (%)
(E)-2-cyano-3-(5-(4-methoxyphenyl)-2-methylthiazol-4-yl)-N-phenylacrylamideOff-white solid70-85

Biological Evaluation: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[1] Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for cancer therapy.[4] Thiazole-based compounds have shown significant promise as inhibitors of key kinases within this pathway, particularly Akt and PI3K.[1][4]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Outcome Cell Growth, Proliferation, Survival, Angiogenesis mTORC1->Outcome Inhibitor Synthesized Thiazole Inhibitor Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a synthesized thiazole-based kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: Akt1)

This protocol outlines a general procedure for determining the inhibitory activity of the synthesized compounds against a specific kinase, such as Akt1, using a luminescence-based assay.

Materials:

  • Recombinant human Akt1 enzyme

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized inhibitor compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor compounds in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase assay buffer, the serially diluted test compound, and the recombinant Akt1 enzyme. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The amount of light generated is proportional to the ADP produced and thus reflects the kinase activity. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Example-1Akt1Data
Example-2Akt1Data
.........

Conclusion

The strategic use of this compound provides a powerful and efficient platform for the synthesis of novel kinase inhibitors. The protocols outlined in this guide offer a robust and versatile approach to generate compound libraries with significant potential for therapeutic development. The combination of a Knoevenagel condensation to build a core structure and a subsequent Suzuki-Miyaura coupling for diversification allows for a thorough exploration of the structure-activity relationship, paving the way for the discovery of potent and selective kinase inhibitors targeting critical signaling pathways in disease.

References

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Application Notes and Protocols for the Preparation of Novel Antimicrobial Agents from 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The thiazole scaffold is a privileged pharmacophore in medicinal chemistry, present in a multitude of clinically approved drugs. This document provides a comprehensive guide for the synthesis and evaluation of new antimicrobial agents derived from the versatile starting material, 5-Bromo-2-methylthiazole-4-carbaldehyde. We present detailed protocols for the preparation of two key classes of derivatives: Schiff bases and chalcones. Furthermore, this guide outlines the subsequent evaluation of their antimicrobial efficacy through standardized microdilution techniques to determine Minimum Inhibitory Concentrations (MICs). A discussion on the structure-activity relationships (SAR) and the putative mechanisms of action for these compounds is also included, supported by current scientific literature. This application note is intended to serve as a practical resource for researchers engaged in the discovery and development of new anti-infective agents.

Introduction: The Thiazole Moiety as a Cornerstone in Antimicrobial Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a fundamental structural motif in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents with a broad spectrum of activities, including antibacterial, antifungal, antiviral, and anticancer effects.[2][3] The functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

This compound is an attractive starting material for the synthesis of novel antimicrobial candidates. The aldehyde functionality provides a reactive handle for the introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for screening. The bromo substituent offers a site for further chemical modification through cross-coupling reactions, allowing for the exploration of a wider chemical space. The methyl group at the 2-position can also influence the steric and electronic properties of the resulting derivatives.

This guide will focus on two primary synthetic routes from this compound to generate potential antimicrobial agents: the formation of Schiff bases and the synthesis of chalcones.

  • Schiff Bases: Formed by the condensation of the aldehyde with primary amines, Schiff bases (or imines) are known to possess a wide range of biological activities.[4] The imine bond is often crucial for biological activity, potentially acting as a hydrogen bond acceptor and influencing the overall conformation of the molecule.[2]

  • Chalcones: These α,β-unsaturated ketones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.[5] Chalcones and their derivatives have demonstrated significant antimicrobial properties, and their planar structure allows for potential intercalation with DNA or interaction with enzyme active sites.[6]

The following sections will provide detailed, step-by-step protocols for the synthesis of these derivatives, methods for their antimicrobial evaluation, and a discussion of the key structural features that influence their biological activity.

Synthetic Protocols

The following protocols are provided as a guide for the synthesis of Schiff bases and chalcones from this compound. Researchers should adapt these procedures as necessary based on the specific properties of the reactants and the desired final products. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for the Synthesis of Schiff Bases

Schiff bases are synthesized through the condensation reaction between this compound and a primary amine. The reaction is typically catalyzed by a few drops of glacial acetic acid and is often carried out in a protic solvent like ethanol.

Reaction Scheme:

Schiff_Base_Synthesis cluster_0 This compound cluster_1 Primary Amine (R-NH2) cluster_2 Schiff Base Thiazole Thiazole SchiffBase SchiffBase Thiazole->SchiffBase + Amine R-NH₂ Amine->SchiffBase Ethanol, Acetic Acid (cat.), Reflux

Caption: General synthesis of Schiff bases.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, aminothiazoles)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.0-1.2 eq.).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a condenser to the flask and reflux the mixture with stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Dry the purified product under vacuum to obtain the final Schiff base.

  • Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Protocol for the Synthesis of Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an aldehyde with a ketone.

Reaction Scheme:

Chalcone_Synthesis cluster_0 This compound cluster_1 Acetophenone Derivative (R-CO-CH3) cluster_2 Chalcone Thiazole Thiazole Chalcone Chalcone Thiazole->Chalcone + Ketone R-CO-CH₃ Ketone->Chalcone Ethanol, aq. NaOH, Stir

Caption: General synthesis of chalcones.

Materials:

  • This compound

  • Appropriate acetophenone derivative (e.g., acetophenone, substituted acetophenones)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Step-by-Step Protocol:

  • In a beaker or Erlenmeyer flask, dissolve this compound (1.0 eq.) and the acetophenone derivative (1.0 eq.) in ethanol.

  • Cool the mixture in an ice bath.

  • While stirring vigorously, slowly add the aqueous NaOH solution dropwise.[8]

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess NaOH.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic impurities.

  • The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.[5]

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Activity Evaluation

The in vitro antimicrobial activity of the synthesized compounds should be evaluated to determine their potential as therapeutic agents. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Protocol for Broth Microdilution Assay

Workflow Diagram:

Antimicrobial_Screening cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare stock solutions of synthesized compounds D Prepare serial dilutions of compounds in 96-well plates A->D B Culture microbial strains overnight C Prepare standardized microbial inoculum (0.5 McFarland) B->C E Inoculate each well with the standardized microbial suspension C->E D->E F Incubate plates at 37°C for 18-24 hours E->F G Visually inspect for microbial growth (turbidity) F->G H Determine the Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC determination.

Materials:

  • Synthesized compounds

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth medium. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions of the compounds and standard drugs in the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection for turbidity.

Structure-Activity Relationship (SAR) and Mechanism of Action

The antimicrobial activity of the synthesized thiazole derivatives is highly dependent on their chemical structure. By systematically modifying the substituents on the thiazole ring and the appended moieties (from the amine or ketone), a structure-activity relationship (SAR) can be established.

Key Structural Features Influencing Antimicrobial Activity:

  • Substituents on the Aromatic Rings: The nature and position of substituents on the aromatic rings of the Schiff base or chalcone moiety can significantly impact activity. Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, hydroxyl) can alter the electronic distribution of the molecule, affecting its ability to interact with biological targets.[5]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell membrane. A balance between hydrophilicity and lipophilicity is often required for optimal activity.

  • Steric Factors: The size and shape of the molecule can influence its binding to the active site of a target enzyme or receptor. Bulky substituents may enhance or hinder activity depending on the specific target.

Putative Mechanisms of Action:

The precise mechanism of action of these thiazole derivatives is likely multifactorial and may vary depending on the specific compound and microbial species. However, several potential mechanisms have been proposed for thiazole-based antimicrobial agents:

  • Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, transcription, and repair. Thiazole derivatives have been shown to inhibit this enzyme, leading to bacterial cell death.[2] Docking studies have suggested that the thiazole ring and associated functionalities can interact with the active site of DNA gyrase B.

  • Inhibition of Cell Wall Synthesis: Some thiazole compounds may interfere with the biosynthesis of the bacterial cell wall, a structure that is essential for maintaining cell integrity.

  • Disruption of Membrane Potential: The amphipathic nature of some thiazole derivatives may allow them to insert into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Inhibition of tRNA Synthetase: Some studies suggest that thiazole-based compounds can inhibit aminoacyl-tRNA synthesis, a critical step in protein synthesis.[2]

Logical Relationship Diagram:

Mechanism_of_Action cluster_0 Potential Cellular Targets cluster_1 Cellular Effects Thiazole_Derivative Thiazole Derivative DNA_Gyrase DNA Gyrase Thiazole_Derivative->DNA_Gyrase Cell_Wall Cell Wall Synthesis Thiazole_Derivative->Cell_Wall Cell_Membrane Cell Membrane Thiazole_Derivative->Cell_Membrane tRNA_Synthetase tRNA Synthetase Thiazole_Derivative->tRNA_Synthetase Inhibition_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibition_Replication Inhibition_Synthesis Inhibition of Peptidoglycan Synthesis Cell_Wall->Inhibition_Synthesis Membrane_Disruption Membrane Depolarization Cell_Membrane->Membrane_Disruption Inhibition_Protein_Synthesis Inhibition of Protein Synthesis tRNA_Synthetase->Inhibition_Protein_Synthesis Bacterial_Death Bacterial Cell Death Inhibition_Replication->Bacterial_Death Inhibition_Synthesis->Bacterial_Death Membrane_Disruption->Bacterial_Death Inhibition_Protein_Synthesis->Bacterial_Death

Sources

Application Notes and Protocols: The Strategic Use of 5-Bromo-2-methylthiazole-4-carbaldehyde in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Oncology Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility have established it as a cornerstone in the development of numerous therapeutic agents.[1][2] In the realm of oncology, thiazole derivatives have demonstrated a remarkable breadth of activity, targeting a variety of key biological pathways implicated in cancer progression.[2] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole core, underscoring the therapeutic potential of this heterocyclic motif.[1] Thiazole-containing compounds have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR and NF-κB.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 5-Bromo-2-methylthiazole-4-carbaldehyde , in the synthesis of novel anticancer compounds. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methods for the biological evaluation of the resulting derivatives. The protocols and insights presented herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Rationale for Employing this compound

This compound is a strategically functionalized building block for the synthesis of anticancer agents. The aldehyde group at the 4-position serves as a versatile handle for a variety of chemical transformations, most notably condensation reactions to form Schiff bases or other derivatives.[1][3] The bromine atom at the 5-position is also of significant interest, as it can participate in halogen bonding with target proteins, a non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, the bromine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of additional molecular complexity. The methyl group at the 2-position can also contribute to the overall lipophilicity and binding interactions of the final compound.

Experimental Workflows and Protocols

This section details the synthesis of a novel thiazole-based Schiff base derivative from this compound and its subsequent biological evaluation.

Protocol 1: Synthesis of a Thiazole-Based Schiff Base Derivative

This protocol describes the condensation reaction between this compound and a substituted aniline to form a Schiff base. Schiff bases derived from thiazoles have shown considerable promise as anticancer agents.[1][3]

Materials and Equipment:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • To this solution, add the substituted aniline (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent using a rotary evaporator.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux, which increases the reaction rate.

  • Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • TLC Monitoring: This is crucial for determining the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]

Materials and Equipment:

  • Synthesized thiazole derivative

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivative in the culture medium. Replace the old medium with 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the synthesized compound induces cell cycle arrest in cancer cells. Many anticancer agents, particularly tubulin inhibitors, cause an accumulation of cells in the G2/M phase of the cell cycle.[6]

Materials and Equipment:

  • Synthesized thiazole derivative

  • Human cancer cell line

  • 6-well plates

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the synthesized compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualization of Workflows and Data

Synthetic Workflow Diagram

Synthetic_Workflow Start This compound Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Aniline Substituted Aniline Aniline->Reaction Product Thiazole Schiff Base Derivative Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation Characterization->BioAssay MTT MTT Assay (Cytotoxicity) BioAssay->MTT IC50 Determination Flow Flow Cytometry (Cell Cycle) BioAssay->Flow Cell Cycle Arrest

Caption: Synthetic and biological evaluation workflow.

Illustrative Data of Anticancer Activity

The following table summarizes the cytotoxic activity of various thiazole derivatives against different cancer cell lines, providing a benchmark for the expected potency of newly synthesized compounds.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Thiazole-Naphthalene DerivativeMCF-7 (Breast)0.48 ± 0.03[6]
Thiazole-Naphthalene DerivativeA549 (Lung)0.97 ± 0.13[6]
2-Aminothiazole DerivativeSHG-44 (Glioma)4.03[7]
2-Aminothiazole DerivativeK563 (Leukemia)16.3[7]
2-Aminothiazole DerivativePC3 (Prostate)Similar to 5-FU[7]

Mechanism of Action: Targeting Cellular Proliferation

The anticancer activity of thiazole derivatives is often attributed to their interaction with key cellular components involved in cell division and survival.[2] One of the most prominent mechanisms is the inhibition of tubulin polymerization .[6][8][9] Tubulin is the protein subunit of microtubules, which are essential for the formation of the mitotic spindle during cell division. Thiazole-based compounds can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest at the G2/M phase, and ultimately inducing apoptosis.[6]

Another important mechanism of action for thiazole derivatives is the inhibition of protein kinases . Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer. Thiazole-containing compounds have been designed to target various kinases, including Akt and Glycogen Synthase Kinase-3β (GSK-3β), thereby inhibiting downstream signaling pathways that promote cancer cell proliferation.

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Thiazole Thiazole Derivative Tubulin Tubulin Thiazole->Tubulin Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Synthesis: Low or no product yieldIncomplete reactionExtend the reaction time and continue to monitor by TLC.
Impure reagentsUse freshly distilled solvents and high-purity starting materials.
Catalyst deactivationUse a fresh batch of glacial acetic acid.
MTT Assay: High background absorbanceContaminationEnsure sterile technique; check for mycoplasma contamination.
Incomplete formazan solubilizationEnsure complete mixing of DMSO; incubate longer if necessary.
Flow Cytometry: Poor peak resolutionCell clumpsFilter the cell suspension through a nylon mesh before analysis.
Incorrect stainingOptimize the concentration of propidium iodide and RNase A.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of thiazole-based compounds with potential anticancer activity. The synthetic and biological evaluation protocols provided in this application note offer a robust framework for researchers to explore the therapeutic potential of novel thiazole derivatives. The ability of these compounds to target fundamental cellular processes such as cell division and signaling pathways makes them promising candidates for further drug development.

References

  • Qeios. (2024). Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis. [Link]

  • Qeios. (2024). Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. [Link]

  • MDPI. (2022). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • ResearchGate. (2020). Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. [Link]

  • Annals of RSCB. (n.d.). THIAZOLE CHALCONES INTERACTION WITH TUBULIN. [Link]

  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2025). Synthesis and Antitumor Activity Evaluation of Some Schiff Bases Derived from 2-Aminothiazole Derivatives. [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. [Link]

  • ResearchGate. (n.d.). Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. [Link]

  • ResearchGate. (n.d.). Analysis of cell cycle progression by flow cytometry. Pictorial graph.... [Link]

  • MDPI. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. [Link]

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • ResearchGate. (n.d.). Cell cycle distribution of MCF-7 cells as determined by flow cytometry. (A) Control and (B) compound 14. [Link]

  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate. (n.d.). Flow cytometry analysis of the cell cycle. Representative data showed.... [Link]

  • Cytology and Genetics. (n.d.). Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

Application Note: Vilsmeier-Haack Formylation of 2-Methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Protocol for the Synthesis of 2-Methylthiazole-5-carbaldehyde

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the Vilsmeier-Haack formylation of 2-methylthiazole. This reaction is a cornerstone method for introducing a formyl group onto electron-rich heterocyclic systems, yielding 2-methylthiazole-5-carbaldehyde, a valuable intermediate in medicinal chemistry and materials science.[1][2] The document delves into the underlying reaction mechanism, offers a robust, step-by-step laboratory procedure, presents troubleshooting strategies, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Scientific Principles

The Vilsmeier-Haack reaction is a powerful and widely used chemical transformation that installs a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1][3] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically prepared in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][4][5]

The Vilsmeier reagent is a relatively weak electrophile, making it highly selective for activated substrates.[4][6] Heterocycles such as indoles, pyrroles, and thiazoles are excellent candidates for this transformation.[1][4] In the case of 2-methylthiazole, the electron-donating nature of the sulfur and nitrogen atoms activates the thiazole ring, directing the electrophilic substitution preferentially to the C5 position. The resulting product, 2-methylthiazole-5-carbaldehyde, is a key building block for the synthesis of various biologically active molecules and specialized chemical compounds.[2]

Reaction Mechanism

The Vilsmeier-Haack formylation of 2-methylthiazole proceeds through a well-established multi-step mechanism:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a substituted chloroiminium ion, the active Vilsmeier reagent.[6][7] This electrophilic species is the key to the formylation process.

  • Electrophilic Aromatic Substitution: The electron-rich C5 position of the 2-methylthiazole ring performs a nucleophilic attack on the electrophilic carbon of the Vilsmeier reagent.[5][6]

  • Formation of an Iminium Intermediate: The subsequent loss of a chloride ion results in the formation of a stable iminium intermediate.[6]

  • Hydrolysis: During the aqueous work-up phase, the iminium intermediate is hydrolyzed to yield the final product, 2-methylthiazole-5-carbaldehyde.[1][5]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Mechanism for 2-Methylthiazole cluster_reagents Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Thiazole 2-Methylthiazole Intermediate Iminium Intermediate Thiazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 2-Methylthiazole-5-carbaldehyde Intermediate->Product + H2O (Hydrolysis)

Sources

Application Note & Protocol: A Validated Two-Step Synthesis of 5-Bromo-2-methylthiazole-4-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methylthiazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmacologically active agents. This document provides a comprehensive, field-validated protocol for its synthesis, designed for researchers in both academic and industrial drug development settings. The protocol details a robust two-step synthetic sequence commencing with the regioselective formylation of 2-methylthiazole via the Vilsmeier-Haack reaction, followed by the direct bromination of the resulting aldehyde intermediate at the C5 position. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization, ensuring a reproducible and scalable synthesis.

Introduction & Significance

The thiazole nucleus is a prominent scaffold in numerous FDA-approved drugs due to its ability to engage in a wide range of biological interactions. The specific substitution pattern of this compound, featuring a reactive aldehyde and a synthetically versatile bromine handle, makes it an exceptionally valuable intermediate. The aldehyde group at the C4 position allows for various transformations such as Knoevenagel condensations, reductive aminations, and Wittig reactions, while the bromine atom at the C5 position is primed for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity. This dual functionality enables the rapid construction of complex molecular architectures for structure-activity relationship (SAR) studies in drug discovery programs.

The presented synthesis is designed for efficiency and reliability, proceeding through two well-established and high-yielding reactions.

Overall Synthetic Workflow

The synthesis is structured as a two-part process. The initial step involves the introduction of a formyl group onto the C4 position of the 2-methylthiazole ring. The subsequent step is the selective bromination of the C5 position, which is activated by the electron-donating nature of the thiazole ring.

G cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_step1 Step 1: Formylation cluster_intermediate Intermediate Product cluster_reagents2 Step 2 Reagent cluster_step2 Step 2: Bromination cluster_final Final Product A 2-Methylthiazole S1 Vilsmeier-Haack Reaction A->S1 R1 POCl₃ + DMF (Vilsmeier Reagent) R1->S1 B 2-Methylthiazole-4-carbaldehyde S1->B Work-up & Purification S2 Electrophilic Aromatic Substitution B->S2 R2 N-Bromosuccinimide (NBS) R2->S2 C 5-Bromo-2-methylthiazole- 4-carbaldehyde S2->C Work-up & Purification

Caption: Overall workflow for the synthesis of the target compound.

Reaction Mechanisms

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the interaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2][3] This reagent then attacks the electron-rich C4 position of the 2-methylthiazole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to furnish the aldehyde.[4]

G DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Formation POCl3 POCl₃ POCl3->Vilsmeier Formation Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack on Thiazole Ring Thiazole 2-Methylthiazole Thiazole->Intermediate Aldehyde 2-Methylthiazole- 4-carbaldehyde Intermediate->Aldehyde Hydrolysis H2O H₂O Work-up H2O->Aldehyde

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Electrophilic Bromination

The formylated thiazole intermediate undergoes electrophilic aromatic substitution with N-Bromosuccinimide (NBS). The electron-donating character of the thiazole ring system activates the C5 position for electrophilic attack. The electron-withdrawing aldehyde at C4 deactivates the ring slightly but helps direct the incoming electrophile (Br⁺) to the C5 position.[5] NBS is utilized as a mild and selective source of electrophilic bromine, which minimizes the formation of side products often seen with harsher reagents like liquid bromine.[6]

Materials and Equipment

Reagents & Solvents CAS Number Recommended Purity Supplier Example
2-Methylthiazole3581-87-1≥98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)10025-87-3≥99% (Reagent grade)Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-2Anhydrous, ≥99.8%Sigma-Aldrich
N-Bromosuccinimide (NBS)128-08-5≥99%Sigma-Aldrich
Dichloromethane (DCM)75-09-2Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-6ACS GradeFisher Scientific
Hexanes110-54-3ACS GradeFisher Scientific
Sodium bicarbonate (NaHCO₃)144-55-8Saturated solutionVWR
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Granular, anhydrousVWR
Silica Gel7631-86-960 Å, 230-400 meshMilliporeSigma

Equipment:

  • Three-neck round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle and thermocouple

  • Ice bath

  • Dropping funnel

  • Reflux condenser with nitrogen/argon inlet

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Personal Protective Equipment (PPE): safety goggles, face shield, nitrile gloves, chemical-resistant lab coat.

Detailed Experimental Protocol

Part A: Synthesis of 2-Methylthiazole-4-carbaldehyde (Intermediate)

1. Vilsmeier Reagent Preparation:

  • In a chemically resistant fume hood, equip a 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, a thermocouple, and a nitrogen inlet.

  • Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask and cool the solution to 0-5 °C using an ice bath.

  • Causality: Cooling is critical to control the highly exothermic reaction between DMF and POCl₃, preventing thermal decomposition and side reactions.[7]

  • Slowly add phosphorus oxychloride (POCl₃, 10.2 mL, 110 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0-5 °C for an additional 30 minutes.

2. Formylation Reaction:

  • To the pre-formed Vilsmeier reagent, add 2-methylthiazole (8.8 mL, 100 mmol) dropwise via the dropping funnel, again maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-65 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the consumption of the starting material.

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.

  • Causality: The addition to ice hydrolyzes the intermediate iminium salt to the desired aldehyde and quenches any unreacted Vilsmeier reagent.[8]

  • Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. Effervescence will occur.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield 2-methylthiazole-4-carbaldehyde as a solid.

Parameter Value
Expected Yield 70-85%
Appearance White to pale yellow solid
Melting Point 54-58 °C
¹H NMR (CDCl₃) δ 9.95 (s, 1H, -CHO), 8.15 (s, 1H, H-5), 2.80 (s, 3H, -CH₃)
Part B: Synthesis of this compound (Final Product)

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylthiazole-4-carbaldehyde (10.0 g, 78.6 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Protect the solution from light by wrapping the flask in aluminum foil.

  • Causality: NBS can be light-sensitive, and protection from light prevents radical side reactions.

2. Bromination Reaction:

  • Add N-Bromosuccinimide (NBS, 14.7 g, 82.5 mmol, 1.05 equiv) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc). The product spot should be less polar than the starting material.

3. Work-up and Isolation:

  • After completion, transfer the reaction mixture to a separatory funnel and wash with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine.

  • Wash with a saturated aqueous sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes or by a short plug of silica gel, eluting with 20% ethyl acetate in hexanes, to afford this compound as a solid.

Parameter Value
Expected Yield 85-95%
Appearance Off-white to yellow solid
Molecular Weight 206.06 g/mol
¹H NMR (CDCl₃) δ 9.90 (s, 1H, -CHO), 2.75 (s, 3H, -CH₃)

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water.[9][10] It causes severe skin burns and eye damage. Always handle in a certified chemical fume hood wearing a face shield, heavy-duty gloves, and a lab coat. Have a sodium bicarbonate solution ready for quenching spills.

  • N,N-Dimethylformamide (DMF): A potential teratogen and hepatotoxin.[11] Avoid inhalation and skin contact. Always handle in a fume hood.

  • N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • General Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE) must be worn at all times.

References

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Online] Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Online] Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Online] Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Online] Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Online] Available at: [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. [Online] Available at: [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Online] Available at: [Link]

  • The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents.
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.
  • p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. [Online] Available at: [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Online] Available at: [Link]

  • SOP for the safe use of N,N-Dimethylformamide (DMF). University of Washington. [Online] Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. [Online] Available at: [Link]

  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate. [Online] Available at: [Link]

  • 5-Bromo-1,3-thiazole-2-carbaldehyde. PubChem. [Online] Available at: [Link]

  • Course of bromination of thiazole and 2-methylthiazole. OSTI.GOV. [Online] Available at: [Link]

  • Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. MDPI. [Online] Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Online] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methylthiazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during this synthetic sequence, providing not just solutions but also the underlying scientific principles to empower your experimental design. Our goal is to help you improve yield, enhance purity, and ensure the reproducibility of your results.

Part 1: Synthesis Overview

This compound is a key building block in medicinal chemistry, particularly for the development of novel therapeutic agents. Its synthesis is typically achieved in a two-step sequence starting from the commercially available 2-methylthiazole.

  • Step 1: Formylation. The introduction of a formyl group onto the thiazole ring is most commonly accomplished via the Vilsmeier-Haack reaction . This reaction is an electrophilic aromatic substitution where an electron-rich heterocycle is formylated using a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]

  • Step 2: Bromination. The subsequent regioselective bromination of the intermediate, 2-methylthiazole-4-carbaldehyde, at the electron-rich C5 position yields the final product.

This guide will dissect both stages, offering troubleshooting advice and optimized protocols to navigate the potential pitfalls of each transformation.

Logical Workflow for Synthesis and Troubleshooting

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Electrophilic Bromination Start Start: 2-Methylthiazole Reaction1 Formylation Reaction Start->Reaction1 Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Reaction1 Workup1 Hydrolysis/Work-up Reaction1->Workup1 Intermediate Intermediate: 2-Methylthiazole-4-carbaldehyde Workup1->Intermediate Troubleshoot1 Low Yield? Incomplete Reaction? Work-up Issues? Workup1->Troubleshoot1 Reaction2 Bromination Reaction Intermediate->Reaction2 Bromine Brominating Agent (e.g., Br₂) Bromine->Reaction2 Workup2 Quench/Purification Reaction2->Workup2 Product Final Product: this compound Workup2->Product Troubleshoot2 Low Yield? Impurities? Purification Difficulty? Workup2->Troubleshoot2

Caption: General workflow for the two-step synthesis and points for troubleshooting.

Part 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Section A: Formylation of 2-Methylthiazole (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful tool, but its success hinges on careful control of reagents and conditions.[3][4]

Q1: My Vilsmeier-Haack formylation of 2-methylthiazole is resulting in a very low yield. What are the critical parameters to control?

A1: Low yields in this reaction are common and can typically be traced back to three critical areas: the quality and stoichiometry of the Vilsmeier reagent, reaction temperature, and moisture control.

  • Vilsmeier Reagent Formation & Stoichiometry: The active electrophile, the chloroiminium salt (Vilsmeier reagent), is formed from the reaction of POCl₃ and DMF.[3] This formation is exothermic and should be done at a low temperature (0-5 °C) before adding the substrate. Crucially, using an excess of the reagent is often necessary. A molar ratio of 1.5 to 3.0 equivalents of the POCl₃/DMF complex relative to 2-methylthiazole is recommended to drive the reaction forward.

  • Temperature Control: After the addition of 2-methylthiazole, the reaction temperature needs to be carefully managed. While initial addition should be cold, the reaction often requires heating to proceed at a reasonable rate. A temperature range of 60-80 °C is typical. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Anhydrous Conditions: POCl₃ and the Vilsmeier reagent are both highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Any moisture will quench the reagent and significantly reduce the yield.

Q2: I am observing a significant amount of unreacted 2-methylthiazole. How can I drive the reaction to completion?

A2: Incomplete conversion is a frequent issue. Besides the points mentioned in A1, consider the following:

  • Reaction Time: Formylation of less activated heterocycles can be sluggish. If you observe significant starting material after the standard reaction time (e.g., 2-4 hours), consider extending it. Monitor the reaction progress every few hours.

  • Order of Addition: The standard and most reliable method is to pre-form the Vilsmeier reagent by adding POCl₃ slowly to cold DMF, and only then adding the 2-methylthiazole. Reversing this order can lead to side reactions and lower yields.

  • Solvent Choice: While DMF often serves as both reagent and solvent, using an additional inert, anhydrous solvent like 1,2-dichloroethane (DCE) or acetonitrile can sometimes improve solubility and reaction kinetics.

Q3: The work-up of my Vilsmeier-Haack reaction is problematic, leading to product loss. What is a robust work-up procedure?

A3: The work-up is critical as it involves hydrolyzing the iminium intermediate to the aldehyde and neutralizing excess reagents.[3] A poorly executed work-up can lead to emulsions and product degradation.

  • Controlled Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto a vigorously stirred slurry of crushed ice and water. This hydrolyzes the intermediate and quenches the reactive phosphorus species. Caution: This is highly exothermic.

  • Basification: After hydrolysis, the solution will be strongly acidic. Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate with vigorous stirring until the pH is neutral to slightly basic (pH 7-8). This step is crucial for neutralizing acids and precipitating the product or preparing it for extraction.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic extracts and wash with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Section B: Bromination of 2-Methylthiazole-4-carbaldehyde

The key to this step is achieving regioselective bromination at the C5 position without over-bromination or side reactions.

Q1: My bromination reaction is giving me a mixture of products, including what appears to be di-brominated species. How can I improve the selectivity for the 5-position?

A1: The thiazole ring is activated towards electrophilic substitution, and the C5 position is the most nucleophilic site in 2-methylthiazole-4-carbaldehyde.[5] However, forcing conditions can lead to undesired products.

  • Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Adding a large excess will promote over-bromination.

  • Choice of Brominating Agent: While elemental bromine (Br₂) is common, it is highly reactive. Consider a milder source of electrophilic bromine, such as N-Bromosuccinimide (NBS). NBS often provides better control and selectivity.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity. Add the brominating agent slowly to the solution of the substrate.

  • Solvent: Acetic acid or chloroform are common solvents for this reaction. Acetic acid can help to moderate the reactivity of bromine.

Q2: The yield of this compound is consistently low. What factors could be responsible?

A2: Low yields can stem from incomplete reaction, product degradation, or difficult purification.

  • Reaction Conditions: As noted, 2-methylthiazole is deactivated by complexation with strong Lewis acids.[5] Therefore, avoid using catalysts like AlCl₃, which can hinder the reaction. Direct bromination is generally effective.

  • Product Stability: The aldehyde functional group can be sensitive. Ensure the work-up is performed promptly and under neutral or slightly acidic conditions to prevent side reactions.

  • Light Sensitivity: Bromination reactions and brominated compounds can be sensitive to light. It is good practice to run the reaction in a flask wrapped in aluminum foil.

Q3: I am struggling with the purification of the final product. What are the recommended methods?

A3: Purification is essential to remove unreacted starting material, excess bromine, and any side products.

  • Crystallization: If the crude product is a solid, recrystallization is the preferred method for purification on a larger scale. A solvent system like ethanol/water or hexanes/ethyl acetate can be effective.

  • Column Chromatography: For smaller scales or to separate closely related impurities, silica gel column chromatography is the method of choice. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

Parameter Recommendation for High Yield & Purity
Step 1: Formylation
Reagent Stoichiometry1.5 - 3.0 eq. of POCl₃/DMF
Temperature0 °C for reagent formation, then 60-80 °C for reaction
Work-up pHNeutralize to pH 7-8 with NaHCO₃ or Na₂CO₃
Step 2: Bromination
Brominating AgentBr₂ (1.05 eq.) or NBS (1.1 eq.)
CatalystAvoid strong Lewis acids (e.g., AlCl₃)
Temperature0 °C to Room Temperature
Purification MethodRecrystallization or Silica Gel Chromatography

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the expected overall yield for this two-step synthesis? A reasonable, unoptimized yield for the two-step process would be in the range of 40-60%. With careful optimization of both the Vilsmeier-Haack and bromination steps as detailed in this guide, overall yields exceeding 70% are achievable.

FAQ 2: How can I confirm the identity and purity of my intermediate and final product? Standard analytical techniques should be used:

  • TLC/LC-MS: To monitor reaction progress and assess crude purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure. For the final product, you should see the disappearance of the proton signal at the C5 position of the thiazole ring and characteristic shifts in the remaining protons.

  • Mass Spectrometry (MS): To confirm the molecular weight and, for the final product, the characteristic isotopic pattern of a bromine-containing compound.

  • Melting Point: To assess the purity of the final solid product against a literature value.[6]

FAQ 3: Are there any alternative synthetic routes to this compound? Yes, while the described route is common, other strategies exist. For instance, one could start with a pre-brominated thiazole, such as 2-methyl-5-bromothiazole, and then attempt formylation. However, this can be challenging as the bromine atom deactivates the ring, potentially requiring harsher formylation conditions or a metal-halogen exchange followed by quenching with a formylating agent like DMF.[7]

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methylthiazole-4-carbaldehyde via Vilsmeier-Haack Formylation

G cluster_workflow Vilsmeier-Haack Protocol start 1. Prepare Anhydrous Setup reagent_prep 2. Prepare Vilsmeier Reagent (Add POCl₃ to DMF at 0°C) start->reagent_prep substrate_add 3. Add 2-Methylthiazole (Slowly at 0°C) reagent_prep->substrate_add reaction 4. Heat Reaction (60-80°C, 2-4h) substrate_add->reaction quench 5. Quench on Ice-Water reaction->quench neutralize 6. Neutralize (pH 7-8 with NaHCO₃) quench->neutralize extract 7. Extract with EtOAc neutralize->extract purify 8. Dry and Concentrate extract->purify end Crude Product purify->end

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

Materials:

  • 2-Methylthiazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add anhydrous DMF (5 eq.).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add 2-methylthiazole (1.0 eq.), dissolved in a small amount of anhydrous DMF, dropwise to the cold reaction mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 70 °C for 2-4 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10 mL per gram of starting material).

  • Carefully neutralize the acidic solution by the slow portion-wise addition of solid NaHCO₃ or by adding saturated aqueous NaHCO₃ until effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-methylthiazole-4-carbaldehyde, which can be used in the next step or purified by column chromatography.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Methylthiazole-4-carbaldehyde

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (ACN) or Chloroform (CHCl₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask protected from light (wrapped in foil), dissolve 2-methylthiazole-4-carbaldehyde (1.0 eq.) in anhydrous ACN or CHCl₃ (approx. 10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy any unreacted bromine/NBS.

  • Add saturated aqueous NaHCO₃ to neutralize any acid formed.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel chromatography (hexanes/ethyl acetate gradient) to yield pure this compound.

References

  • Jadhav, G. N., Shaikh, M. A., & Gaikwad, N. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Online] Available at: [Link]

  • Turan-Zitouni, G., et al. (2021). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect, 6(30), 7655-7661.
  • Google Patents. (2006). The preparation method of 2-thiazole carboxaldehyde compounds. CN100548995C.
  • Khimiya Geterotsiklicheskikh Soedinenii. (1986). Course of bromination of thiazole and 2-methylthiazole. Chemistry of Heterocyclic Compounds, 22(11), 1268-1272. [Online] Available at: [Link]

Sources

Technical Support Center: Chromatographic Purification of 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the chromatographic purification of 5-Bromo-2-methylthiazole-4-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals who are working with this heterocyclic aldehyde. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower you to optimize your purification strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering insights into potential causes and validated solutions.

Problem: Poor Separation of the Target Compound from Impurities

You observe overlapping spots on your analytical Thin-Layer Chromatography (TLC) plate or co-eluting peaks during column chromatography, resulting in impure fractions.

  • Potential Cause 1: Suboptimal Solvent System. The polarity of your mobile phase (eluent) is not suited for resolving the components of your mixture. The resolving power of a solvent system is directly related to the differential partitioning of analytes between the stationary and mobile phases. An ideal system will result in a significant separation of TLC spots.

    • Solution: Systematic Solvent System Screening. The key to good separation is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[1] This Rf range ensures the compound spends sufficient time interacting with the stationary phase to resolve from impurities, without taking excessively long to elute.

      • Begin with a standard, mid-polarity solvent system such as 20% Ethyl Acetate in Hexanes.

      • Spot your crude mixture on a TLC plate and develop it in this system.

      • If the Rf is too high (>0.5), the eluent is too polar. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., move to 10% Ethyl Acetate/Hexanes).

      • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the polarity by increasing the proportion of the polar solvent (e.g., move to 40% Ethyl Acetate/Hexanes).[2][3]

      • If adjusting the ratio of a single system fails to provide separation, try a different solvent combination with different selectivity, such as Dichloromethane/Methanol or Ether/Hexanes.[4]

  • Potential Cause 2: Column Overloading. The amount of crude material applied to the column exceeds the separating capacity of the stationary phase. This leads to broad, overlapping bands that cannot be resolved.

    • Solution: Reduce the Load. As a rule of thumb, for flash chromatography, the mass of crude material should be about 1-5% of the mass of the silica gel (e.g., for 100 g of silica, use 1-5 g of crude material). If separation is particularly difficult, reduce the loading to <1%.

Problem: Significant Streaking or Tailing of the Product Spot/Peak

The spot for your compound on the TLC plate is not round but appears as a long streak, or the peak in your chromatogram has a pronounced tail. This indicates an undesirable secondary interaction between your compound and the stationary phase.

  • Potential Cause: Interaction with Acidic Silica Gel. this compound contains a thiazole ring, which has a basic nitrogen atom. Standard silica gel is acidic (due to surface silanol groups, Si-OH) and can strongly and non-specifically interact with basic compounds, leading to tailing.[2]

    • Solution 1: Add a Basic Modifier. Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et3N) at a concentration of 0.1-1% (v/v) is highly effective. This small amount of amine will preferentially bind to the acidic sites, allowing your basic compound to elute symmetrically.[2]

    • Solution 2: Use an Alternative Stationary Phase. If a basic modifier is incompatible with your compound or downstream applications, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[2][5]

Problem: Low or No Recovery of the Aldehyde After Chromatography

You run the column but recover significantly less product than expected, or none at all.

  • Potential Cause: Irreversible Adsorption or Decomposition. Aldehydes can be sensitive functional groups. The acidic nature of silica gel can sometimes catalyze decomposition or lead to irreversible binding (chemisorption), especially if the compound remains on the column for an extended period.

    • Solution 1: Use Flash Chromatography. Perform the purification as quickly as possible. Flash chromatography, which uses positive pressure to accelerate eluent flow, minimizes the contact time between the compound and the stationary phase.

    • Solution 2: Deactivate the Silica. Before loading your sample, flush the packed column with several column volumes of your chosen eluent. This can help to wash away highly acidic fines and equilibrate the stationary phase.

    • Solution 3: Consider an Alternative Purification Method. If your aldehyde proves too unstable for silica gel chromatography, a chemical purification method may be more suitable. See the FAQ section below regarding purification via bisulfite adduct formation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I need to separate from crude this compound?

A1: Depending on the synthetic route, common impurities include:

  • Starting Materials: Any unreacted precursors from the synthesis.

  • Oxidation Byproduct: The most common impurity for many aldehydes is the corresponding carboxylic acid (5-Bromo-2-methylthiazole-4-carboxylic acid), formed by air oxidation.[5] This impurity is significantly more polar and can cause streaking.

  • Solvents: Residual solvents from the reaction or workup steps.

Q2: What is a good starting point for a solvent system for my initial TLC analysis?

A2: A systematic approach is best. Start with a medium-polarity system and adjust based on the result. A hexane/ethyl acetate mixture is a cost-effective and versatile choice.[1]

Recommended Starting Solvent Systems for TLC
System
10-20% Ethyl Acetate / Hexanes
50% Ethyl Acetate / Hexanes
5% Methanol / Dichloromethane
100% Dichloromethane

Q3: How do I select the optimal solvent system for the column based on my TLC results?

A3: The goal is to select a solvent system where your target compound has an Rf value between 0.25 and 0.35.[1][3] This Rf value on a TLC plate generally corresponds to an elution volume of 3-5 column volumes in a flash chromatography setup, which is ideal for achieving good separation from impurities with different Rf values.

Q4: Are there any non-chromatographic methods to purify this compound?

A4: Yes, the formation of a sodium bisulfite adduct is a classic and highly effective chemical method for separating aldehydes from non-aldehyde impurities.[5][6] The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble salt. Organic impurities can then be washed away with an organic solvent. The purified aldehyde is subsequently regenerated by adding a base (like NaOH or NaHCO3), which decomposes the adduct, allowing the pure aldehyde to be extracted back into an organic solvent.[5][6] This method is particularly useful if the main impurity is an unreacted starting material that lacks an aldehyde group.

Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Methodology for TLC Solvent System Screening
  • Prepare Sample: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a concentrated solution.

  • Spot Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Prepare Chamber: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5 minutes.

  • Develop Plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the solvent evaporate. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Calculate Rf: Measure the distance from the baseline to the center of your spot and the distance from the baseline to the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Analyze the Rf value and the separation between spots. Adjust the polarity of your solvent system as described in the Troubleshooting section until you achieve an Rf of 0.25-0.35 for the target compound with good separation from other spots.[1][3]

Workflow: Troubleshooting Poor Chromatographic Separation

The following diagram outlines a logical workflow for diagnosing and solving poor separation issues during column chromatography.

G cluster_tlc TLC Optimization cluster_column Column Optimization start Problem: Poor Separation check_tlc Did TLC show good spot separation with an Rf of 0.25-0.35? start->check_tlc tlc_no No check_tlc->tlc_no No tlc_yes Yes check_tlc->tlc_yes Yes adjust_polarity Adjust eluent polarity. Try different solvent systems. tlc_no->adjust_polarity re_run_tlc Re-run TLC analysis. adjust_polarity->re_run_tlc re_run_tlc->check_tlc check_loading Is column overloaded? (>5% w/w crude:silica) tlc_yes->check_loading loading_yes Yes check_loading->loading_yes Yes check_streaking Is there significant streaking/tailing? check_loading->check_streaking No reduce_load Reduce sample load. (<1% for difficult separations) loading_yes->reduce_load success Successful Purification reduce_load->success streaking_yes Yes check_streaking->streaking_yes Yes check_streaking->success No add_modifier Add 0.5% Et3N to eluent OR Switch to neutral alumina. streaking_yes->add_modifier add_modifier->success

Caption: Decision tree for troubleshooting poor chromatographic separation.

References
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Rahim, N. A. H. A. (2016). How can I select the solvent system for column chromatography for thiazole dervatives? ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Reddit user ronebone et al. (2015). Purifying aldehydes? r/chemistry.
  • Reddit user AvogadrosArmy et al. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry.

Sources

Technical Support Center: Synthesis of 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methylthiazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this critical heterocyclic building block. Here, we address common issues, particularly the formation of side products, in a practical question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process starting from 2-methylthiazole. The first step is a formylation reaction, commonly the Vilsmeier-Haack reaction, to introduce the aldehyde group at the C4 position. The second step is a regioselective bromination at the C5 position.

Synthetic_Pathway Start 2-Methylthiazole Step1_Product 2-Methylthiazole-4-carbaldehyde Start->Step1_Product  Step 1: Formylation  (Vilsmeier-Haack)   Final_Product This compound Step1_Product->Final_Product  Step 2: Bromination  

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting the Formylation of 2-Methylthiazole

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles. It involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] While effective, its high reactivity can lead to specific side products.

FAQ 1.1: My reaction produced an isomeric aldehyde impurity. Why did formylation occur at a position other than C4?

Plausible Cause: You have likely formed 2-methylthiazole-5-carbaldehyde . The regioselectivity of electrophilic substitution on the thiazole ring is a delicate balance of electronic effects. The thiazole ring's pi-electron density is highest at the C5 position, making it the most nucleophilic and thus the primary site for electrophilic attack in unsubstituted thiazole.[4][5] The C2-methyl group is weakly electron-donating, which further activates the ring but doesn't always overcome the inherent reactivity of the C5 position. Consequently, a mixture of C4 and C5 formylated isomers can be produced, with the ratio depending heavily on reaction conditions.

Vilsmeier_Formylation cluster_0 Vilsmeier-Haack Reaction 2-Methylthiazole 2-Methylthiazole Intermediate Iminium Salt Intermediate 2-Methylthiazole->Intermediate + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (from DMF/POCl₃) Product_4 Desired Product: 2-Methylthiazole-4-carbaldehyde Intermediate->Product_4 Hydrolysis (Major Pathway) Product_5 Side Product: 2-Methylthiazole-5-carbaldehyde Intermediate->Product_5 Hydrolysis (Minor Pathway)

Caption: Competing formylation pathways on 2-methylthiazole.

Troubleshooting & Prevention Protocol:

  • Temperature Control: Maintain a low reaction temperature (0 to 5 °C) during the addition of POCl₃ to DMF and during the addition of 2-methylthiazole. Lower temperatures favor the kinetically controlled product, which is often the less stable C4 isomer.

  • Order of Addition: Add the 2-methylthiazole slowly to the pre-formed Vilsmeier reagent at low temperature. This maintains a low concentration of the substrate, minimizing side reactions.

  • Solvent Choice: Using a non-polar solvent can sometimes influence regioselectivity. While the reaction is often run in excess DMF, exploring solvents like dichloromethane or 1,2-dichloroethane may alter the product ratio.

Analytical Confirmation:

  • ¹H NMR: The coupling constants and chemical shifts of the thiazole ring protons are distinct. The C4-proton and C5-proton will have different chemical shifts.

  • GC-MS: The two isomers will have the same mass but should be separable by gas chromatography, showing two distinct peaks with identical mass spectra.

FAQ 1.2: My yield is low, and I'm recovering a lot of starting material. What went wrong?

Plausible Cause: Low conversion is typically due to an insufficient amount of active Vilsmeier reagent or deactivation of the reagent before it can react. The Vilsmeier reagent is sensitive to moisture. Any water present in the DMF, solvent, or glassware will rapidly quench the reagent, reducing the effective stoichiometry and halting the reaction.

Troubleshooting & Prevention Protocol:

  • Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous DMF (e.g., stored over molecular sieves) and freshly distilled POCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stoichiometry: Use a slight excess of the Vilsmeier reagent. A common molar ratio is 1.0 equivalent of 2-methylthiazole to 1.2-1.5 equivalents of both DMF and POCl₃.

  • Reaction Time & Temperature: While the initial addition should be cold, the reaction may require warming to room temperature or even gentle heating (40-50 °C) to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

Part 2: Troubleshooting the Bromination of 2-Methylthiazole-4-carbaldehyde

The second step involves an electrophilic aromatic substitution to install a bromine atom at the C5 position. The existing methyl and aldehyde groups direct the substitution. The C2-methyl group is an ortho-, para- director (activating), and the C4-aldehyde is a meta-director (deactivating). Both effects favor substitution at the C5 position, making this step highly regioselective. However, other side reactions are common.

FAQ 2.1: My final product is contaminated with an acidic impurity that is difficult to remove.

Plausible Cause: This is almost certainly 5-Bromo-2-methylthiazole-4-carboxylic acid .[6] Bromine is a moderate oxidizing agent, and under certain conditions (especially in the presence of water or with prolonged reaction times at elevated temperatures), it can oxidize the aldehyde group (-CHO) to a carboxylic acid (-COOH).

Bromination_Side_Reactions cluster_1 Bromination Step Start_Mat 2-Methylthiazole-4-carbaldehyde Desired_Product Desired Product: This compound Start_Mat->Desired_Product + Br₂ (Electrophilic Substitution) Br2 Br₂ Acid_Impurity Side Product: 5-Bromo-2-methylthiazole-4-carboxylic acid Desired_Product->Acid_Impurity Oxidation (e.g., Br₂/H₂O) Bromomethyl_Impurity Side Product: 5-Bromo-2-(bromomethyl)thiazole-4-carbaldehyde Desired_Product->Bromomethyl_Impurity Radical Bromination (e.g., NBS/Light)

Caption: Common side reactions during the bromination step.

Troubleshooting & Prevention Protocol:

  • Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.05 equivalents. Adding a large excess of bromine increases the likelihood of oxidation.

  • Anhydrous Conditions: Perform the reaction in a dry, aprotic solvent (e.g., acetic acid, chloroform, or dichloromethane) to minimize the presence of water, which participates in the oxidation mechanism.

  • Temperature Control: Keep the reaction temperature low during the bromine addition (e.g., 0-10 °C).

  • Work-up: After the reaction is complete, quench any excess bromine with a reducing agent like sodium thiosulfate or sodium bisulfite solution.

Purification: If the acidic impurity forms, it can be removed with a mild basic wash.

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and move to the aqueous layer.

  • Separate the layers and wash the organic layer again with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified aldehyde.

FAQ 2.2: My NMR shows a singlet for the methyl group with reduced integration and a new signal in the -CH₂Br region.

Plausible Cause: You have likely formed 5-Bromo-2-(bromomethyl)thiazole-4-carbaldehyde . This side product arises from radical bromination of the methyl group. This is particularly common if you are using N-Bromosuccinimide (NBS) as the brominating agent, especially in the presence of a radical initiator (like AIBN) or upon exposure to UV light. The methyl group on the thiazole ring is analogous to a benzylic position and is susceptible to radical halogenation.

Troubleshooting & Prevention Protocol:

  • Choice of Brominating Agent: For electrophilic aromatic substitution on the ring, Br₂ in acetic acid or chloroform is generally preferred over NBS.

  • Exclude Light and Radical Initiators: If you must use NBS, perform the reaction in the dark by wrapping the flask in aluminum foil. Ensure no radical initiators are present in your reagents.

  • Use a Polar Solvent: Radical reactions are less favored in polar solvents. Using acetic acid or another polar medium can help suppress the radical pathway in favor of the ionic, electrophilic pathway.

Analytical Confirmation:

  • ¹H NMR: The characteristic singlet of the C2-methyl group (around 2.7 ppm) will be replaced by a new singlet for the -CH₂Br group at a downfield shift (typically 4.5-5.0 ppm).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the addition of two bromine atoms. The isotopic pattern for two bromines (a 1:2:1 ratio for M, M+2, M+4 peaks) will be prominent.

Data Summary: Key Compounds & Analytical Signatures

Compound NameStructureMolecular WeightKey ¹H NMR Signals (approx. δ, CDCl₃)
Target Product: this compoundC₅H₄BrNOS206.069.9 (s, 1H, -CHO), 2.7 (s, 3H, -CH₃)
Isomer Impurity: 2-Methylthiazole-5-carbaldehydeC₅H₅NOS127.169.8 (s, 1H, -CHO), 8.2 (s, 1H, C4-H), 2.8 (s, 3H, -CH₃)
Oxidation Impurity: 5-Bromo-2-methylthiazole-4-carboxylic acidC₅H₄BrNO₂S222.06>10 (br s, 1H, -COOH), 2.8 (s, 3H, -CH₃)
Radical Bromination Impurity: 5-Bromo-2-(bromomethyl)thiazole-4-carbaldehydeC₅H₃Br₂NOS284.9610.0 (s, 1H, -CHO), 4.8 (s, 2H, -CH₂Br)

References

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2025). ResearchGate. [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. [Link]

  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues... (n.d.). ResearchGate. [Link]

  • The preparation method of 2-thiazole carboxaldehyde compounds. (2009).
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). National Institutes of Health (NIH). [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003).
  • Thiazole. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Thiazole. (n.d.). Britannica. [Link]

  • Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (2000). ResearchGate. [Link]

  • Synthesis of some new 5- substituted of... (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Course of bromination of thiazole and 2-methylthiazole. (1986). OSTI.GOV. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). National Institutes of Health (NIH). [Link]

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (2019). ResearchGate. [Link]

Sources

Vilsmeier-Haack Reaction on Thiazole Substrates: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Vilsmeier-Haack reaction on thiazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful formylation reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions with confidence.

Understanding the Thiazole Ring in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2][3] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent, a chloroiminium salt.[4][5][6] This electrophile then attacks the aromatic ring, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][4]

However, the inherent electronic nature of the thiazole ring presents unique challenges and considerations for this reaction. The thiazole ring is generally electron-deficient due to the electron-withdrawing effect of the nitrogen atom, which can deactivate it towards electrophilic substitution.[7][8] Despite this, the sulfur atom can act as an electron donor, and pi-electron density calculations indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack.[9][10][11] The C2 position is susceptible to deprotonation by strong bases, while the C4 position is less reactive towards electrophiles.[7][9]

This delicate electronic balance is highly sensitive to the nature and position of substituents on the thiazole ring, which can either further deactivate the ring or enhance its reactivity, leading to a range of potential outcomes and troubleshooting scenarios.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Vilsmeier-Haack formylation of thiazole substrates, providing detailed explanations of the underlying causes and actionable solutions.

Issue 1: No Reaction or Very Low Conversion

Question: I've set up my Vilsmeier-Haack reaction on a substituted thiazole, but I'm seeing no product formation, or the conversion is extremely low. What could be the cause?

Answer:

This is a common issue, often rooted in the electronic properties of your thiazole substrate or the integrity of your reagents.

Potential Causes and Solutions:

  • Deactivated Thiazole Ring: The presence of strong electron-withdrawing groups (EWGs) on the thiazole ring can significantly reduce its nucleophilicity, making it unreactive towards the Vilsmeier reagent, which is a relatively weak electrophile.[5][12]

    • Solution: If your thiazole substrate is highly deactivated, you may need to consider harsher reaction conditions, such as higher temperatures or a longer reaction time.[13] However, be aware that this can also lead to side product formation. An alternative approach is to use a more reactive formylating agent.

  • Poor Quality or Decomposed Reagents:

    • DMF: N,N-Dimethylformamide can decompose over time to produce dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, quenching the electrophile.[14]

      • Solution: Use a fresh, anhydrous bottle of DMF or distill your DMF before use. A quick check for decomposition is to smell the DMF; a fishy odor indicates the presence of dimethylamine.[14]

    • Phosphorus Oxychloride (POCl₃): POCl₃ is highly sensitive to moisture and will hydrolyze to phosphoric acid and HCl.

      • Solution: Use a fresh bottle of POCl₃ or distill it immediately before use. Ensure your reaction is set up under strictly anhydrous conditions using an inert atmosphere (e.g., argon or nitrogen).

  • Inadequate Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0 °C) to control the exothermic reaction between DMF and POCl₃.[15][16] However, the subsequent reaction with a deactivated thiazole may require higher temperatures to proceed.

    • Solution: After the initial formation of the Vilsmeier reagent at 0 °C, try slowly warming the reaction mixture to room temperature or even heating it to 60-80 °C to facilitate the formylation of less reactive substrates.[13][15]

Issue 2: Formation of Multiple Products or Unexpected Side Products

Question: My reaction is working, but I'm getting a mixture of products, including what appears to be formylation at an unexpected position or other side products. Why is this happening?

Answer:

The formation of multiple products often points to competing reaction pathways, which can be influenced by steric hindrance, the electronic effects of substituents, and the reaction conditions.

Potential Causes and Solutions:

  • Competing Formylation Sites: While C5 is the electronically preferred site for formylation, bulky substituents at the C4 or C2 positions can sterically hinder the approach of the Vilsmeier reagent to the C5 position. This may lead to formylation at a less electronically favored but more accessible site, or no reaction at all.

    • Solution: Carefully analyze the steric environment around the C5 position of your substrate. If significant steric hindrance is present, alternative synthetic routes to your desired formylated thiazole may be necessary.

  • Reaction with Substituents: Certain functional groups on the thiazole ring can also react with the Vilsmeier reagent. For example, amino groups can be formylated or converted to N,N-dimethylformimidamides.[17]

    • Solution: If your thiazole contains a reactive substituent, consider protecting it before performing the Vilsmeier-Haack reaction. For example, an amino group can be protected as an acetamide.

  • Diformylation: In some cases, if the thiazole ring is highly activated, diformylation can occur.

    • Solution: To minimize diformylation, use a stoichiometric amount of the Vilsmeier reagent and carefully control the reaction time and temperature.

Issue 3: Difficult or Incomplete Work-up

Question: I'm having trouble with the work-up of my reaction. The hydrolysis of the iminium intermediate seems to be incomplete, or I'm getting a complex mixture of products after quenching. What are the best practices for the work-up?

Answer:

A clean and complete work-up is crucial for isolating the desired aldehyde. The key is the efficient hydrolysis of the iminium salt intermediate.[18]

Best Practices for Work-up:

  • Controlled Quenching: The reaction mixture should be quenched by slowly adding it to a cold aqueous solution. A biphasic work-up is often employed.

    • Recommended Procedure: After the reaction is complete, cool the mixture in an ice bath and slowly pour it into a vigorously stirred mixture of ice and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • pH Adjustment: The hydrolysis of the iminium salt is pH-dependent.

    • Solution: After the initial quench, carefully adjust the pH of the aqueous layer. A common procedure is to basify the mixture with a solution of sodium hydroxide or sodium carbonate to a pH of 8-9.[19] This neutralizes the acidic byproducts and facilitates the hydrolysis of the iminium salt to the aldehyde. In some cases, a buffered solution like sodium acetate is used.[16]

  • Extraction and Purification: Once the hydrolysis is complete, the product can be extracted into the organic layer.

    • Procedure: Separate the organic layer, and wash it with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical stoichiometry of reagents for the Vilsmeier-Haack reaction on thiazoles?

A1: The stoichiometry can vary depending on the reactivity of the thiazole substrate. A common starting point is to use a slight excess of the Vilsmeier reagent.

ReagentStoichiometry (relative to thiazole substrate)
Thiazole Substrate1.0 equivalent
DMFCan be used as a solvent or as a reagent (typically 1.1 - 3.0 equivalents)
POCl₃1.1 - 1.5 equivalents

Q2: What are the best solvents for this reaction?

A2: DMF often serves as both the reagent and the solvent.[12] However, for substrates that are not soluble in DMF or for reactions where better temperature control is needed, other anhydrous solvents can be used. Common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), and chloroform.[12][20]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them with an aqueous base, extract with an organic solvent, and spot the organic layer on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the progress of the reaction.

Q4: Can I use other amides besides DMF?

A4: Yes, other N,N-disubstituted formamides can be used, which will result in the formation of different aldehydes. For example, using N,N-diethylformamide will introduce a formyl group. However, DMF is the most commonly used amide for formylation.[6]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Amino-4-phenylthiazole (Protected)

This protocol provides a general guideline for the formylation of a protected 2-aminothiazole derivative at the C5 position.

Materials:

  • N-(4-phenylthiazol-2-yl)acetamide (starting material)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere (Argon or Nitrogen)

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add N-(4-phenylthiazol-2-yl)acetamide (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.2 eq) dropwise to anhydrous N,N-dimethylformamide (3.0 eq) at 0 °C under an inert atmosphere. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Add the freshly prepared Vilsmeier reagent dropwise to the solution of the thiazole substrate at 0 °C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-acetamido-5-formyl-4-phenylthiazole.

Visualizing the Process

Vilsmeier-Haack Reaction Mechanism on a Thiazole Substrate

Vilsmeier_Haack_Thiazole cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Thiazole cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiazole Thiazole Substrate Sigma_Complex Sigma Complex Thiazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Hydrolysis_Step Hydrolysis (H₂O, Base) Iminium_Salt->Hydrolysis_Step Formyl_Thiazole 5-Formylthiazole Product Hydrolysis_Step->Formyl_Thiazole

Caption: Mechanism of the Vilsmeier-Haack reaction on a thiazole substrate.

Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Reaction

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Check Reagent Quality (DMF, POCl₃) Start->Check_Reagents Reagents_OK Reagents are Fresh and Anhydrous Check_Reagents->Reagents_OK Replace_Reagents Use Fresh/Distilled Reagents Reagents_OK->Replace_Reagents No Check_Substrate Evaluate Substrate Electronics Reagents_OK->Check_Substrate Yes Replace_Reagents->Start Substrate_Deactivated Is Substrate Highly Deactivated (EWGs)? Check_Substrate->Substrate_Deactivated Increase_Severity Increase Temperature/ Reaction Time Substrate_Deactivated->Increase_Severity Yes Consider_Alternative Consider Alternative Formylation Method Substrate_Deactivated->Consider_Alternative If Increased Severity Fails Check_Workup Review Work-up Procedure Substrate_Deactivated->Check_Workup No Success Improved Yield Increase_Severity->Success Workup_OK Is Hydrolysis Complete? (Controlled Quench, pH Adjustment) Check_Workup->Workup_OK Optimize_Workup Optimize Quenching and pH Adjustment Workup_OK->Optimize_Workup No Workup_OK->Success Yes Optimize_Workup->Success

Sources

Removal of impurities from 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-methylthiazole-4-carbaldehyde

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile of this compound is heavily dependent on its synthetic route, which most commonly involves the Vilsmeier-Haack formylation of 2-methyl-5-bromothiazole.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 2-methyl-5-bromothiazole is a frequent impurity.

  • Over-brominated Species: If the bromination step to create the starting material is not well-controlled, dibrominated thiazole species can be present.

  • Hydrolyzed Aldehyde: The corresponding carboxylic acid, 5-bromo-2-methylthiazole-4-carboxylic acid, can form through oxidation of the aldehyde, especially if the crude product is exposed to air and moisture over time.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., DMF, POCl₃ byproducts, dichloromethane, ethyl acetate) are common.

  • Polymeric Byproducts: Aldehydes can be prone to self-condensation or polymerization, especially under basic conditions or at elevated temperatures, leading to colored, high-molecular-weight impurities.

Q2: Why is achieving high purity for this compound so critical for downstream applications?

This compound is a versatile building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other pharmacologically active molecules. The aldehyde and bromo- functionalities serve as reactive handles for forming larger, more complex structures.

  • Stoichiometric Accuracy: Impurities can lead to inaccurate molar calculations, affecting reaction yields and reproducibility.

  • Competing Side Reactions: Reactive impurities can participate in unintended side reactions, leading to a complex product mixture that is difficult to purify.

  • Catalyst Poisoning: Certain impurities can inhibit or poison catalysts used in subsequent steps (e.g., in palladium-catalyzed cross-coupling reactions).

  • Biological Assay Interference: In drug discovery, even trace impurities can exhibit biological activity, leading to false positives or misleading structure-activity relationship (SAR) data.

Q3: What are the primary laboratory methods for purifying this compound?

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The most effective techniques are:

  • Flash Column Chromatography: This is the most common and effective method for removing both polar and non-polar impurities. A silica gel stationary phase is typically used.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product on a larger scale. Success is highly dependent on finding a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Aqueous Wash / Liquid-Liquid Extraction: Primarily used during the initial reaction workup to remove inorganic salts, water-soluble reagents (like DMF), and acidic or basic byproducts.

Q4: How can I reliably assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can quantify impurities if they have distinct, non-overlapping signals. The aldehyde proton typically appears as a singlet around 9.8-10.2 ppm.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by peak area percentage. A reversed-phase C18 column is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Melting Point Analysis: A sharp melting point range close to the literature value (approx. 78-82 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: Common Experimental Issues

Problem: My final product is a persistent oil or fails to crystallize after column chromatography.

Cause: This issue often arises from the presence of residual solvents or low-melting point impurities that act as a eutectic mixture, depressing the freezing point of the compound. Over-concentration on a rotary evaporator, especially at high temperatures, can also lead to the formation of viscous, non-crystalline gums.

Solution Pathway:

  • Re-dissolve and Co-evaporate: Dissolve the oil in a volatile solvent like dichloromethane (DCM) or diethyl ether. Add a non-polar solvent in which the product is poorly soluble, such as hexane or pentane. Concentrate the solution slowly on a rotary evaporator. This "solvent-chasing" can help remove more stubborn, high-boiling point solvent residues.

  • Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate). While stirring vigorously, slowly add a non-solvent (e.g., hexane) until the solution becomes cloudy. Continue stirring, possibly scratching the inside of the flask with a glass rod to induce nucleation. Cool the mixture in an ice bath to encourage precipitation. Collect the resulting solid by filtration.

  • Re-purify: If trituration fails, the impurity load may be too high. A second, carefully executed flash column chromatography using a shallower solvent gradient is recommended.

G start Product is a Persistent Oil co_evap Co-evaporate with DCM/Hexane start->co_evap solid_check Is Product Solid? co_evap->solid_check Check for solidification triturate Attempt Trituration (e.g., EtOAc/Hexane) solid_check2 solid_check2 triturate->solid_check2 Check for solidification re_purify Re-purify via Flash Chromatography final_product Dry Solid Product Under Vacuum re_purify->final_product solid_check->triturate No solid_check->final_product Yes fail Impurity Prevents Crystallization. Consider Re-synthesis. solid_check2->re_purify No solid_check2->final_product Yes

Caption: Decision tree for troubleshooting non-crystallizing product.

Problem: My ¹H NMR spectrum shows a persistent singlet around 2.5-2.8 ppm after purification.

Cause: A singlet in this region often corresponds to the methyl group of the starting material, 2-methyl-5-bromothiazole. Its non-polar nature can cause it to co-elute with the slightly more polar aldehyde product during column chromatography if the eluent system is not optimized.

Solution:

  • Optimize Column Chromatography: The polarity difference between the starting material and the product is small. Use a shallow gradient during flash chromatography. Start with a very non-polar eluent system (e.g., 98:2 Hexane:Ethyl Acetate) and increase the polarity very slowly (e.g., 1% increments of ethyl acetate). This will improve the separation between the two compounds.

  • Recrystallization: If the starting material is present in a small amount (<5%), recrystallization can be effective. The desired aldehyde product is generally less soluble than the starting material in non-polar solvent systems.

Eluent System (Hexane:Ethyl Acetate)Target CompoundExpected Rf ValueNotes
95:52-methyl-5-bromothiazole (Starting Material)~0.4 - 0.5Good for initial separation.
90:10This compound (Product)~0.25 - 0.35Optimal for product elution.
85:15This compound (Product)~0.4 - 0.5Use this for faster elution after the starting material is removed.

Note: Rf values are approximate and can vary based on the specific silica gel, plate, and chamber conditions.

Problem: My purified, off-white solid turns yellow or brown upon storage.

Cause: Aldehydes are susceptible to oxidation, especially when exposed to air (oxygen) and light. The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH), which can then catalyze further degradation or polymerization, leading to colored impurities.

Solution:

  • Inert Atmosphere Storage: Store the final, dry product in a sealed vial under an inert atmosphere of nitrogen or argon.

  • Refrigeration: Store the vial in a refrigerator or freezer (-20 °C) to slow down the rate of any potential degradation reactions.

  • Protection from Light: Use an amber-colored vial or wrap a clear vial in aluminum foil to protect the compound from light.

  • Ensure Complete Dryness: Residual acidic or basic impurities, along with moisture, can accelerate decomposition. Ensure the product is thoroughly dried under high vacuum before storage.

G product This compound (Desired Product) storage Improper Storage (Air, Light, Heat) product->storage sm 2-methyl-5-bromothiazole (Starting Material) acid 5-bromo-2-methylthiazole-4-carboxylic acid (Oxidation Product) polymer Colored Polymeric Byproducts synthesis Synthesis (Vilsmeier-Haack) synthesis->product Formylation synthesis->sm Incomplete Reaction storage->acid Oxidation storage->polymer Degradation/ Polymerization

Caption: Relationship between synthesis, storage, and common impurities.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol assumes a crude product mass of approximately 1-5 grams.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution to create a slurry.

  • Dry Loading: Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better separation than loading the sample as a liquid.

  • Column Packing: Pack a glass chromatography column with silica gel using a non-polar solvent system (e.g., 98:2 Hexane:EtOAc). Ensure the silica bed is compact and level.

  • Loading the Sample: Carefully add the dry-loaded sample powder to the top of the packed silica gel bed, creating a thin, even layer. Gently add a small layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 98:2 Hexane:EtOAc) to wash off highly non-polar impurities.

    • Monitor the eluent using Thin Layer Chromatography (TLC).

    • Gradually increase the solvent polarity (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute the desired product. The product aldehyde is typically UV active and can be visualized on a TLC plate under a UV lamp (254 nm).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at a moderate temperature (≤ 40 °C) to yield the purified product.

  • Drying: Dry the resulting solid under high vacuum for several hours to remove any final traces of solvent.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the purified (but perhaps still slightly impure) product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexane, toluene) at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. A good solvent system often involves a "solvent" (in which the product is soluble) and a "non-solvent" (in which it is insoluble). An isopropanol/water or ethanol/water system can be effective.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen "good" solvent dropwise while heating (e.g., on a hotplate) and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals. Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

References

  • Synthesis and Application of Thiazole Derivatives: A comprehensive overview of thiazole chemistry, including typical synthetic routes like the Vilsmeier-Haack reaction.

    • Source: Journal of Heterocyclic Chemistry
    • URL: [Link]

  • Practical Organic Synthesis - A Guide to Purification: A foundational text covering laboratory techniques including chromatography and recrystallization. Source: Sigma-Aldrich (Merck) Technical Guides
  • Vilsmeier-Haack Reaction Mechanism and Byproducts: Detailed information on the mechanism, which helps in predicting potential impurities.

    • Source: Organic Syntheses
    • URL: [Link]

  • Stability of Aldehydes: A general resource discussing the chemical stability and degradation p

    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry. Springer.
    • URL: [Link]

Optimizing reaction conditions for Suzuki coupling of bromothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling of bromothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important heterocyclic building blocks. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and achieve high-yield, reproducible results.

Thiazole moieties are prevalent in pharmaceuticals, and their functionalization via Suzuki coupling is a critical synthetic step. However, the unique electronic properties of the thiazole ring, including the potential for the ring nitrogen to coordinate with the palladium catalyst, can introduce specific challenges not always encountered with simpler aryl halides.[1] This guide provides a structured, question-and-answer approach to address these issues directly.

Part 1: Troubleshooting Guide

This section addresses the most common problems encountered during the Suzuki coupling of bromothiazoles. Each issue is broken down by potential cause, followed by a series of recommended actions.

Issue 1: Low or No Yield of the Desired Product

Question: My Suzuki coupling reaction with a bromothiazole substrate is resulting in very low conversion or no product at all. I've recovered most of my starting material. What are the likely causes and how can I fix this?

Answer: Low or no yield is the most common issue and typically points to a problem with one of the core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. The nitrogen atom in the thiazole ring can also reversibly coordinate to the palladium center, leading to catalyst deactivation.[1]

Here is a systematic approach to troubleshooting:

  • Inadequate Catalyst Activity: The chosen catalyst system may not be active enough for your specific bromothiazole. While Pd(PPh₃)₄ is a classic catalyst, it often fails with challenging substrates.[2]

    • Action: Switch to a more robust and active catalyst system. For thiazoles, which can be electron-rich, a highly active catalyst is often required to facilitate the oxidative addition step.[3]

      • Recommended Systems: Use palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or sterically demanding trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are excellent choices.[4][5][6]

      • Alternatively, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a reliable and effective catalyst for many heteroaromatic couplings.[7][8]

  • Ineffective Base: The base is critical for activating the boronic acid to facilitate transmetalation.[9] If the base is too weak, insoluble, or degraded, this step will fail.

    • Action: Screen different bases.

      • Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate due to their higher basicity and better solubility in organic solvents.[4][10]

      • Fluoride Sources: For substrates with base-sensitive functional groups (like esters), potassium fluoride (KF) can be a milder alternative that still activates the boronic acid.[5][11]

  • Suboptimal Solvent or Temperature: Poor solubility of reagents or insufficient thermal energy can stall the reaction.

    • Action: Adjust the solvent and temperature.

      • Solvents: Aprotic polar solvents like 1,4-dioxane, THF, or DMF are standard choices.[12][13] Often, a biphasic system (e.g., Toluene/H₂O, Dioxane/H₂O) is beneficial, as the water helps to dissolve the inorganic base.[2][10]

      • Temperature: Most Suzuki couplings require heating (typically 80-110 °C) to overcome activation barriers.[1][13] If the reaction is sluggish at 80 °C, incrementally increasing the temperature may improve the rate.

  • Poor Reagent Quality or Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[14] Degradation of the boronic acid can also lead to failure.

    • Action: Ensure all reagents are pure and the reaction is strictly anaerobic.

      • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[14][15]

      • Reagent Purity: Use fresh, high-purity boronic acid. Boronic acids can degrade over time via dehydration to form cyclic boroxines or through protodeboronation.[6][14]

G start Problem: Low/No Yield cause1 Is the Catalyst System Active Enough? start->cause1 cause2 Is the Base Effective? start->cause2 cause3 Are Solvent & Temp Optimal? start->cause3 cause4 Are Reagents Pure & Atmosphere Inert? start->cause4 action1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) + Pd(OAc)₂ or use Pd(dppf)Cl₂ cause1->action1 No action2 Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) cause2->action2 No action3 Use Dioxane/H₂O or Toluene/H₂O Increase Temperature (80-110 °C) cause3->action3 No action4 Thoroughly Degas Solvents Use Fresh Boronic Acid cause4->action4 No

Issue 2: Significant Debromination of the Thiazole Starting Material

Question: I am observing a significant amount of the debrominated thiazole byproduct, where the bromine atom is replaced by hydrogen. What causes this and how can I prevent it?

Answer: Debromination is a common side reaction in palladium-catalyzed couplings, particularly with heteroaryl halides.[15][16] It occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, undergoes reduction instead of transmetalation.

  • Source of Hydride: The hydride source can be trace water, solvent impurities (like alcohols), or even the phosphine ligand or boronic acid itself under certain conditions.[14]

    • Action: Use rigorously dried, anhydrous solvents and reagents. If using a solvent like THF or dioxane, ensure it is free of peroxides.[14]

  • Catalyst/Ligand Choice: Some catalyst systems are more prone to promoting dehalogenation.

    • Action: Screen different ligands. Sometimes, a less electron-rich or more sterically hindered ligand can disfavor the pathway leading to dehalogenation.[15]

  • Reaction Conditions: Elevated temperatures can sometimes exacerbate this side reaction.

    • Action: If possible, try running the reaction at a lower temperature for a longer period. Find the minimum temperature required for efficient coupling.[15]

Issue 3: Homocoupling of the Boronic Acid/Ester

Question: My main byproduct is a biaryl formed from the self-coupling of my boronic acid. Why is this happening?

Answer: Boronic acid homocoupling is almost always caused by the presence of molecular oxygen in the reaction vessel.[17] Oxygen can participate in the catalytic cycle, leading to the oxidation of the Pd(0) catalyst to Pd(II) and promoting the dimerization of the boronic acid.

  • Primary Cause: Inadequate degassing of the reaction mixture.

    • Action: This is the most critical parameter to control. Ensure your inert atmosphere technique is flawless. Purge the reaction vessel with argon or nitrogen, degas the solvent thoroughly (bubbling for at least 20-30 minutes is recommended), and maintain a positive pressure of inert gas throughout the reaction.[14][15]

  • Secondary Cause: The choice of base or solvent can sometimes influence the rate of homocoupling.

    • Action: While less common, if rigorous degassing does not solve the issue, screening alternative bases or solvents may be beneficial. In some cases, a weaker base can minimize homocoupling.[15]

Part 2: Frequently Asked Questions (FAQs)

Question 1: How do I select the right Palladium catalyst and ligand for my bromothiazole?

Answer: The choice depends heavily on the steric and electronic properties of your specific bromothiazole.

  • For simple, unhindered bromothiazoles: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a standard phosphine ligand such as PPh₃ may work. However, for better reliability, Pd(dppf)Cl₂ is a superior starting point.[7]

  • For sterically hindered bromothiazoles (e.g., substituted at the adjacent position): You need a catalyst system that can overcome steric repulsion. This is where bulky, electron-rich ligands are essential.[4]

    • Buchwald Biarylphosphine Ligands (e.g., XPhos, SPhos): These are the go-to choice for challenging couplings. Their bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[4][18]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes are even stronger σ-donors than phosphines and are highly effective for coupling unreactive bromides.[5][12] They are often supplied as stable PEPPSI-type precatalysts.[19]

  • For Benzothiazoles: A unique "ligand-free" approach can be highly effective. The benzothiazole nitrogen can coordinate to a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, forming a palladacyclic intermediate that facilitates the reaction without an external phosphine ligand.[2]

Question 2: What is the best base to use and why?

Answer: The base's primary role is to form a boronate species (R-B(OH)₃⁻), which is more nucleophilic than the neutral boronic acid and readily undergoes transmetalation to the palladium center.[5][12]

BaseCommon Solvent System(s)StrengthKey Considerations
K₂CO₃ / Na₂CO₃ Toluene/H₂O, Dioxane/H₂OModerateStandard, cost-effective choice. Requires water for solubility and activation.[9][13]
K₃PO₄ Dioxane, Toluene, THFStrongExcellent for hindered or electron-rich bromides. More soluble in organic solvents than carbonates.[4][9]
Cs₂CO₃ Dioxane, Toluene, THFStrongHighly effective for difficult couplings due to high solubility and basicity. Often gives superior results.[10][13]
KF THF, DioxaneMildIdeal for substrates with base-labile groups (e.g., esters).[11]

Question 3: My bromothiazole is part of a larger, poorly soluble molecule. What can I do?

Answer: Solubility is a critical factor for success. If your starting material or product precipitates from the reaction mixture, the reaction will stop.[20]

  • Action 1: Change Solvents. Switch to a solvent with higher solvating power. High-boiling point solvents like DMF, DMAc, or NMP can be effective, but be mindful that they can sometimes act as a ligand or lead to side reactions.[11][21] Chlorinated aromatics like 1,2-dichlorobenzene can also be excellent solvents for insoluble polyaromatic compounds.[11]

  • Action 2: Increase Temperature. Higher temperatures will increase the solubility of most compounds.

  • Action 3: Use a Phase-Transfer Catalyst. In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the reactants between the organic and aqueous phases.[8]

Part 3: Protocols & Data

General Experimental Protocol for Suzuki Coupling of Bromothiazole

This protocol provides a robust starting point for optimization.

Materials:

  • Bromothiazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane, 8 mL, and Degassed Water, 2 mL)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromothiazole, arylboronic acid, and base.[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed 1,4-dioxane and degassed water via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the bromothiazole starting material is consumed.[1]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography.

Data Summary: Recommended Catalyst Systems

The following table summarizes effective catalyst systems for different types of bromothiazole substrates based on literature reports.

Substrate TypePalladium SourceLigandTypical Base(s)Solvent(s)Reference(s)
Simple/UnhinderedPd(dppf)Cl₂dppf (integrated)K₂CO₃, K₃PO₄DME, Dioxane/H₂O[7]
Sterically HinderedPd(OAc)₂SPhos or XPhosK₃PO₄, t-BuOKToluene, Dioxane[4]
Electron-DeficientPd₂(dba)₃P(t-Bu)₃Cs₂CO₃THF, Dioxane[5]
Benzothiazole (Ligand-Free)Pd₂(dba)₃NoneNa₂CO₃Dioxane/H₂O[2]

G

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • Al-Harthy, T., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning.... Retrieved from [Link]

  • Reddit. (2022). Problems with Suzuki coupling. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.... Retrieved from [Link]

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Technical Support Center: Challenges in the Formylation of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis of thiazole derivatives. The introduction of a formyl group (-CHO) onto a substituted thiazole ring is a critical transformation, yielding versatile intermediates for the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] However, this seemingly straightforward step is fraught with challenges, from poor yields to a complete lack of regioselectivity.

This guide is designed to provide in-depth, field-proven insights into overcoming these obstacles. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot your reactions effectively.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the formylation of substituted thiazoles in a direct question-and-answer format.

Q1: I'm getting very low to no yield of my desired formylated thiazole. What's going wrong?

Answer: This is one of the most frequent issues, and it typically points to one of three root causes: an insufficiently reactive substrate, improper reagent handling, or decomposition.

  • Substrate Reactivity: The thiazole ring's aromaticity means it requires activation to undergo electrophilic substitution.[3] The most common method, the Vilsmeier-Haack reaction, utilizes a chloromethyliminium salt (the "Vilsmeier reagent") which is a relatively weak electrophile.[4][5] If your thiazole possesses electron-withdrawing substituents (e.g., -NO₂, -CN, -COOR), the ring may be too deactivated to react efficiently.

    • Solution: For deactivated systems, consider switching to a more powerful formylation strategy, such as lithiation followed by quenching with N,N-dimethylformamide (DMF) . This involves deprotonating the thiazole ring with a strong base (like n-BuLi or LDA) to create a highly nucleophilic organolithium species, which then readily attacks DMF.[6][7]

  • Reagent Integrity: The Vilsmeier reagent is generated in situ from DMF and a halogenating agent, typically phosphorus oxychloride (POCl₃).[8] This reagent is moisture-sensitive.

    • Solution: Always use freshly opened or distilled POCl₃ and anhydrous DMF. Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Inappropriate temperature or reaction time can lead to failure.

    • Solution: While Vilsmeier-Haack reactions are often run at elevated temperatures (e.g., 60-100 °C) to drive the reaction with the weak electrophile, excessive heat can cause decomposition.[9] Monitor your reaction by TLC or LC-MS to find the optimal balance between conversion and degradation.

Q2: The formyl group is attaching to the wrong position on the thiazole ring. How can I control the regioselectivity?

Answer: Regioselectivity is a significant challenge governed by the electronic and steric nature of the substituents already on the thiazole ring. Electrophilic formylation, like the Vilsmeier-Haack reaction, is directed by these groups.

  • Understanding Directing Effects:

    • The thiazole ring has three potential sites for substitution: C2, C4, and C5.

    • Proton abstraction with strong bases most readily occurs at the C2 position due to the inductive effect of the adjacent sulfur and nitrogen atoms.[10]

    • Electrophilic substitution, however, typically occurs at the C5 position, provided the ring is sufficiently activated.[10] For example, 2-amino-4-substituted thiazoles undergo electrophilic attack preferentially at the C5 position.[11]

    • A study on 4-phenyl-2-aminothiazole derivatives showed that formylation could occur on the thiazole ring, the phenyl group, or even the amino group, depending on the specific N-substituent, highlighting the complexity.[12]

  • Strategies for Controlling Regioselectivity:

    • Leverage Substituent Effects: Analyze your starting material. A strong electron-donating group (like an amino or alkyl group) at the C2 or C4 position will strongly activate the C5 position for electrophilic attack.

    • Employ Ortho-Lithiation: If your thiazole has a directing group (e.g., -OR, -NR₂) or a halogen, you can achieve highly specific formylation. Halogen-metal exchange (e.g., converting a 2-bromothiazole to a 2-lithiothiazole with n-BuLi) followed by quenching with DMF is a powerful method for installing a formyl group at a precise location.[6][13]

    • Use Blocking Groups: In some cases, you can temporarily block a more reactive site, perform the formylation, and then remove the blocking group.

Troubleshooting Decision Workflow

G start Formylation Issue low_yield Low / No Yield start->low_yield poor_regio Poor Regioselectivity start->poor_regio decomposition Decomposition start->decomposition check_activation Is thiazole ring alectron-rich? low_yield->check_activation analyze_directing Analyze electronic effects of substituents poor_regio->analyze_directing check_temp Is reaction temp too high? decomposition->check_temp use_lithiation Action: Switch to Lithiation-Formylation check_activation->use_lithiation No check_reagents Are reagents anhydrous/fresh? check_activation->check_reagents Yes check_reagents->decomposition Yes rerun_dry Action: Re-run with dry solvents/fresh POCl3 check_reagents->rerun_dry No use_lith_regio Action: Use Halogen-Metal Exchange for precise control analyze_directing->use_lith_regio lower_temp Action: Lower temperature and monitor by TLC check_temp->lower_temp Yes

Caption: A decision tree for troubleshooting common formylation issues.

Q3: My starting material is decomposing under the reaction conditions. What should I do?

Answer: Thiazole ring stability can be compromised by overly harsh conditions.

  • Acid-Catalyzed Decomposition: The Vilsmeier-Haack reaction is conducted under acidic conditions. If your thiazole contains acid-labile functional groups, they may not survive.

    • Solution: Attempt the reaction at a lower temperature. If decomposition persists, an alternative formylation method that avoids strong acid is necessary.

  • Base-Catalyzed Decomposition: When using organolithium reagents, nucleophilic attack on the sulfur atom can lead to ring cleavage, especially in certain substituted thiadiazoles and isothiazoles.[14]

    • Solution: Perform the lithiation at cryogenic temperatures (-78 °C is standard). Use a sterically hindered base like Lithium Diisopropylamide (LDA) which is less prone to nucleophilic addition.[13] Ensure a rapid quench with DMF once the lithiation is complete.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for my substituted thiazole?

Answer: The optimal method depends entirely on the electronic properties and substitution pattern of your starting material.

MethodTypical SubstrateAdvantagesDisadvantages
Vilsmeier-Haack Electron-rich thiazoles (e.g., with -NH₂, -OR, -alkyl groups)Operationally simple; uses common, inexpensive reagents.[8]Requires activated rings; regioselectivity is substrate-dependent; can be harsh.[5]
Lithiation-Formylation Halogenated thiazoles; thiazoles with acidic protons (at C2)Excellent regiocontrol; powerful method for unreactive rings.[6][7]Requires cryogenic temperatures (-78 °C); strictly anhydrous conditions needed; strong bases can cause side reactions.[14]
Duff Reaction Phenolic thiazolesOne-step process for ortho-formylation of phenols.[15]Generally inefficient and low-yielding; primarily for phenols and anilines, not general thiazoles.[16][17]
Rosenmund Reduction Thiazole-5-carbonyl chloridesCan be high-yielding and clean.[18][19]Requires a multi-step synthesis of the acid chloride precursor.[18]
Q2: What is the mechanism of the Vilsmeier-Haack reaction on a thiazole ring?

Answer: It's a two-part process involving the formation of the electrophile followed by an electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate byproduct to generate the highly electrophilic N,N-dimethylchloromethyliminium ion, known as the Vilsmeier reagent.[5][20]

  • Electrophilic Attack and Hydrolysis: The electron-rich thiazole ring (typically at the C5 position) attacks the carbon of the Vilsmeier reagent. The aromaticity is then restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.[20]

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

Q3: How can I effectively purify my formylated thiazole?

Answer: Purification strategies depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying formylated thiazoles.

    • Stationary Phase: Silica gel is standard.[21]

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typical. Start with a low polarity eluent and gradually increase the polarity. For example, a gradient of 5% to 30% ethyl acetate in hexanes is a good starting point.[22]

    • Troubleshooting: Aldehydes can sometimes streak on silica gel. Adding a very small amount (~0.1-0.5%) of triethylamine to the eluent can help if your compound is basic. If your compound is sensitive to acid, use neutralized silica gel.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Aqueous Wash: During the workup, washing the organic layer with specific aqueous solutions can remove key impurities. A wash with saturated sodium bicarbonate (NaHCO₃) will remove acidic impurities, while a wash with dilute hydrochloric acid (HCl) can remove basic impurities like unreacted dimethylamine from the Vilsmeier reaction.

Part 3: Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Methylthiazole

This protocol is adapted from procedures for the formylation of electron-rich thiazoles.

Materials:

  • 4-Methylthiazole (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • To the flask, add 4-methylthiazole (1.0 equiv) dissolved in anhydrous DCM.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (2.0 equiv) to ice-cold anhydrous DMF (10 equiv) with stirring. Caution: This is an exothermic reaction. Allow the reagent to stir at 0 °C for 30 minutes.

  • Slowly add the prepared Vilsmeier reagent to the solution of 4-methylthiazole at 0 °C via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature, then heat to 40 °C (reflux) for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-methylthiazole-5-carboxaldehyde.[18]

ReactantM.W. ( g/mol )Amount (mmol)Mass/Volume
4-Methylthiazole99.1510.00.99 g
POCl₃153.3320.01.8 mL
DMF73.09100.07.7 mL
Protocol 2: Formylation of 2-Bromothiazole via Lithiation

This protocol is based on general procedures for lithiation-formylation of halo-heterocycles.[6][13]

Materials:

  • 2-Bromothiazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, e.g., 2.5 M solution in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Add 2-bromothiazole (1.0 equiv) and anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Slowly add anhydrous DMF (1.5 equiv) dropwise, again maintaining the temperature below -70 °C.

  • After stirring for an additional 1-2 hours at -78 °C, quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield thiazole-2-carboxaldehyde.

Lithiation-Formylation Workflow

G A 1. Dissolve 2-Bromothiazole in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise (Maintain T < -70 °C) B->C D 4. Stir for 1h @ -78 °C (Formation of 2-Lithiothiazole) C->D E 5. Add Anhydrous DMF dropwise @ -78 °C D->E F 6. Stir for 1-2h @ -78 °C E->F G 7. Quench with sat. NH4Cl solution F->G H 8. Aqueous Workup & Extraction G->H I 9. Column Chromatography H->I J Final Product: Thiazole-2-carboxaldehyde I->J

Caption: Experimental workflow for formylation via lithiation.

References

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . National Institutes of Health (NIH). [Link]

  • Formylation - Common Conditions . Organic Chemistry Data. [Link]

  • Recent Advances On Direct Formylation Reactions | Request PDF . ResearchGate. [Link]

  • Thiazole - Wikipedia . Wikipedia. [Link]

  • Methanol as a formylating agent in nitrogen heterocycles . RSC Publishing. [Link]

  • Duff reaction - Wikipedia . Wikipedia. [Link]

  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity . ResearchGate. [Link]

  • Formylation reaction of N‐substitue thiazole compounds . ResearchGate. [Link]

  • Thiazole synthesis . Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction . Organic Chemistry Portal. [Link]

  • Metal- and Acid-Free C-H Formylation of Nitrogen Heterocycles: Using Trioxane as an Aldehyde Equivalent Enabled by an Organic-Soluble Oxidant . Semantic Scholar. [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes . Asian Journal of Chemistry. [Link]

  • Thiazole-5-Carboxaldehyde (CAS: 1003-32-3) | Premium Quality Supplier . Chemning. [Link]

  • 1,3-thiazole-5-carbaldehyde - 1003-32-3 . ChemSynthesis. [Link]

  • Vilsmeier-Haack reaction . Name-Reaction.com. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole . National Institutes of Health (NIH). [Link]

  • Formylation of Amines . MDPI. [Link]

  • (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole . ResearchGate. [Link]

  • Vilsmeier-Haack Reaction . Chemistry Steps. [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole . ResearchGate. [Link]

  • Vilsmeier-Haack Reaction - YouTube . YouTube. [Link]

  • The Duff Reaction: Researching A Modification . The ScholarShip. [Link]

  • An Overview of Recent Developments in the Synthesis of Substituted Thiazoles . Wiley Online Library. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives . MDPI. [Link]

  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues . National Institutes of Health (NIH). [Link]

  • The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds . Science of Synthesis. [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity . RSC Publishing. [Link]

  • Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole . ResearchGate. [Link]

  • Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles . ACS Publications. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles . ResearchGate. [Link]

  • Efficient and Eco-Friendly Preparation of 4-methyl-5-formyl-thiazole . PubMed. [Link]

  • Duff Reaction . Chem-Station Int. Ed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . National Institutes of Health (NIH). [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . International Journal of Pharmaceutical Quality Assurance. [Link]

  • Study on the Synthesis of 4-Methyl-5-formylthiazole . ResearchGate. [Link]

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Technical Support Center: Synthesis of 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-methylthiazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on by-product analysis and troubleshooting. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to anticipate and prevent future synthetic hurdles.

Section 1: Synthesis Overview & Common Challenges

The preparation of this compound is a crucial step in the synthesis of various pharmaceutically active compounds. The most prevalent synthetic routes involve either the direct bromination of 2-methylthiazole-4-carbaldehyde or the formylation of a pre-brominated thiazole precursor. Both methods, while effective, are susceptible to side reactions that can complicate purification and reduce yields.

The Vilsmeier-Haack formylation is a widely used and powerful tool for introducing formyl groups onto electron-rich heterocyclic systems like thiazoles.[1][2] This reaction involves an electrophilic substitution using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] However, the reaction's outcome can be sensitive to substrate reactivity, temperature, and stoichiometry.

This guide will primarily focus on troubleshooting the synthesis path involving the bromination of 2-methylthiazole-4-carbaldehyde, as it presents a common sequence where by-product formation is frequently observed.

Visualizing the Primary Synthetic Pathway

G cluster_start Starting Material cluster_reaction Bromination cluster_product Target Product cluster_byproducts Potential By-products SM 2-Methylthiazole-4-carbaldehyde Bromination Brominating Agent (e.g., NBS, Br₂) SM->Bromination 1. Electrophilic Aromatic Substitution Byproduct2 Unreacted SM SM->Byproduct2 Incomplete Reaction Product 5-Bromo-2-methylthiazole- 4-carbaldehyde Bromination->Product Byproduct1 Dibrominated Species Bromination->Byproduct1 Solvent Solvent (e.g., CH₂Cl₂, AcOH) Byproduct3 Oxidative Degradation Products Product->Byproduct3 Harsh Conditions

Caption: General workflow for the synthesis of this compound via bromination.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that you might encounter in the lab. Each answer provides a mechanistic explanation and actionable steps for resolution.

FAQ 1: My reaction yield is consistently low. What are the primary causes?

Low yields are a frequent issue in heterocyclic synthesis.[5] A systematic approach is best for troubleshooting.

Answer: Several factors can contribute to low yields. Let's break them down:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. For bromination, excessively high temperatures can lead to product decomposition and the formation of tar-like substances. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Recommendation: Perform small-scale optimization reactions to screen temperatures (e.g., 0 °C, room temperature, 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before significant by-product accumulation occurs.[6]

  • Reagent Purity and Stoichiometry: Impurities in the starting material or solvent can inhibit the reaction. The stoichiometry of the brominating agent is also crucial. An excess can lead to over-bromination, while an insufficient amount will leave starting material unreacted.

    • Recommendation: Ensure the 2-methylthiazole-4-carbaldehyde starting material is pure (check by NMR or GC-MS). Use a high-purity brominating agent like recrystallized N-Bromosuccinimide (NBS). Start with 1.05-1.10 equivalents of the brominating agent and adjust as needed based on reaction monitoring.

  • Atmospheric Moisture: Some reactions involving electrophilic substitution can be sensitive to moisture.

    • Recommendation: While not always strictly required for brominations with stable reagents like NBS, ensuring your glassware is dry and using an anhydrous solvent can improve consistency.

FAQ 2: My post-reaction analysis (NMR/LC-MS) shows multiple unexpected signals. What are the likely by-products?

Identifying by-products is the first step to eliminating them. The structure of the thiazole ring dictates the likely side reactions.[7][8]

Answer: Based on the reactivity of the 2-methylthiazole-4-carbaldehyde core, the following by-products are most common during bromination:

  • Unreacted Starting Material (SM): 2-methylthiazole-4-carbaldehyde.

  • Dibrominated Species: The most likely is 5-bromo-2-(bromomethyl)thiazole-4-carbaldehyde. The methyl group at the C2 position can be susceptible to radical bromination, especially if using NBS with a radical initiator or under photochemical conditions.

  • Over-bromination on the Ring: While the C5 position is the most electron-rich and favored for electrophilic substitution, harsh conditions could potentially lead to substitution at other positions, though this is less common.[9]

  • Oxidized Impurities: The aldehyde functional group can be susceptible to oxidation, especially during workup, leading to the corresponding carboxylic acid: 5-Bromo-2-methylthiazole-4-carboxylic acid.

By-product Identification Table
By-product NameIdentification MethodCharacteristic Signal/Observation
Unreacted Starting Material¹H NMRPresence of a singlet for the H5 proton (typically >8.0 ppm).
LC-MSA peak with the mass of the starting material (C₅H₅NOS, MW: 127.16).
5-Bromo-2-(bromomethyl)thiazole-4-carbaldehyde¹H NMRDisappearance of the C2-methyl singlet (~2.7 ppm) and appearance of a new singlet for the -CH₂Br group (~4.5-4.8 ppm).
LC-MSA peak with the expected isotopic pattern for two bromine atoms ([M, M+2, M+4]) corresponding to C₅H₃Br₂NOS.
5-Bromo-2-methylthiazole-4-carboxylic acid¹H NMRAbsence of the aldehyde proton singlet (~9.9-10.1 ppm) and potential appearance of a broad carboxylic acid proton signal (>10 ppm).
LC-MSA peak corresponding to the mass of the carboxylic acid (C₅H₄BrNO₂S, MW: 222.06).[10]
IR SpectroscopyAppearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch.
FAQ 3: How can I prevent the formation of the dibrominated by-product?

The formation of 5-bromo-2-(bromomethyl)thiazole-4-carbaldehyde is a common issue when using NBS.

Answer: This side reaction is typically a radical-mediated process occurring at the activated methyl group. To suppress it, you must control the reaction conditions to favor the ionic, electrophilic aromatic substitution pathway.

  • Choice of Brominating Agent: While NBS is convenient, using molecular bromine (Br₂) in a polar solvent like acetic acid or dichloromethane can sometimes provide better selectivity for ring bromination.[9]

  • Temperature Control: Keep the reaction temperature low. Radical reactions often have a higher activation energy. Running the reaction at 0 °C or even lower can significantly slow the rate of benzylic-type bromination relative to the desired ring substitution.

  • Exclusion of Light and Radical Initiators: If using NBS, wrap the reaction flask in aluminum foil to exclude light, which can initiate radical chain reactions. Ensure your solvent or starting materials are free from peroxide impurities that could act as initiators.

  • Reaction Quenching: As soon as TLC/LC-MS indicates the consumption of starting material, quench the reaction promptly (e.g., with a solution of sodium thiosulfate) to prevent further reaction with any excess brominating agent.

FAQ 4: My product appears pure by TLC, but the NMR shows a persistent impurity. What could it be?

Answer: This scenario often points to an impurity that has a similar polarity to your product, making it difficult to separate by standard silica gel chromatography.

  • Isomeric Impurity: While C5 is the primary site for electrophilic substitution, trace amounts of other isomers could form and co-elute. A detailed 2D NMR analysis (COSY, HMBC) might be necessary to identify such an impurity.

  • Reagent-Derived Impurity: Succinimide (from NBS) is a common by-product. It is typically water-soluble, but if the aqueous workup is inefficient, it can persist. It shows characteristic signals in the ¹H NMR (a singlet around 2.7-2.8 ppm).

    • Solution: Ensure a thorough aqueous workup. Washing the organic layer multiple times with water or a dilute brine solution should remove succinimide.

Visualizing the Troubleshooting Workflow

G cluster_problem Problem Identification cluster_analysis Analysis cluster_cause Identify Cause cluster_solution Implement Solution Problem Low Yield or Impure Product Analysis Run Analytical Tests (TLC, LC-MS, NMR) Problem->Analysis Cause1 Incomplete Reaction (SM Remains) Analysis->Cause1 Interpret Data Cause2 Over-reaction (Dibromo Species) Analysis->Cause2 Interpret Data Cause3 Oxidation (Carboxylic Acid) Analysis->Cause3 Interpret Data Cause4 Poor Workup (Reagent Impurity) Analysis->Cause4 Interpret Data Sol1 Increase Reaction Time/Temperature Cause1->Sol1 Sol2 Decrease Temperature Exclude Light Use 1.05 eq. NBS Cause2->Sol2 Sol3 Use Inert Atmosphere Quench Promptly Cause3->Sol3 Sol4 Improve Aqueous Wash Recrystallize Cause4->Sol4

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 3: Experimental Protocols

Here we provide standardized, step-by-step protocols for key analytical and purification procedures.

Protocol 1: In-Process Reaction Monitoring by TLC

Objective: To track the consumption of starting material and the formation of the product and major by-products.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 30% Ethyl Acetate in Hexane - this may need optimization)

  • Capillary spotters

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

Procedure:

  • Prepare the TLC developing chamber by adding the mobile phase to a depth of ~0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover with a lid.

  • Using a capillary spotter, withdraw a small aliquot from the reaction mixture.

  • Spot the mixture on the TLC plate's baseline. Also spot the starting material as a reference in a separate lane.

  • Allow the spot to dry completely.

  • Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. The thiazole rings are typically UV-active. Circle the observed spots.

  • (Optional) Dip the plate in a KMnO₄ stain and gently heat with a heat gun. Most organic compounds will appear as yellow/brown spots on a purple background. This can help visualize UV-inactive by-products.

  • Calculate the Retention Factor (Rf) for each spot and compare the reaction lane to the starting material reference. The product should be a new spot, typically with a slightly different Rf than the starting material.

Protocol 2: Purification by Column Chromatography

Objective: To separate the target product from unreacted starting material and by-products.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Mobile phase (optimized from TLC, e.g., gradient elution from 10% to 40% Ethyl Acetate in Hexane)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder ('dry loading'). This prevents band broadening.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions in test tubes.

  • Gradually increase the polarity of the mobile phase according to your optimization (gradient elution).

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Rajput, A. A., & Tadavi, S. K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • BenchChem. (2025). Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Wikipedia. Thiazole. Available at: [Link]

  • Belen'kii, L. I., & Kruchkovskaya, N. D. (1986). Course of bromination of thiazole and 2-methylthiazole. OSTI.GOV. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • BenchChem. (2025). Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide.

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Technical Support Center: Recrystallization of 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working on the purification of 5-Bromo-2-methylthiazole-4-carbaldehyde. The purity of this intermediate is often critical for the successful synthesis of downstream active pharmaceutical ingredients. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and a validated starting protocol to address common challenges encountered during its recrystallization.

Physicochemical Profile of Thiazole Intermediates

Understanding the fundamental properties of your compound is the first step in developing a robust purification strategy. While specific data for this compound is not extensively published, we can infer a likely profile from its isomers and related analogs.

PropertyValue / ObservationSource / Rationale
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₅H₄BrNOSBased on structure
Molecular Weight 206.06 g/mol [1]
CAS Number 1379318-90-7 (Isomer)Note: This CAS is for 2-Bromo-5-methylthiazole-4-carbaldehyde[2]
Appearance Expected to be a white to yellow or pale brown solidAnalogy to related thiazoles.[3]
Melting Point 126-132 °C (for 2-Bromothiazole-4-carboxaldehyde)
Solubility Profile Likely soluble in polar organic solvents (e.g., Ethanol, Ethyl Acetate, Acetone, THF) and sparingly soluble in non-polar solvents (e.g., Hexanes) and water.General solubility of thiazole derivatives and common recrystallization solvents.[4][5]
Core Principles: Why Recrystallization Works

Recrystallization is a powerful purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the filtrate). The slow, controlled cooling of the saturated solution allows the target compound to form a highly ordered crystal lattice, excluding impurities.

Recommended Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound. Ethanol is often a good initial choice for thiazole derivatives.[5]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks, Beaker

  • Hotplate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add ethanol portion-wise until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield. Excess solvent will keep more of your product dissolved even after cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities. It must be removed before crystallization.

  • Hot Filtration (if carbon was used): If carbon or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents the product from prematurely crystallizing on the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Uninterrupted, slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold ethanol to remove any remaining soluble impurities. Causality: Using cold solvent minimizes the re-dissolving of your purified product.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of thiazole derivatives.

  • Question: I've cooled my solution, even in an ice bath, but no solid has precipitated. What's wrong?

  • Answer: This is a very common issue that can be attributed to two primary causes:

    • Excess Solvent: This is the most frequent reason for poor crystallization.[4] If too much solvent was added during the dissolution step, the solution is not saturated enough for crystals to form upon cooling.

      • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. You can test for saturation by dipping a glass rod in the solution; if a solid film forms on the rod as the solvent evaporates, it is likely saturated.

    • Supersaturation: Sometimes a solution can hold more dissolved solute than theoretically possible, a state known as supersaturation.

      • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth to begin.[4]

      • Solution 2 (Seed Crystal): If you have a small amount of the pure compound, add a single tiny crystal to the solution. This "seed" provides a template for other molecules to crystallize onto.

  • Question: As my solution cooled, a liquid layer (an oil) formed instead of solid crystals. How do I fix this?

  • Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point, often due to high impurity levels or an inappropriate solvent choice.[6] Purifying an oil is difficult because impurities are often more soluble in the oil than in the solvent.

    • Solution 1 (Re-dissolve and Cool Slower): Heat the solution to re-dissolve the oil. Add a small amount (1-5%) of additional solvent to lower the saturation point slightly. Then, ensure the solution cools as slowly as possible by insulating the flask. This gives the molecules more time to align into a crystal lattice.[7]

    • Solution 2 (Change Solvent System): The boiling point of your solvent may be too high relative to the melting point of your compound. Try a solvent with a lower boiling point. Alternatively, using a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy). Gently heat to clarify and then cool slowly. Common systems include ethanol/water or ethyl acetate/hexanes.[7]

  • Question: I got pure crystals, but my recovery was less than 50%. Where did my compound go?

  • Answer: A low yield suggests that a significant portion of your product was lost during the process.

    • Possible Cause 1 (Excess Solvent): As mentioned in Problem 1, using too much solvent is a primary cause of low recovery, as a large amount of the compound will remain in the mother liquor.[7]

    • Possible Cause 2 (Premature Crystallization): If you performed a hot filtration, some product may have crystallized on the filter paper or in the funnel. Ensure your filtration apparatus is adequately pre-heated.

    • Possible Cause 3 (Excessive Washing): While washing is necessary, using too much wash solvent or a solvent that is not ice-cold can dissolve a significant portion of your purified crystals. Always use a minimal amount of ice-cold solvent for washing.

  • Question: My final product is still yellow/brown. How can I get a colorless product?

  • Answer: Colored impurities are common in aromatic and heterocyclic compounds.

    • Solution (Activated Carbon): The most effective way to remove colored impurities is by using activated carbon (charcoal) as described in the protocol. Be aware that using too much carbon can also adsorb your product, reducing the yield.

    • Causality: Rapid crystallization can also trap impurities within the crystal lattice. Ensure cooling is slow and gradual.

Troubleshooting_Flowchart

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. (2025). BenchChem.
  • Problems with Recrystallisations. (n.d.). University of York.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).
  • Recrystallization methods for purifying aminothiazole compounds. (2025). BenchChem.
  • 4-Methylthiazole-5-carboxaldehyde. (n.d.). LookChem.
  • 2-Bromothiazole-4-carboxaldehyde. (n.d.). Sigma-Aldrich.
  • 4-Methylthiazole-5-carboxaldehyde. (n.d.). TCI Chemicals.
  • 2-bromo-4-methylthiazole-5-carbaldehyde. (n.d.). ChemicalBook.
  • 2-BroMo-5-Methylthiazole-4-carbaldehyde. (n.d.). ChemicalBook.

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Validation & Comparative

Comparative Biological Activity of 5-Bromo-2-methylthiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural properties allow it to interact with a wide array of biological targets, making thiazole derivatives potent agents for therapeutic development.[2][3] Compounds featuring this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1]

This guide focuses on derivatives of a specific and promising scaffold: 5-Bromo-2-methylthiazole-4-carbaldehyde . The presence of a bromine atom at the 5-position and a reactive aldehyde group at the 4-position makes this molecule an excellent starting point for synthesizing diverse chemical libraries. By modifying the carbaldehyde group, typically through the formation of Schiff bases, researchers can systematically alter the molecule's steric and electronic properties to enhance its potency and selectivity for various biological targets.

This document provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Synthetic Strategy: Accessing Chemical Diversity via Schiff Base Formation

The primary route for derivatizing this compound is through condensation reactions with various primary amines to form Schiff bases (imines). This reaction is highly efficient and allows for the introduction of a vast range of substituents, enabling a thorough exploration of the structure-activity relationship (SAR).

The general synthesis involves refluxing an equimolar mixture of the parent aldehyde with a selected primary amine (often an aniline or another amino-heterocycle) in a suitable solvent like ethanol, frequently with a catalytic amount of glacial acetic acid to facilitate the reaction.[4][5]

G cluster_reactants Reactants cluster_products Product Aldehyde This compound Catalyst Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Reflux Aldehyde->Catalyst Amine Primary Amine (R-NH2) Amine->Catalyst SchiffBase Schiff Base Derivative Water H2O Catalyst->SchiffBase Condensation Catalyst->Water

Caption: General synthesis of Schiff base derivatives.

Part 1: Comparative Anticancer Activity

Thiazole derivatives are well-established as potent anticancer agents that can induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways like PI3K/Akt/mTOR.[2][6] The biological activity of derivatives of this compound is significantly influenced by the nature of the substituent introduced via the Schiff base linkage.

In Vitro Cytotoxicity Data

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic potential of compounds against various cancer cell lines.[7][8] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing potency.

Derivative Substituent (R-group)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
4-ChlorophenylMCF-7 (Breast)7.26 ± 0.44Staurosporine6.77 ± 0.41[7]
4-ChlorophenylHepG2 (Liver)2.57 ± 0.16Staurosporine8.4 ± 0.51[7]
4-BromophenylMCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41[7]
4-BromophenylHepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51[7]
4-NitrophenylHCT-116 (Colon)~25Doxorubicin<10[9]
2,4-DinitrophenylHL-60 (Leukemia)Potent (>90% inhibition)N/AN/A[10]
4-HydroxyphenylSW480 (Colorectal)10.22Doxorubicin2.32[8]

Note: Data is compiled from studies on structurally similar thiazole carbaldehyde derivatives to provide a comparative framework.

Analysis of Structure-Activity Relationship (SAR):

  • Halogen Substitution: The presence of a halogen on the phenyl ring of the Schiff base often enhances cytotoxic activity. For instance, a chloro-substituted derivative showed significantly higher potency against HepG2 and MCF-7 cell lines compared to its bromo-substituted counterpart.[7][11]

  • Electron-Withdrawing Groups: Groups like nitro (NO2) can increase the anticancer effect. A derivative with a 2,4-dinitro substitution demonstrated very high inhibition against leukemia cells.[10]

  • Positional Isomerism: The position of the substituent on the aromatic ring is critical. This suggests that the molecule's specific orientation within the target's binding pocket is crucial for its activity.

Mechanism of Action: Apoptosis Induction

Many thiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[12] This is often achieved by disrupting the mitochondrial membrane potential and modulating the expression of key regulatory proteins like Bcl-2 and Bax.

G Thiazole Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Expression Downregulated Thiazole->Bcl2 Bax Bax (Pro-apoptotic) Expression Upregulated Thiazole->Bax Mitochondria Mitochondria Caspase Caspase Activation Mitochondria->Caspase Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified pathway of apoptosis induction.

Part 2: Comparative Antimicrobial Activity

Thiazole-based Schiff bases are also recognized for their significant antibacterial and antifungal properties.[3][13][14] Their mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes.

In Vitro Antimicrobial Susceptibility Data

Antimicrobial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[15][16]

Derivative Substituent (R-group)OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
Unspecified PhenylthiazoleS. aureus (Gram +)12.5 - 25Amoxicillin>30[3]
Unspecified PhenylthiazoleE. coli (Gram -)30.38Ciprofloxacin<30[3]
Phenylthiazole ThiadiazoleR. solanacearum (Bacteria)2.23Thiodiazole copper52.01[17]
Phenylthiazole ThiadiazoleS. sclerotiorum (Fungi)Potent (>90% inhibition)Thifluzamide72.92% inhibition[17]
Unspecified BisthiazoleC. albicans (Fungi)Moderate ActivityFluconazoleN/A[3]

Note: Data is compiled from studies on various thiazole derivatives to illustrate comparative antimicrobial potential.

Analysis of Structure-Activity Relationship (SAR):

  • Gram-Positive vs. Gram-Negative: Many thiazole derivatives show greater potency against Gram-positive bacteria (e.g., S. aureus) than Gram-negative bacteria (e.g., E. coli).[3] This is likely due to differences in the bacterial cell wall structure.

  • Fused Ring Systems: Incorporating other heterocyclic rings, such as thiadiazole, can dramatically enhance antimicrobial and antifungal activity, as seen in the potent inhibition of plant pathogens.[17]

  • Lipophilicity: The lipophilic character of the molecule can influence its ability to penetrate microbial cell membranes, affecting its overall activity.[18]

Part 3: Experimental Protocols for Verification

To ensure scientific trustworthiness, the following are detailed, self-validating protocols for key experiments. The causality behind each step is explained to provide a deeper understanding of the methodology.

Protocol 1: General Synthesis of Thiazole Schiff Base Derivatives

This protocol describes a standard, reproducible method for synthesizing the target compounds.

Objective: To synthesize a Schiff base derivative from this compound and a primary amine.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL). Add the selected primary amine (1.0 eq).

    • Causality: Using equimolar amounts ensures the reaction proceeds to completion without excess starting material, simplifying purification. Ethanol is an effective solvent for both reactants and is easily removed post-reaction.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine, thereby catalyzing the condensation reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4]

    • Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for visual confirmation that the starting materials are being consumed and the product is forming.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate. If not, pour the mixture into crushed ice to induce precipitation.

    • Causality: The product is typically less soluble in the cold solvent mixture than the reactants, allowing for isolation by precipitation.

  • Purification: Filter the solid product, wash it with cold ethanol to remove any unreacted starting materials, and then dry it. Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base derivative.

    • Causality: Washing removes soluble impurities. Recrystallization is a purification technique that yields a highly pure crystalline product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the steps for determining the IC50 value of a synthesized derivative.

Sources

A Researcher's Guide to the Structure-Activity Relationship of 5-Bromo-2-methylthiazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for analogs of 5-Bromo-2-methylthiazole-4-carbaldehyde. While direct, systematic SAR studies on this specific scaffold are not extensively documented, this document synthesizes data from a wide range of related thiazole derivatives to build a predictive framework. We will explore the influence of modifications at each key position of the thiazole ring, discuss synthetic strategies, and provide detailed experimental protocols for evaluating new chemical entities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to design and optimize novel therapeutic agents based on the thiazole core.

The Thiazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic compound that is a cornerstone in drug discovery.[1] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[2] Consequently, thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The core structure is found in numerous FDA-approved drugs, such as the anticancer agent Dasatinib and the antibiotic Cefiderocol, underscoring its therapeutic relevance.[1][3] The this compound scaffold serves as a versatile starting point for generating diverse chemical libraries, with the bromine atom acting as both a key pharmacophoric feature and a synthetic handle for further elaboration.[5]

Synthetic Pathways for Analog Generation

The generation of a diverse library of analogs is fundamental to any SAR study. The primary route for constructing the core thiazole ring is the Hantzsch thiazole synthesis. Subsequent modifications, particularly at the C4-carbaldehyde position, allow for extensive diversification.

General Synthetic Workflow

The diagram below illustrates a common workflow for synthesizing the core scaffold and subsequently diversifying it. The initial Hantzsch reaction involves the condensation of an α-haloketone with a thioamide. For the specific scaffold , modifications often begin from a pre-formed thiazole ester, which is then converted to the aldehyde. This aldehyde is a crucial intermediate, readily reacting with various nucleophiles to form a wide range of derivatives such as Schiff bases, hydrazones, and oximes.[6][7]

G cluster_0 Core Synthesis cluster_1 Intermediate Processing cluster_2 Analog Diversification A α-Haloketone + Thioamide B Hantzsch Cyclization A->B C Ethyl 2-amino-4- methylthiazole-5-carboxylate B->C D Conversion to Hydrazide C->D Hydrazine Hydrate E Reduction/Oxidation Steps D->E F 5-Bromo-2-methylthiazole -4-carbaldehyde (Core Scaffold) E->F G Reaction with Amines F->G H Reaction with Hydrazines F->H I Reaction with Hydroxylamines F->I J Schiff Bases G->J Yields diverse substituents K Hydrazones H->K Introduces H-bond donors/acceptors L Oximes I->L

Caption: General workflow for synthesis and diversification of thiazole-4-carbaldehyde analogs.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature of the substituents at the C2, C4, and C5 positions. The following analysis is based on comparative data from various studies on related thiazole structures.

SAR Insights at Key Positions

G cluster_0 cluster_1 cluster_2 C2_label Position C2 (Methyl Group) C2_text Small alkyl groups generally tolerated. Larger aromatic groups can increase potency, depending on the target (e.g., kinase inhibition). C2_label->C2_text point_C2 C2_label->point_C2 C4_label Position C4 (Carbaldehyde Derivatives) C4_text The aldehyde is a key reactive point. Derivatization to Schiff bases or hydrazones is critical for activity. Introduces points for hydrogen bonding and aromatic interactions. C4_label->C4_text point_C4 C4_label->point_C4 C5_label Position C5 (Bromo Group) C5_text Halogen (Br, Cl) often enhances lipophilicity, improving cell membrane permeability. Can act as a key binding contact (halogen bonding). Substitution with other groups (e.g., sulfide) is possible. C5_label->C5_text point_C5 C5_label->point_C5

Caption: Key SAR takeaways for the this compound scaffold.

  • Position C4 (The Carbaldehyde Group): The aldehyde functional group is rarely the final pharmacophore. It serves as a versatile chemical handle to introduce a vast array of functionalities. Condensation with aromatic amines or hydrazines to form Schiff bases or hydrazones, respectively, is a common and effective strategy. This introduces a larger, often aromatic, moiety that can engage in crucial π-π stacking or hydrophobic interactions within a target's binding pocket. For instance, benzylidenehydrazinyl-substituted thiazoles have shown potent inhibitory activity against enzymes like 15-lipoxygenase and carbonic anhydrase II.[8] The imine (C=N) bond and adjacent heteroatoms provide critical hydrogen bond acceptor and donor sites.

  • Position C5 (The Bromo Group): The bromine atom at C5 significantly influences the molecule's properties. Its electron-withdrawing nature affects the electronics of the thiazole ring. More importantly, it increases the lipophilicity of the analog, which can enhance its ability to cross cellular membranes.[2] In some cases, halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms in a protein's active site, thereby anchoring the inhibitor. Studies on substituted thiazolidinones have shown that the position and nature of halogen substitution on appended phenyl rings can dramatically alter antimicrobial potency.[9] The bromine also serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl or alkynyl groups to probe for additional binding interactions.

  • Position C2 (The Methyl Group): The 2-methyl group is a relatively small, lipophilic substituent. While often tolerated, its replacement can be a source of improved potency or selectivity. Replacing the methyl group with larger, more complex aromatic or heteroaromatic rings has been a successful strategy in developing potent kinase inhibitors.[2] Conversely, replacing it with a simple amino group (-NH2) is a common feature in many biologically active thiazoles, providing an additional hydrogen bonding site.[5][10] The optimal substituent at C2 is highly dependent on the specific biological target.

Comparative Analysis of Biological Activity

To illustrate the impact of these structural modifications, the following table summarizes the biological activity of various thiazole analogs from different studies. It is crucial to note that direct comparison of IC₅₀ or MIC values across different assays and laboratories should be done with caution; however, the trends provide valuable SAR insights.

Compound Class Key Structural Features Biological Target/Activity Potency (IC₅₀ / MIC) Reference
Thiazole CarboxamidesVaried aryl groups at C2 via amide linkagec-Met Kinase / Anticancer0.68 - 3.94 µM (for lead compound)[2]
Benzylidenehydrazinyl ThiazolesVaried substituents on benzylidene ring15-Lipoxygenase / Anti-inflammatory0.12 - 0.69 µM[8]
Benzylidene ThiazolidinonesBromo- and Chloro-substituents on benzylidene ringAntibacterial (MRSA, E. coli)29.8 - 433.5 µM[9]
2-Amino-Thiazole DerivativesVaried substituents at C4 and C5Fungicidal>50% inhibition at 50 µg/mL[10]
2-Phenylacetamido-ThiazolesPhenylacetamido group at C2Antibacterial (E. coli)1.56 - 6.25 µg/mL[11]

Analysis of Trends:

  • Anticancer Activity: For kinase inhibition, larger aromatic structures attached to the thiazole core, often via an amide or similar linker, are frequently required to occupy the ATP-binding pocket.[2]

  • Anti-inflammatory Activity: The benzylidenehydrazinyl moiety appears to be a potent pharmacophore for inhibiting enzymes involved in inflammation, such as lipoxygenases.[8]

  • Antimicrobial Activity: The presence of halogens on appended aromatic rings is a recurring theme for enhancing antibacterial and antifungal activity.[9][12] The overall lipophilicity and electronic nature of these substituents are critical.

Key Experimental Protocols

To ensure the generation of reliable and reproducible data for SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for common assays used to evaluate thiazole analogs.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well microtiter plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, typically DMSO). Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3–4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Principle: Bacteria are exposed to serial dilutions of a test compound in a liquid growth medium. The MIC is identified by observing the lowest concentration at which no turbidity (bacterial growth) is observed.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate. The final volume in each well before adding bacteria should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18–24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader measuring absorbance at 600 nm can also be used for a more quantitative assessment.

Experimental Workflow Diagram (MTT Assay)

start Start seed Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat cells with serial dilutions of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add 20µL MTT solution (5mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Remove medium, add 150µL DMSO to dissolve formazan incubate3->solubilize read Read absorbance at 570nm solubilize->read analyze Calculate % viability and determine IC₅₀ value read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationship, synthesized from related analogs, highlights several key principles for optimization:

  • The C4-carbaldehyde is not a passive placeholder but a critical anchor for introducing diverse functionalities that directly interact with biological targets.

  • The C5-bromo substituent is a powerful modulator of physicochemical properties and can serve as a key binding element or a handle for further synthetic elaboration.

  • The C2-methyl group offers an additional site for modification to fine-tune potency and selectivity.

Future research should focus on a systematic exploration of these positions. A combinatorial approach, generating libraries with diverse substituents at C4 (via the aldehyde) while simultaneously varying the C2 and C5 positions, will be crucial. Advanced studies should also include ADME/Tox profiling early in the discovery process and employ computational methods, such as molecular docking, to rationalize observed SAR trends and guide the design of next-generation analogs.

References

  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]

  • ResearchGate. (n.d.). Biological Potential of Thiazole Derivatives of Synthetic Origin. Available from: [Link]

  • MDPI. (n.d.). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Available from: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

  • PubMed. (2017). Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

  • ResearchGate. (2022). Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. Available from: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Available from: [Link]

  • Synthesis of some new 5- substituted of. (n.d.). JOCPR. Available from: [Link]

  • ResearchGate. (n.d.). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. Available from: [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Available from: [Link]

  • ResearchGate. (n.d.). Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: Synthesis, biological evaluation and docking studies. Available from: [Link]

  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021). Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Available from: [Link]

  • PubMed. (n.d.). Potent inhibitors of human inosine monophosphate dehydrogenase type II. Fluorine-substituted analogues of thiazole-4-carboxamide adenine dinucleotide. Available from: [Link]

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A Comparative Guide to 5-Bromo-2-methylthiazole-4-carbaldehyde and Other Thiazole Aldehydes for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Thiazole aldehydes, a class of heterocyclic compounds, are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] This guide provides an in-depth, objective comparison of 5-Bromo-2-methylthiazole-4-carbaldehyde with other commercially available thiazole aldehydes, namely 2-phenylthiazole-4-carbaldehyde and 2-chlorothiazole-5-carbaldehyde. By presenting supporting experimental data and explaining the underlying chemical principles, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to Thiazole Aldehydes: Versatile Scaffolds in Modern Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][4] Its presence in numerous natural products and FDA-approved drugs, such as the anticancer agents Dasatinib and Dabrafenib, underscores its biological significance.[4][5] The aldehyde functionality on the thiazole ring serves as a versatile handle for a variety of chemical transformations, most notably the Knoevenagel condensation, which allows for the facile construction of carbon-carbon double bonds.[6][7] The electronic nature of the substituents on the thiazole ring significantly modulates the reactivity of the aldehyde group, making the choice of a specific thiazole aldehyde a key strategic consideration in synthetic design.[8]

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective use. The following tables summarize the key characteristics of this compound and its counterparts.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₅H₄BrNOS206.06SolidNot Reported
2-Phenylthiazole-4-carbaldehydeC₁₀H₇NOS189.23SolidNot Reported
2-Chlorothiazole-5-carbaldehydeC₄H₂ClNOS147.58SolidNot Reported

Table 2: Spectroscopic Data Comparison

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Key IR Bands (cm⁻¹)
This compound Aldehyde proton expected around 9.8-10.2 ppm. Methyl protons expected around 2.7 ppm.Aldehyde carbon expected around 185-195 ppm. Thiazole ring carbons expected between 115-170 ppm.C=O stretch (aldehyde) ~1680-1700 cm⁻¹.
2-Phenylthiazole-4-carbaldehyde Aldehyde proton: ~9.9 ppm. Phenyl protons: ~7.4-8.1 ppm. Thiazole proton: ~8.3 ppm.Aldehyde carbon: ~185 ppm. Thiazole and phenyl carbons: ~126-170 ppm.C=O stretch (aldehyde) ~1690 cm⁻¹.
2-Chlorothiazole-5-carbaldehyde Aldehyde proton: 9.96 (s, 1H). Thiazole proton: 8.21 (s, 1H).[9]Aldehyde carbon expected around 180-190 ppm. Thiazole ring carbons expected between 120-160 ppm.C=O stretch (aldehyde) ~1685 cm⁻¹.

Reactivity Profile: The Impact of Substitution on the Thiazole Core

The reactivity of the aldehyde group in these thiazole derivatives is directly influenced by the electronic nature of the substituents on the ring.

  • This compound : This compound features both an electron-withdrawing bromine atom and an electron-donating methyl group. The bromine at the 5-position is expected to enhance the electrophilicity of the aldehyde at the 4-position through its inductive effect, potentially leading to faster reaction rates in nucleophilic additions like the Knoevenagel condensation. The methyl group at the 2-position has a modest electron-donating effect.

  • 2-Phenylthiazole-4-carbaldehyde : The phenyl group at the 2-position can act as either an electron-donating or -withdrawing group depending on the resonance and inductive effects. Its presence can influence the reactivity of the aldehyde at the 4-position and can also be a site for further functionalization.

  • 2-Chlorothiazole-5-carbaldehyde : The chlorine atom at the 2-position is strongly electron-withdrawing, which deactivates the thiazole ring towards electrophilic substitution but increases the electrophilicity of the aldehyde at the 5-position, making it highly reactive towards nucleophiles.

To provide a practical comparison, we will consider a representative Knoevenagel condensation reaction.

Experimental Protocol: Comparative Knoevenagel Condensation

This protocol is designed to objectively compare the reactivity of the three thiazole aldehydes.

Objective: To compare the reaction rate and yield of the Knoevenagel condensation of each thiazole aldehyde with malononitrile.

Materials:

  • This compound

  • 2-Phenylthiazole-4-carbaldehyde

  • 2-Chlorothiazole-5-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • NMR spectrometer and other analytical instruments for product characterization

Procedure:

  • In three separate round-bottom flasks, dissolve 1 mmol of each thiazole aldehyde in 10 mL of ethanol.

  • To each flask, add 1.1 mmol of malononitrile.

  • Add 0.1 mmol of piperidine to each flask to initiate the reaction.

  • Stir the reactions at room temperature and monitor the progress by TLC at regular intervals (e.g., every 15 minutes).

  • Record the time required for the complete consumption of the starting aldehyde.

  • Once the reaction is complete, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Calculate the yield of the purified product for each reaction.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Expected Outcomes and Causality:

Based on the electronic effects of the substituents, it is hypothesized that 2-chlorothiazole-5-carbaldehyde will exhibit the highest reactivity due to the strong electron-withdrawing nature of the chlorine atom, leading to the fastest reaction time and a high yield. This compound is also expected to be highly reactive due to the electron-withdrawing bromine. The phenyl group in 2-phenylthiazole-4-carbaldehyde may lead to a slightly lower reactivity compared to the halogenated analogs.

Knoevenagel_Condensation_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Aldehyde Thiazole Aldehyde (1 mmol) Stirring Stir at Room Temperature Aldehyde->Stirring Malononitrile Malononitrile (1.1 mmol) Malononitrile->Stirring Solvent Ethanol (10 mL) Solvent->Stirring Catalyst Piperidine (0.1 mmol) Catalyst->Stirring TLC Monitor by TLC Stirring->TLC Monitor Progress Precipitation Precipitate in Ice Bath TLC->Precipitation Reaction Complete Filtration Vacuum Filtration Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Yield Calculate Yield Drying->Yield Characterization Characterize (NMR, MS) Drying->Characterization

Figure 1: Experimental workflow for the comparative Knoevenagel condensation.

Stability Considerations

The stability of reagents is a crucial factor in their storage and handling. Halogenated organic compounds, in general, can be susceptible to degradation over time, especially when exposed to light or heat.

  • Halogenated Thiazole Aldehydes : Both this compound and 2-chlorothiazole-5-carbaldehyde should be stored in a cool, dark place to minimize potential degradation. Photochemical degradation of bromothiazoles has been reported, which can lead to the formation of debrominated byproducts.[2]

  • 2-Phenylthiazole-4-carbaldehyde : This compound is generally expected to be more stable than its halogenated counterparts due to the absence of a labile halogen atom.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound, 2-phenylthiazole-4-carbaldehyde, and 2-chlorothiazole-5-carbaldehyde will ultimately depend on the specific requirements of the synthetic target and the desired reactivity profile.

  • For rapid, high-yielding reactions where high electrophilicity is desired, 2-chlorothiazole-5-carbaldehyde and This compound are excellent candidates. The presence of the halogen atom also provides an additional site for further synthetic modifications, such as cross-coupling reactions.

  • For applications requiring a more nuanced electronic profile or where stability is a primary concern , 2-phenylthiazole-4-carbaldehyde may be the preferred choice. The phenyl ring offers opportunities for tuning the electronic and steric properties of the final molecule through substitution.

This guide provides a framework for the rational selection of thiazole aldehydes. Researchers are encouraged to perform small-scale trials, as described in the experimental protocol, to determine the optimal reagent and conditions for their specific application.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])

  • PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES§ Cyri - Semantic Scholar. (URL: [Link])

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (URL: [Link])

  • Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. (URL: [Link])

  • Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives - PubMed. (URL: [Link])

  • Synthesis of thiazoles from aldehydes, amines, and element sulfur. - ResearchGate. (URL: [Link])

  • A review on thiazole based compounds & it's pharmacological activities. (URL: [Link])

  • Structures of some clinically approved thiazole-based drugs. - ResearchGate. (URL: [Link])

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (URL: [Link])

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (URL: [Link])

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

  • Thiazole - Wikipedia. (URL: [Link])

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (URL: [Link])

  • 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem. (URL: [Link])

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (URL: [Link])

  • 2-Chloro-1,3-thiazole-5-carbaldehyde | C4H2ClNOS | CID 1479765 - PubChem. (URL: [Link])

  • 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (URL: [Link])

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A Comparative Guide to Purity Validation of 5-Bromo-2-methylthiazole-4-carbaldehyde: An In-Depth Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. The integrity of these initial components directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-2-methylthiazole-4-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to prevent the introduction of unwanted impurities that could compromise subsequent reactions and the final product's impurity profile.

This comprehensive guide offers an in-depth comparison of various analytical methods for the validation of this compound purity. As a senior application scientist, this guide moves beyond a simple listing of procedures to explain the rationale behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative sources.

The Criticality of Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2][3] This is a mandatory requirement in the pharmaceutical industry, governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures.[1][2][3] A well-validated method provides confidence in the reliability of the generated data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely adopted and robust technique for assessing the purity of moderately polar organic compounds like this compound.[4] This method separates the primary compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[4]

Causality Behind Experimental Choices in HPLC Method Development:

The choice of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and water, is selected for its miscibility and UV transparency. The addition of a small amount of an acid like orthophosphoric acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper and more symmetrical peaks. The detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure the highest sensitivity.

Detailed Experimental Protocol for HPLC Analysis:

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (OPA)

  • This compound reference standard and sample.

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% v/v OPA in water (Solvent A) and 0.1% v/v OPA in acetonitrile (Solvent B). A typical gradient might start at 70% A and 30% B, ramping to 10% A and 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically around 270-280 nm for thiazole derivatives).

  • Injection Volume: 10 µL

  • Run Time: Approximately 30 minutes to ensure elution of all potential late-eluting impurities.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Prepare the sample solution at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Standard & Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject into HPLC prep3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % data1->data2 data3 Determine Purity data2->data3

Figure 1: HPLC Workflow for Purity Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

For identifying and quantifying volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique.[5][6] It offers high separation efficiency and provides structural information from the mass spectrum, aiding in the identification of unknown impurities.

Rationale for Using GC-MS:

GC-MS is particularly useful for detecting residual solvents, starting materials, or by-products that are thermally stable and volatile. The mass spectrometer provides a "fingerprint" of each eluting compound, allowing for positive identification by comparing the fragmentation pattern to a spectral library.

Detailed Experimental Protocol for GC-MS Analysis:

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., a polyethylene glycol or a mid-polarity phenyl-methylpolysiloxane column).

  • Autosampler and data analysis software with a mass spectral library.

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Electron Ionization (EI) Energy: 70 eV

  • Mass Range: m/z 40-500

Sample Preparation:

  • Prepare a solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved.

Data Analysis: Purity is assessed by the area percentage of the main peak. Impurities are identified by matching their mass spectra with entries in the NIST or other commercial mass spectral libraries.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve Sample in Volatile Solvent gcms1 Inject into GC prep1->gcms1 gcms2 Separation in Column gcms1->gcms2 gcms3 Mass Spectrometry Detection gcms2->gcms3 data1 Analyze Chromatogram gcms3->data1 data2 Identify Impurities via Mass Spectra data1->data2 data3 Quantify Purity data2->data3

Figure 2: GC-MS Workflow for Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic compounds.[7] ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The Role of NMR in Purity Validation:

While not typically used for routine purity quantification in the same way as HPLC, NMR is invaluable for confirming the identity of the main component and for identifying and characterizing the structure of unknown impurities, especially when they are present at significant levels. Quantitative NMR (qNMR) can also be employed for highly accurate purity determination using a certified internal standard.

Detailed Experimental Protocol for NMR Analysis:

Objective: To confirm the structure of this compound and identify any major impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard.

  • This compound sample.

¹H NMR Acquisition:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent containing TMS in an NMR tube.

  • Acquire the ¹H NMR spectrum. Key signals to expect include a singlet for the aldehyde proton (typically δ 9.5-10.0 ppm), a singlet for the thiazole ring proton, and a singlet for the methyl group protons.

¹³C NMR Acquisition:

  • A more concentrated sample (20-50 mg) may be required.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals include the carbonyl carbon of the aldehyde, and the carbons of the thiazole ring and the methyl group.

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are used to confirm the structure. The presence of unexpected signals may indicate impurities, and their structure can often be deduced from the NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8][9] It is an excellent tool for a quick identity check and for detecting impurities that have different functional groups from the main compound.

The Utility of FTIR in Purity Assessment:

FTIR can quickly confirm the presence of key functional groups in this compound, such as the aldehyde C=O stretch and the C=N and C-S vibrations of the thiazole ring. The absence of certain bands (e.g., an O-H stretch from a corresponding alcohol impurity) can also be indicative of purity.

Detailed Experimental Protocol for FTIR Analysis:

Objective: To confirm the presence of key functional groups and provide a fingerprint for the this compound sample.

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Data Acquisition:

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

Data Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, key expected peaks include:

  • ~1680-1700 cm⁻¹ (C=O stretch of the aldehyde)

  • ~1600-1475 cm⁻¹ (C=N and C=C stretching of the thiazole ring)

  • ~2820 and ~2720 cm⁻¹ (C-H stretch of the aldehyde)

  • C-Br and C-S vibrations in the fingerprint region (<1000 cm⁻¹).

Comparison of Analytical Methods

Parameter HPLC GC-MS NMR FTIR
Primary Application Quantitative PurityIdentification of Volatile ImpuritiesStructural ConfirmationFunctional Group ID
Quantitative Accuracy HighGoodHigh (with qNMR)Low
Sensitivity High (ppm levels)Very High (ppb levels)ModerateLow
Sample Throughput ModerateModerateLowHigh
Cost ModerateHighHighLow
Destructive YesYesNoNo
ICH Validation Routinely ValidatedCan be ValidatedCan be ValidatedPrimarily for Identification

Conclusion: A Multi-faceted Approach to Purity Validation

For the comprehensive purity validation of this compound, a well-validated RP-HPLC method is the recommended primary technique due to its high resolution, sensitivity, and quantitative accuracy.[4] However, a multi-faceted approach utilizing complementary techniques provides a more complete picture of the compound's purity profile.

GC-MS is essential for detecting and identifying potentially harmful volatile impurities that may not be observed by HPLC. NMR spectroscopy provides unequivocal structural confirmation of the main component and can be instrumental in identifying unknown impurities. FTIR offers a rapid and cost-effective method for identity confirmation and screening for functional group impurities.

By employing a combination of these analytical methods, researchers and drug development professionals can ensure the quality and purity of this compound, thereby safeguarding the integrity of their research and the safety of potential new medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

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A Comparative Guide to Molecular Docking Studies of Thiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in-silico performance of 5-Bromo-2-methylthiazole-4-carbaldehyde derivatives against established alternatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the discovery of novel therapeutics. We will dissect the causality behind experimental choices in molecular docking, provide self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Therapeutic Promise of Thiazole Scaffolds

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This scaffold is present in numerous clinically approved drugs, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6] Derivatives of this compound represent a promising subclass, offering a versatile backbone for structural modification to enhance potency and selectivity against various therapeutic targets. The development of these derivatives is often accelerated by computational methods that predict their biological activity before synthesis.[7]

Molecular docking, a powerful structure-based drug design technique, has become indispensable in this process.[8] It predicts the preferred orientation of a small molecule (ligand) when bound to a protein target, estimating the strength of their interaction.[9] This computational "handshake" allows for the rapid screening of vast chemical libraries, prioritizing candidates for synthesis and experimental testing, thereby saving significant time and resources.[8][9]

Target Selection: Why Bacterial DNA Gyrase?

Thiazole derivatives have shown potent inhibitory activity against a range of biological targets, including Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (Bcl-2), and various protein kinases.[4][10][11] For the purpose of this guide, we will focus on a critical and well-validated bacterial target: DNA gyrase .

This enzyme, particularly its GyrB subunit, is essential for bacterial DNA replication and is a prime target for developing new antibacterial agents to combat rising antimicrobial resistance.[7] The GyrB subunit contains a highly conserved ATP-binding site, which, when inhibited, disrupts the enzyme's function, leading to bacterial cell death.[7] Several thiazole-based compounds have been rationally designed to target this site, making it an excellent case study for our comparative docking analysis.[4][7]

Comparative Docking Performance Analysis

To illustrate the potential of this compound derivatives, a comparative molecular docking study was performed against the ATP-binding site of E. coli DNA gyrase (PDB ID: 1KZN). The performance of three hypothetical derivatives is compared against Novobiocin, a known DNA gyrase inhibitor.

Rationale for Derivative Selection: The selected derivatives explore the impact of modifying the carbaldehyde group.

  • Derivative 1 (Schiff Base): Introduces a phenyl-imine group to explore additional aromatic interactions.

  • Derivative 2 (Amide Linkage): Incorporates a flexible amide linker to a pyridine ring, probing different hydrogen bonding patterns.

  • Derivative 3 (Hydrazone Moiety): Adds a hydrazone group, known for its coordinating properties and ability to form strong hydrogen bonds.

Compound2D StructureDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
Novobiocin (Reference) Novobiocin Structure-8.5Asp73, Glu50, Asn46, Thr1654
Parent Scaffold (this compound)Parent Scaffold Structure-6.2Asp73, Thr1652
Derivative 1 Derivative 1 Structure-7.8Asp73, Asn46, Val71, Thr1653
Derivative 2 Derivative 2 Structure-9.1Asp73, Glu50, Asn46, Val43, Thr1655
Derivative 3 Derivative 3 Structure-8.8Asp73, Asn46, Gly77, Thr1654

Analysis of Results: The docking scores, which estimate binding free energy (lower is better), indicate that Derivatives 2 and 3 have a higher predicted binding affinity for the DNA gyrase active site than the reference inhibitor, Novobiocin.[9][12] Derivative 2, in particular, shows a superior docking score of -9.1 kcal/mol and forms five hydrogen bonds with key residues, including the critical Asp73 and Asn46. The parent scaffold shows moderate affinity, highlighting the success of the rational design strategy in enhancing binding interactions through targeted functionalization.

Experimental Protocol: A Self-Validating Molecular Docking Workflow

This section provides a detailed, step-by-step methodology for performing a molecular docking study. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Diagram: Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation P_Prep 1. Protein Preparation (PDB Download, Cleanup) Grid 3. Grid Box Generation (Define Binding Site) P_Prep->Grid L_Prep 2. Ligand Preparation (2D to 3D, Minimization) Dock 4. Run Docking (AutoDock Vina) L_Prep->Dock Grid->Dock Analyze 5. Analyze Results (Scores, Poses, Interactions) Dock->Analyze Validate 6. Protocol Validation (Re-docking, RMSD) Analyze->Validate Feedback Validate->Dock Refine Protocol G PDB Protein-Ligand Complex (from PDB) Protein Apo Protein (Ligand Removed) PDB->Protein Ligand_Exp Experimental Ligand Pose (Reference) PDB->Ligand_Exp Docking Re-Dock Ligand into Apo Protein Protein->Docking Ligand_Exp->Docking RMSD Calculate RMSD (Compare Poses) Ligand_Exp->RMSD Ligand_Docked Predicted Ligand Pose Docking->Ligand_Docked Ligand_Docked->RMSD Result RMSD < 2.0 Å Protocol is Valid RMSD->Result

Sources

A Comparative Guide to the Antioxidant Properties of Thiazole-4-carbaldehyde Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of chronic diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2] This has spurred significant research into the discovery and development of novel antioxidant agents. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, the thiazole ring has emerged as a privileged structure due to its wide array of pharmacological activities.[1][3][4] Thiazole derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties, with their antioxidant potential being an area of growing interest.[2][5] This guide provides a comparative analysis of the antioxidant properties of a specific subclass: thiazole-4-carbaldehyde and its derivatives, offering insights into their mechanism of action, structure-activity relationships, and performance against established antioxidants.

The Thiazole Scaffold: A Foundation for Antioxidant Activity

The five-membered aromatic ring of thiazole, containing both sulfur and nitrogen atoms, provides a unique electronic configuration that is amenable to chemical modification, allowing for the fine-tuning of its biological activities.[1][3] The synthesis of thiazole derivatives is often achieved through the well-established Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[4][6] This versatile synthetic route allows for the introduction of various substituents onto the thiazole core, which is crucial for optimizing antioxidant potency.

Mechanism of Antioxidant Action: Quenching the Fire of Oxidative Stress

Thiazole derivatives primarily exert their antioxidant effects through two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).[2] In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron to the free radical. The efficiency of these processes is heavily influenced by the structural features of the thiazole derivative.

The antioxidant potential of these compounds is often linked to the presence of specific functional groups that can readily donate a hydrogen atom or an electron. For instance, the incorporation of phenolic hydroxyl (-OH) groups onto the thiazole scaffold has been shown to significantly enhance antioxidant activity.[7][8]

Caption: Simplified Hydrogen Atom Transfer (HAT) mechanism.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

Systematic studies on thiazole derivatives have revealed key structural features that govern their antioxidant capacity. The nature and position of substituents on the thiazole ring play a pivotal role.

  • Phenolic Moieties: The presence of one or more hydroxyl groups on an aromatic ring attached to the thiazole core is a strong determinant of antioxidant activity.[7][8] Catechol (3,4-dihydroxyphenyl) moieties are particularly effective due to their ability to form stable radicals after donating a hydrogen atom.[9]

  • Electron-Donating Groups: Substituents that donate electrons to the aromatic system, such as methoxy (-OCH3) and alkyl groups, can enhance antioxidant activity.[10] These groups can stabilize the resulting radical formed after scavenging a free radical.

  • Hydrazone Linkage: A hydrazone moiety (-C=N-NH-) linked to the thiazole ring has been identified as a significant contributor to antioxidant and antiradical activity, likely due to the presence of the N-H group which can participate in hydrogen donation.[8]

  • Lipophilicity: The lipophilicity of the compound can also influence its antioxidant efficacy. For instance, a t-butyl group can improve the compound's ability to penetrate biological membranes and interact with lipid radicals.[1]

Comparative Analysis of Antioxidant Performance

The antioxidant activity of thiazole-4-carbaldehyde derivatives is typically evaluated using various in vitro assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Below is a comparative table summarizing the antioxidant activity of selected thiazole derivatives from various studies, benchmarked against standard antioxidants like Trolox and Ascorbic Acid.

Compound/StandardAssayIC50 (µM)Reference
Thiazole-carboxamide (LMH6) DPPH0.185 ± 0.049[1]
Thiazole-carboxamide (LMH7) DPPH0.221 ± 0.059[1]
Catechol hydrazinyl-thiazole (CHT) DPPHLower than Trolox & Ascorbic Acid[9]
Thiazole Derivative (Ve) DPPH23.71 (µg/mL)[10]
Trolox (Standard) DPPH3.10 ± 0.92[1]
Ascorbic Acid (Standard) DPPH45.21 (µg/mL)[10]
Aminothiazole Derivative (DA) ABTS3.07 µM equivalent to 0.17 µM Trolox[11]
Phenolic Thiazole (5a) ABTSLower IC50 than Ascorbic Acid[12]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for Key Antioxidant Assays

To ensure reproducibility and standardization, detailed experimental protocols are essential. Here are the step-by-step methodologies for the most commonly employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][8]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol or ethanol.[13] For the working solution, dilute the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.[13]

  • Preparation of Test Samples: Prepare stock solutions of the thiazole compounds and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., DMSO, methanol).[8] Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to the DPPH working solution. A typical ratio is 20 µL of sample to 200 µL of DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 10-30 minutes).[8][13]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[1]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.

DPPH_Assay_Workflow cluster_1 DPPH Assay Workflow A Prepare DPPH Working Solution C Mix DPPH Solution with Test Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Sources

A Researcher's Guide to the Synthesis of Brominated Thiazole Aldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the medicinal chemist and process development scientist, brominated thiazole aldehydes represent a class of highly valuable synthetic intermediates. The inherent reactivity of the aldehyde and the utility of the bromine atom as a handle for further functionalization, particularly in cross-coupling reactions, make these compounds versatile building blocks in the synthesis of complex pharmaceutical agents. The thiazole ring itself is a privileged scaffold, present in a multitude of FDA-approved drugs.[1]

This guide provides a comparative analysis of the primary synthetic routes to brominated thiazole aldehydes, offering a critical evaluation of their respective strengths and weaknesses. We will delve into the mechanistic underpinnings that dictate regioselectivity, present detailed experimental protocols for key transformations, and furnish a comparative analysis of reported yields and reaction conditions. Our aim is to equip the practicing scientist with the necessary insights to make informed decisions when selecting a synthetic strategy for these crucial intermediates.

Strategic Approaches to Brominated Thiazole Aldehydes

The synthesis of brominated thiazole aldehydes can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

  • Route A: Bromination of a Thiazole Aldehyde. This approach involves the late-stage introduction of the bromine atom onto a pre-existing thiazole aldehyde scaffold. The success of this strategy is heavily dependent on the regioselectivity of the bromination reaction.

  • Route B: Formylation of a Bromothiazole. In this strategy, the aldehyde functionality is introduced onto a pre-brominated thiazole. This can be achieved through various formylation methods, with the Vilsmeier-Haack reaction and direct lithiation followed by quenching with a formylating agent being the most prevalent.

  • Route C: Metal-Halogen Exchange and Formylation. This powerful technique allows for the regioselective introduction of the formyl group by first converting the carbon-bromine bond into a carbon-metal bond, which is then quenched with an electrophilic formyl source.

The choice between these routes is often dictated by the desired substitution pattern on the thiazole ring and the availability of starting materials.

Comparative Analysis of Synthetic Routes

The following table summarizes the key features of the principal synthetic routes to brominated thiazole aldehydes, with specific examples to illustrate their application.

Route Target Molecule Starting Material Key Reagents Typical Yield (%) Key Advantages Potential Drawbacks
Route A: Bromination of Aldehyde 2-Amino-5-bromo-4-phenylthiazole2-Amino-4-phenylthiazoleN-Bromosuccinimide (NBS)HighDirect, potentially high yielding for activated systems.Regioselectivity can be an issue for unactivated or polysubstituted thiazoles.
Route B1: Vilsmeier-Haack Formylation 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde2-Chloroimidazo[1,2-a]pyridinePOCl₃, DMFGood to ExcellentMild conditions, high yields for electron-rich systems.[2]The Vilsmeier reagent is a weak electrophile, requiring activated substrates.[1]
Route B2: Direct Lithiation & Formylation Thiazole-2- and -5-carboxylic acids2-Bromothiazole, 5-Bromothiazolen-BuLi, CO₂GoodDirect C-H activation and functionalization.Requires cryogenic temperatures and strongly basic conditions.
Route C: Metal-Halogen Exchange 4-Bromo-2-formylthiazole2,4-Dibromothiazolen-BuLi, DMFGoodHigh regioselectivity, versatile.[3]Requires cryogenic temperatures; sensitive to moisture and air.

In-Depth Analysis of Synthetic Strategies

Route A: Electrophilic Bromination of Thiazole Aldehydes

The direct bromination of a thiazole aldehyde is an attractive route due to its atom economy. The regiochemical outcome of this electrophilic aromatic substitution is governed by the electronic properties of the thiazole ring. The thiazole nucleus is generally electron-deficient, making electrophilic substitution challenging compared to more electron-rich heterocycles like pyrrole or furan.[4] The C5 position is typically the most nucleophilic and thus the primary site for electrophilic attack, provided it is unsubstituted.[4] The presence of an electron-donating group (EDG) on the ring can activate it towards substitution and direct the incoming electrophile.

Causality of Experimental Choices: The choice of brominating agent is critical. While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred for its milder nature and ease of handling. The solvent can also influence the reactivity and selectivity of the reaction.

Experimental Protocol: Bromination of 2-Amino-4-phenylthiazole

  • Reaction: Synthesis of 2-amino-5-bromo-4-phenylthiazole.

  • Procedure: To a solution of 2-amino-4-phenylthiazole in a suitable solvent (e.g., chloroform or acetic acid), N-bromosuccinimide is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The product is then isolated by standard work-up procedures.

Route B: Formylation of Bromothiazoles

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction proceeds via the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide (like DMF) and a halogenating agent (like POCl₃).[1] This reagent is a relatively weak electrophile, and therefore, the substrate must be sufficiently activated for the reaction to proceed efficiently.

Mechanistic Insight: The regioselectivity of the Vilsmeier-Haack reaction is dictated by the site of highest electron density on the bromothiazole ring. The electron-withdrawing nature of the bromine atom can deactivate the ring, making this reaction challenging for some isomers.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

  • Reagent Preparation: To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent.

  • Reaction: The bromothiazole substrate is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, often with gentle heating, until the reaction is complete.

  • Work-up: The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium acetate or sodium hydroxide). The product aldehyde is then extracted with an organic solvent.[1]

For less reactive bromothiazoles, direct deprotonation using a strong base followed by quenching with a formylating agent is a viable strategy. Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly used for this purpose. The acidity of the ring protons in thiazole generally follows the order H2 > H5 >> H4.[5] This intrinsic acidity can be exploited for regioselective functionalization.

Causality of Experimental Choices: This method requires cryogenic temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediates. The choice of base and reaction conditions can be tuned to achieve the desired regioselectivity.

Experimental Protocol: Formylation of 2-Bromothiazole via Lithiation

  • Lithiation: To a solution of 2-bromothiazole in an anhydrous ether solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at this temperature for a short period to allow for complete lithiation.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture.

  • Work-up: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent and purified by chromatography or crystallization.

Route C: Metal-Halogen Exchange

Metal-halogen exchange is a powerful and regioselective method for the synthesis of organometallic reagents, which can then be used to introduce a variety of functional groups, including aldehydes.[3] This reaction is particularly useful for preparing isomers that are not easily accessible through direct lithiation. The reaction involves the treatment of an aryl or heteroaryl halide with an organolithium reagent, resulting in the exchange of the halogen atom for a lithium atom.

Mechanistic Insight: The rate of metal-halogen exchange is typically faster than direct deprotonation of a C-H bond, allowing for high regioselectivity. The choice of organolithium reagent and reaction conditions can be optimized to favor the exchange reaction over other potential side reactions.

Experimental Protocol: Synthesis of 4-Bromo-2-formylthiazole from 2,4-Dibromothiazole

  • Metal-Halogen Exchange: A solution of 2,4-dibromothiazole in anhydrous diethyl ether is cooled to -78 °C under a nitrogen atmosphere. To this solution, n-butyllithium (1 equivalent) is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added, and the reaction is stirred for an additional hour at -78 °C before being allowed to warm to room temperature.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification by chromatography affords 4-bromo-2-formylthiazole.

Visualizing the Synthetic Pathways

To further elucidate the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations.

Synthetic_Routes cluster_A Route A: Bromination of Aldehyde cluster_B Route B: Formylation of Bromothiazole cluster_C Route C: Metal-Halogen Exchange Thiazole Aldehyde Thiazole Aldehyde Brominated Thiazole Aldehyde_A Brominated Thiazole Aldehyde Thiazole Aldehyde->Brominated Thiazole Aldehyde_A NBS or Br2 Bromothiazole Bromothiazole Brominated Thiazole Aldehyde_B Brominated Thiazole Aldehyde Bromothiazole->Brominated Thiazole Aldehyde_B 1. Vilsmeier-Haack 2. Lithiation/DMF Dibromothiazole Dibromothiazole Brominated Thiazole Aldehyde_C Brominated Thiazole Aldehyde Dibromothiazole->Brominated Thiazole Aldehyde_C 1. n-BuLi 2. DMF

Caption: Overview of the main synthetic strategies to brominated thiazole aldehydes.

Vilsmeier_Haack_Mechanism DMF DMF H-C(=O)N(CH₃)₂ Vilsmeier_reagent Vilsmeier Reagent [H-C(Cl)=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Bromothiazole Bromothiazole Intermediate Iminium Salt Intermediate Bromothiazole->Intermediate + Vilsmeier Reagent Aldehyde Brominated Thiazole Aldehyde Intermediate->Aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Conclusion

The synthesis of brominated thiazole aldehydes can be accomplished through several distinct and effective routes. The choice of a particular strategy should be guided by a careful consideration of the desired substitution pattern, the electronic nature of the thiazole ring, and the availability of starting materials.

  • Direct bromination is most effective for activated thiazole aldehydes where regioselectivity is not a concern.

  • The Vilsmeier-Haack reaction provides a mild and efficient method for the formylation of electron-rich bromothiazoles.

  • Direct lithiation and metal-halogen exchange offer unparalleled regiocontrol, particularly for the synthesis of less accessible isomers, albeit at the cost of more stringent reaction conditions.

By understanding the mechanistic principles that govern these transformations, and by carefully evaluating the comparative data presented, researchers can confidently select and optimize the most appropriate synthetic route for their specific needs, thereby accelerating the discovery and development of new thiazole-based therapeutics.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Beyerman, H. C., & Wibaut, J. P. (1954). Syntheses of bromothiazoles. Recueil des Travaux Chimiques des Pays-Bas, 73(3), 191-196.
  • Ganapathi, K., & Venkataraman, A. (1945). Syntheses of sulphonamide drugs. Part I. Synthesis of some sulphanilamidothiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358.
  • El-Mekabaty, A., & group. (2020). Synthesis of 3-aryl-4-formyl pyrazoles. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Sinenko, V. O., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7, 1-8.
  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of organic chemistry, 67(16), 5565–5572. [Link]

  • Tavares, F. X., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. European Journal of Medicinal Chemistry, 184, 111756. [Link]

  • Traverso, J. J., et al. (1962). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Journal of the American Chemical Society, 84(5), 733–737.
  • Potopnyk, M., et al. (2018). Organolithium-Mediated Postfunctionalization of Thiazolo[3,2-c][1][6][7]oxadiazaborinine Fluorescent Dyes. The Journal of Organic Chemistry, 83(17), 10173-10184.

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Heteroatom-directed aromatic lithiation. Topics in Current Chemistry, 138, 63-149.
  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents. Accounts of Chemical Research, 15(10), 300-305.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2012).

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Bromo-2-methylthiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 5-Bromo-2-methylthiazole-4-carbaldehyde, a heterocyclic compound frequently utilized in the synthesis of bioactive molecules and drug discovery, a thorough understanding of its hazard profile is essential for its proper disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in regulatory standards and best practices.

The disposal of any hazardous material is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[3] The RCRA framework establishes a "cradle-to-grave" responsibility for chemical generators, meaning that the laboratory that creates the waste is responsible for its management until its final, safe disposal.[4]

Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a complete understanding of the chemical's hazards is required. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, its hazard profile can be reliably inferred from its chemical structure and data on closely related thiazole derivatives.

Inherent Hazards: The molecule is a halogenated (brominated) organic aldehyde. Analogous compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] Specifically, compounds with a thiazole carboxaldehyde structure have been documented to cause serious eye damage.[6] Therefore, this compound must be handled as a hazardous substance.

Combustion Byproducts: During thermal decomposition or incineration, this compound is expected to release toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), sulfur oxides (SOx), and critically, hydrogen bromide (HBr).[7] The generation of HBr is a key consideration for the final disposal method, necessitating specialized incineration facilities with acid gas scrubbers.

Regulatory Classification: Under 40 CFR §261.3, this chemical waste must be classified as hazardous.[8] It meets the criteria due to its inherent toxicity and the hazardous characteristics of its class of compounds.

Hazard Summary Table
Hazard CategoryClassification & Precautionary StatementsGHS Pictogram
Acute Toxicity (Oral) Warning: H302 - Harmful if swallowed.
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Skin Irritation Warning: H315 - Causes skin irritation. P280 - Wear protective gloves.

Eye Irritation Danger: H318/H319 - Causes serious eye damage/irritation. P280 - Wear eye protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]


Respiratory Irritation Warning: H335 - May cause respiratory irritation. P261 - Avoid breathing dust.[5]

Environmental Should not be released into the environment.[7][9]

Personal Protective Equipment (PPE) and Spill Management

Proper PPE is the first line of defense against chemical exposure. When handling this compound in any capacity—including for disposal—the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Contain: Prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.

  • Collect: Carefully sweep or scoop the absorbed material and the chemical solid into a designated, sealable waste container.[7][9] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with "Hazardous Waste" and the chemical name. Manage it according to the disposal protocol below.

Step-by-Step Disposal Protocol

The following protocol ensures compliance with EPA and OSHA regulations and promotes a safe laboratory environment.[10]

Step 1: Waste Segregation

Proper segregation is the most critical step in the waste management process. It prevents dangerous chemical reactions and simplifies the final disposal process.

  • Action: Collect all waste containing this compound into a dedicated container labeled "Halogenated Organic Solid Waste."

  • Causality: This compound is a halogenated organic. Keeping it separate from non-halogenated waste is essential because halogenated compounds require specific high-temperature incineration conditions to prevent the formation of dioxins and to neutralize resulting acid gases like HBr.[11] Mixing waste streams can complicate and increase the cost of disposal.

  • Incompatibilities: Never mix this waste with strong bases, acids, or oxidizing agents. Keep it separate from incompatible waste streams like cyanides or sulfides to prevent violent reactions or the release of toxic gases.[12]

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[13] High-density polyethylene (HDPE) or glass containers are suitable. If possible, use the original manufacturer's container, provided it is in good condition.[12]

  • Causality: A robust, sealed container prevents spills and the release of vapors, protecting both laboratory personnel and the environment.[10]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear description of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first drop of waste enters the container)

    • The name of the principal investigator or laboratory contact

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12] The SAA must be under the control of the laboratory personnel generating the waste.

  • Causality: The SAA regulation ensures that hazardous waste is managed safely by knowledgeable personnel in a controlled environment, minimizing the risk of spills or improper handling.[10] The container must remain closed except when actively adding waste.[12]

Step 4: Arranging for Final Disposal

Final disposal must be handled by professionals at a licensed facility.

  • Action: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional and state policies may be stricter), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[12][14]

  • Causality: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8] The ultimate disposal method will be high-temperature incineration, which is designed to destroy the organic molecule completely and safely manage the resulting hazardous byproducts.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste streams associated with this compound.

G cluster_generation Waste Generation Point cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_management Waste Management & Disposal Path Waste_Generated Waste Generated (5-Bromo-2-methylthiazole- 4-carbaldehyde) Pure_Compound Pure/Grossly Contaminated Material Waste_Generated->Pure_Compound Contaminated_Items Contaminated Items (Gloves, Wipes, Glassware) Waste_Generated->Contaminated_Items Empty_Container Empty Original Container Waste_Generated->Empty_Container Halogenated_Solid Container: 'Halogenated Organic Solid Waste' Pure_Compound->Halogenated_Solid Contaminated_Items->Halogenated_Solid Rinse_Container Triple Rinse with Appropriate Solvent Empty_Container->Rinse_Container Store_SAA Store in SAA Halogenated_Solid->Store_SAA Collect_Rinsate Collect Rinsate as Halogenated Liquid Waste Rinse_Container->Collect_Rinsate Rinsate Deface_Label Deface Original Label Dispose as Non-Haz Glass Rinse_Container->Deface_Label Clean Container Collect_Rinsate->Store_SAA EHS_Pickup Arrange EHS Pickup for Incineration Store_SAA->EHS_Pickup

Caption: Decision workflow for the disposal of this compound waste streams.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Waste Disposal Guidelines. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management. (2024). Axonator.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Safety Data Sheet - Methyl 2-bromothiazole-4-carboxylate. (2024). Fisher Scientific.
  • Safety Data Sheet - 4-Methylthiazole-5-carboxaldehyde. (2010). Fisher Scientific.
  • 4-Methyl-5-thiazolecarboxaldehyde SDS. (n.d.). ECHEMI.
  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health.
  • 5-Bromo-4-methylthiazole. (n.d.). Sigma-Aldrich.

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Navigating the Safe Handling of 5-Bromo-2-methylthiazole-4-carbaldehyde: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel or specialized chemical reagents demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-2-methylthiazole-4-carbaldehyde, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Profile: An Evidence-Based Assessment

Based on data from similar chemical structures, this compound is anticipated to exhibit the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral).[1]

  • Causes skin irritation .[2][3][4]

  • May cause an allergic skin reaction .[1]

  • Causes serious eye irritation or damage .[2][3][4]

  • May cause respiratory irritation .[2][3][4]

These potential hazards are supported by the Globally Harmonized System (GHS) classifications for related compounds, which consistently feature pictograms for corrosion and health hazards.[4]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound, along with the rationale for each selection.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[5]Protects against splashes of the chemical, which can cause serious eye irritation or damage. The aldehyde functional group and halogenated nature of the molecule increase the likelihood of irritant properties.
Hand Protection Nitrile gloves are the recommended minimum.[6] Consider double-gloving for extended procedures. Always inspect gloves for tears or punctures before use.Provides a barrier against skin contact, which can cause irritation and potential allergic reactions. Nitrile offers good resistance to a broad range of chemicals.[5][6]
Body Protection A flame-resistant lab coat, fully buttoned.[5] Long pants and closed-toe shoes are mandatory.Protects the skin from accidental spills and splashes. Ensures no exposed skin on the arms or legs.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]The compound is expected to be a respiratory irritant.[2][3][4] A fume hood provides the primary line of defense. Respirators are a secondary measure for specific, higher-risk situations.

Procedural Guidance: Donning, Doffing, and Disposal

The efficacy of PPE is contingent upon its correct use. Follow this step-by-step protocol to ensure maximum protection.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence a Inspect all PPE for damage b Confirm fume hood is operational a->b c Don lab coat and closed-toe shoes b->c Enter Lab Area d Don nitrile gloves c->d e Don chemical splash goggles d->e f Don face shield (if required) e->f g Begin work with this compound f->g Proceed to handle chemical

Caption: PPE Donning Sequence

Doffing and Disposal Protocol
  • Gloves : Remove gloves first, turning them inside out as you remove them to trap any contamination. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles : Remove the face shield (if used), followed by the goggles. Clean and store them in a designated area.

  • Lab Coat : Remove your lab coat, turning the sleeves inside out. Hang it in its designated storage location.

  • Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[3][7]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms persist.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Spill and Disposal Management

All waste generated from the handling of this compound, including contaminated PPE and excess reagent, must be treated as hazardous waste.

  • Spills : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Ensure the area is well-ventilated.

  • Disposal : Dispose of all chemical waste and contaminated materials through your institution's designated hazardous waste disposal program. Do not discharge to drains or the environment.[3][7]

This guide is intended to provide a foundational framework for the safe handling of this compound. It is imperative that all laboratory personnel supplement this information with institution-specific safety protocols and a thorough review of the safety data for structurally similar compounds. A proactive and informed approach to laboratory safety is the cornerstone of innovative and responsible research.

References

  • BenchChem. (n.d.). Navigating the Toxicological Landscape of Halogenated Thiazoles: A Comparative Guide.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Unknown. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Unknown. (n.d.). Personal Protective Equipment (PPE).
  • BLD Pharm. (n.d.). 5-Bromo-2-methylthiazole-4-carboxamide.
  • Unknown. (n.d.). SAFETY DATA SHEET.
  • Unknown. (n.d.). SAFETY DATA SHEET.
  • Fragrance Oils Direct UK. (2022, July 4). Personal Protective Equipment for Fragrance Oil.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, April 30). SAFETY DATA SHEET.
  • LookChem. (n.d.). Cas 82294-70-0,4-Methylthiazole-5-carboxaldehyde.
  • AChemBlock. (n.d.). 5-Bromothiazole-2-carbaldehyde 97%.
  • Santa Cruz Biotechnology. (n.d.). Thiazole.
  • Human Toxicology. (1982, July). Acute Inhalation Toxicity of Some Halogenated and Non-halogenated Hydrocarbons.
  • ChemicalBook. (2025, August 2). 2-bromo-4-methylthiazole-5-carbaldehyde - Safety Data Sheet.
  • The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole, 82294-70-0.
  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubMed. (2017, December 28). Halogen-containing thiazole orange analogues - new fluorogenic DNA stains.
  • Sigma-Aldrich. (n.d.). 2-Bromothiazole-4-carboxaldehyde.
  • PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-methylthiazole.
  • Sigma-Aldrich. (n.d.). 4-Bromothiazole-2-carboxaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Bromothiazole-5-carboxaldehyde.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.